2-Amino-4-morpholino-6-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPOTNTAFUNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394585 | |
| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-46-7 | |
| Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-6-methylpyrimidine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-4-morpholino-6-methylpyrimidine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the pyrimidine core, followed by a nucleophilic aromatic substitution to introduce the morpholine moiety. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and practical guidance.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The 2-aminopyrimidine scaffold, in particular, is a privileged structure in drug design, with derivatives exhibiting a wide range of therapeutic properties. The incorporation of a morpholine substituent can enhance the pharmacokinetic profile of a molecule by improving its solubility, metabolic stability, and target engagement. This compound thus represents a key intermediate for the synthesis of novel compounds with potential therapeutic applications.
A Strategic Two-Step Synthesis Pathway
The most direct and widely applicable method for the synthesis of this compound involves a two-stage approach. The first stage establishes the core 2-amino-6-methylpyrimidin-4-ol structure through a classical condensation reaction. The second stage introduces the morpholine group via a nucleophilic aromatic substitution, leveraging a chlorinated intermediate.
Caption: Overall two-stage synthesis pathway for this compound.
Stage 1: Synthesis of the Key Intermediate, 2-Amino-4-chloro-6-methylpyrimidine
The initial phase of the synthesis focuses on the construction of the reactive intermediate, 2-amino-4-chloro-6-methylpyrimidine. This is achieved through a two-step sequence: the formation of the pyrimidine ring followed by chlorination of the hydroxyl group.
Step 1.1: Condensation of Guanidine and Ethyl Acetoacetate
The foundational pyrimidine ring is assembled via the well-established condensation reaction between guanidine and a β-dicarbonyl compound, in this case, ethyl acetoacetate.[1] This reaction proceeds under basic conditions, typically using sodium ethoxide, to yield 2-amino-4-hydroxy-6-methylpyrimidine.
Mechanism: The reaction is initiated by the deprotonation of guanidine by sodium ethoxide, forming a potent nucleophile. This is followed by a nucleophilic attack of the guanidine on one of the carbonyl carbons of ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.
Step 1.2: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chlorine atom, a good leaving group, to facilitate the subsequent nucleophilic substitution. This transformation is commonly achieved using phosphorus oxychloride (POCl₃).[2][3] The reaction can be performed neat or in the presence of a high-boiling solvent, and often includes a tertiary amine base such as N,N-dimethylaniline to neutralize the HCl generated.[3]
Mechanism: The lone pair of electrons on the nitrogen of the pyrimidine ring attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. The chloride ion then acts as a nucleophile, attacking the carbon at the 4-position and displacing the phosphate group to yield the chlorinated product.
Stage 2: Nucleophilic Aromatic Substitution with Morpholine
The final step in the synthesis is the introduction of the morpholine moiety through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the 4-position towards nucleophilic attack by morpholine.[4]
Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The nitrogen atom of morpholine attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride ion, yielding the final product, this compound.
Caption: A streamlined experimental workflow for the two-stage synthesis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| Guanidine Hydrochloride | 95.53 | ≥99% |
| Ethyl Acetoacetate | 130.14 | ≥99% |
| Sodium Ethoxide | 68.05 | ≥95% |
| Ethanol | 46.07 | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ≥99% |
| N,N-Dimethylaniline | 121.18 | ≥99% |
| Morpholine | 87.12 | ≥99% |
| Triethylamine | 101.19 | ≥99% |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
| Diethyl Ether | 74.12 | Anhydrous |
Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes at room temperature to allow for the formation of free guanidine.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or ethanol to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine.
Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
-
Reaction Setup: In a fume hood, carefully add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) to a flask containing phosphorus oxychloride (3.0-5.0 eq).
-
Addition of Base: Slowly add N,N-dimethylaniline (1.0 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the solution.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If using potassium carbonate, filter off the solid. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols and understanding the underlying reaction mechanisms, researchers can efficiently synthesize this valuable building block for further elaboration in drug discovery and development programs. The self-validating nature of the described protocols, supported by established chemical principles, ensures a high degree of reproducibility and success for the proficient synthetic chemist.
References
-
Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]
- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
ResearchGate. Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Available at: [Link]
-
Kyushu University Library Collections. Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link]
-
RSC Advances. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Available at: [Link]
- Google Patents. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
-
ResearchGate. Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. Available at: [Link]
-
PMC - NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Available at: [Link]
- Google Patents. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
-
MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available at: [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. Available at: [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
-
Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Available at: [Link]
-
JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-morpholino-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive examination of 2-Amino-4-morpholino-6-methylpyrimidine (CAS No. 7752-46-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document delineates the core chemical properties, synthesis pathways, and spectroscopic characteristics of this pyrimidine derivative. By integrating mechanistic insights with practical experimental protocols, this guide serves as an essential resource for scientists leveraging this versatile scaffold in the design and synthesis of novel molecules. We will explore its structural attributes, reactivity, and the strategic role of its constituent functional groups—the pyrimidine core, the exocyclic amino group, and the morpholino moiety—in conferring desirable physicochemical and pharmacological properties.
Introduction: The Pyrimidine Scaffold and its Morpholino Derivative
Pyrimidine derivatives are a cornerstone of pharmaceutical research and development, forming the central scaffold of numerous bioactive compounds.[1] The pyrimidine ring is a fundamental component of nucleobases, including cytosine and thymine, making it a privileged structure in medicinal chemistry for developing a vast array of therapeutics.[1]
This compound is a synthetic derivative that combines three key structural features:
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A 2-Aminopyrimidine Core: This provides a rigid, aromatic scaffold with multiple sites for functionalization. The amino group at the 2-position is a key handle for derivatization.
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A C6-Methyl Group: This substituent influences the steric and electronic properties of the pyrimidine ring.
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A C4-Morpholino Moiety: The morpholine ring is a frequently incorporated heterocycle in drug design, valued for its ability to enhance aqueous solubility, metabolic stability, and target-binding interactions.[1] The oxygen atom acts as a hydrogen bond acceptor, while the weakly basic nitrogen can improve a compound's pharmacokinetic profile.[1]
This unique combination of functional groups makes this compound a valuable building block for constructing complex molecules with tailored biological activities.
Table 1: Core Compound Identifiers
| Property | Value |
| IUPAC Name | 4-morpholino-6-methylpyrimidin-2-amine |
| CAS Number | 7752-46-7[2][3] |
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| Canonical SMILES | CC1=CC(=NC(=N1)N)N2CCOCC2 |
| InChI Key | KDUPOTNTAFUNNE-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The construction of the this compound scaffold is most effectively achieved through a multi-step synthesis that leverages classic heterocyclic chemistry principles. The most common and industrially scalable approach involves the initial formation of a pyrimidine ring followed by nucleophilic aromatic substitution (SNAr) to introduce the morpholino group.
Primary Synthetic Pathway: From Isocytosine Precursor
The synthesis logically begins with a stable and commercially available precursor, 2-amino-6-methylpyrimidin-4-ol (commonly known as 6-methylisocytosine). The core transformation involves converting the hydroxyl group at the C4 position into a good leaving group, typically a halide, which is subsequently displaced by morpholine.
Caption: Primary synthesis workflow for this compound.
Causality and Experimental Choices:
-
Step 1 (Chlorination): The hydroxyl group of the pyrimidin-4-ol tautomer is a poor leaving group. Reacting it with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and highly effective method to convert it into a chloro substituent. The chlorine atom at the C4 position is now an excellent leaving group, activating the ring for nucleophilic attack.
-
Step 2 (SNAr): The electron-deficient nature of the pyrimidine ring, further enhanced by the ring nitrogens, facilitates nucleophilic aromatic substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the C4 position and displacing the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or acetonitrile is often used to facilitate the dissolution of reactants and intermediates.
Experimental Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine
This protocol describes the nucleophilic substitution step to yield the title compound.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add sufficient DMF to dissolve the starting material.
-
Add morpholine (1.2 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Self-Validation: The purity of the final product should be confirmed by HPLC, and its identity verified through spectroscopic methods (NMR, MS) as detailed in the following section. The melting point of the purified solid should be sharp and consistent.
Physicochemical and Spectroscopic Characterization
Precise characterization is essential to confirm the identity and purity of the synthesized compound. While extensive public data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from its precursors.
Table 2: Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Melting Point | 183-186 °C (for chloro precursor)[4] | The final product is expected to have a distinct melting point. The precursor, 2-amino-4-hydroxy-6-methylpyrimidine, has a very high melting point (>300 °C) due to strong hydrogen bonding and tautomerization.[5][6] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on common pyrimidine derivatives. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have moderate aqueous solubility due to the morpholine moiety. | The morpholine group is known to improve aqueous solubility.[1] |
Spectroscopic Analysis
The following data represents the expected spectroscopic signatures for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~ 2.2 ppm (singlet, 3H): Protons of the C6-CH₃ group.
-
δ ~ 3.6-3.8 ppm (multiplet, 8H): Protons of the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) and nitrogen (-N-CH₂-) will likely appear as two distinct triplets.
-
δ ~ 5.7 ppm (singlet, 1H): The lone aromatic proton on the pyrimidine ring (C5-H ).
-
δ ~ 6.0-6.5 ppm (broad singlet, 2H): Protons of the exocyclic C2-NH₂ group. The chemical shift can vary with solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~ 24 ppm: C6-C H₃.
-
δ ~ 45 ppm: Morpholine carbons adjacent to the nitrogen (C H₂-N).
-
δ ~ 67 ppm: Morpholine carbons adjacent to the oxygen (C H₂-O).
-
δ ~ 95 ppm: Pyrimidine C 5.
-
δ ~ 160-165 ppm: Pyrimidine C 2, C 4, and C 6, which are quaternary carbons attached to heteroatoms.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
~3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amino group.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl and morpholino groups.
-
~1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.
-
~1250-1050 cm⁻¹: C-O-C asymmetric and symmetric stretching of the morpholine ether linkage.
MS (Mass Spectrometry):
-
Expected [M]⁺: m/z = 194.12 (for C₉H₁₄N₄O). High-resolution mass spectrometry should confirm this exact mass.
-
Key Fragmentation: Loss of the morpholino group or parts of it, and fragmentation of the pyrimidine ring.
Chemical Reactivity and Derivatization
The molecule possesses several reactive sites, making it a versatile intermediate for further chemical synthesis.
Caption: Key reactive sites on this compound.
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The C2-Amino Group: This is the most nucleophilic site and readily undergoes reactions such as acylation with acid chlorides or anhydrides, alkylation, and reductive amination. It can also be used as the nucleophilic partner in various cross-coupling reactions to form more complex structures.
-
The Pyrimidine Ring Nitrogens: These nitrogens are basic and can be protonated in acidic media. They are generally less nucleophilic than the exocyclic amino group but can undergo alkylation to form pyrimidinium salts under specific conditions.
-
The C5-Position: While the pyrimidine ring is generally electron-deficient, the strong electron-donating effects of the amino and morpholino groups can activate the C5 position towards electrophilic substitution, although this typically requires forcing conditions.
Applications in Research and Development
The true value of this compound lies in its application as a versatile building block for the synthesis of high-value compounds.
-
Pharmaceutical Development: As a key intermediate, this compound serves as a scaffold for synthesizing molecules targeting a range of diseases. Pyrimidine derivatives are instrumental in the development of novel antiviral and oncological drug candidates.[1] The morpholino group, in particular, is a well-established moiety for improving the drug-like properties of a molecule.[1]
-
Agrochemical Chemistry: The pyrimidine core is also prevalent in modern herbicides and pesticides. This intermediate can be used to develop new crop protection agents with enhanced efficacy and specificity.
-
Materials Science: The rigid, nitrogen-rich structure of the pyrimidine ring makes it a candidate for incorporation into polymers and functional materials where specific chemical resistance or thermal properties are desired.
Conclusion
This compound is a strategically designed heterocyclic compound that offers chemists a robust and versatile platform for molecular innovation. Its synthesis is achievable through well-established chemical transformations, and its multiple reactive sites allow for extensive derivatization. The predictable spectroscopic profile ensures reliable characterization, while the inherent properties of its constituent functional groups make it an attractive starting point for programs in drug discovery, agrochemicals, and materials science. This guide has provided the core chemical principles, properties, and protocols necessary for researchers to effectively utilize this valuable synthetic intermediate.
References
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
-
2-Amino-6-methylpyrimidin-4-one | C5H7N3O. PubChem. Available at: [Link]
-
2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3. PubChem. Available at: [Link]
Sources
- 1. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 2. This compound | 7752-46-7 [amp.chemicalbook.com]
- 3. This compound CAS#: 7752-46-7 [amp.chemicalbook.com]
- 4. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]
2-Amino-4-morpholino-6-methylpyrimidine CAS number 7752-46-7
An In-depth Technical Guide to 2-Amino-4-morpholino-6-methylpyrimidine (CAS 7752-46-7)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 7752-46-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. By dissecting its constituent chemical moieties—the 2-aminopyrimidine core and the morpholine substituent—this document elucidates the compound's physicochemical properties, synthesis, and potential biological activities. This guide details robust protocols for its synthesis, characterization, and preliminary biological evaluation, offering researchers and drug development professionals a foundational resource for leveraging this scaffold in their work. The narrative synthesizes information from analogous structures to project a scientifically grounded profile, highlighting its potential as a versatile building block for creating novel therapeutic agents.
Introduction: A Molecule of Two Halves
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is one such scaffold, forming the core of nucleobases essential to DNA and RNA and appearing in a multitude of approved drugs.[1] The 2-aminopyrimidine subclass, in particular, is a cornerstone for developing molecules with diverse therapeutic applications, including antimicrobial and anticancer agents.[1][2]
This guide focuses on this compound, a molecule that marries the proven 2-aminopyrimidine core with a morpholine ring. The morpholine moiety is a highly valued substituent in drug design, often incorporated to enhance critical drug-like properties. Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles, while the oxygen atom can act as a hydrogen bond acceptor, strengthening interactions with target proteins.[1] The combination of these two pharmacophores in a single molecule presents a compelling starting point for synthetic programs aimed at discovering new bioactive agents.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 7752-46-7 | [3][4][5] |
| Molecular Formula | C₉H₁₄N₄O | - |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | 4-(6-methyl-4-morpholin-4-ylpyrimidin-2-yl)amine | - |
| Appearance | Expected to be a solid, likely a crystalline powder | General knowledge |
| InChI Key | KDUPOTNTAFUNNE-UHFFFAOYSA-N | [1] |
Synthesis and Structural Elucidation
The synthesis of this compound is readily achievable through nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The most common and logical precursor is 2-amino-4-chloro-6-methylpyrimidine.
Synthetic Pathway: Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. This allows for its efficient displacement by a nucleophile like morpholine. The reaction is typically performed in a high-boiling point solvent with or without a base to scavenge the HCl byproduct.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is based on established methods for similar transformations.[6][7][8]
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as ethanol or butanol (10-20 mL per gram of starting material). Add morpholine (1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude residue is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
Structural Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show distinct signals for the methyl group protons, the morpholine ring protons (two distinct signals, typically triplets), the pyrimidine ring proton, and the amino group protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the methyl carbon, the four carbons of the morpholine ring, and the three distinct carbons of the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy: Key functional groups will be identifiable. Expect characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching in the pyrimidine ring (1500-1650 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.23.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally showing a single major peak.
Potential Mechanism of Action and Biological Profile
While specific biological data for this compound is not extensively published, a strong hypothesis can be built from the known activities of its constituent scaffolds.
The 2-Aminopyrimidine Scaffold: A Versatile Pharmacophore
The 2-aminopyrimidine motif is present in numerous compounds with demonstrated biological activity. Analogs have shown promise as:
-
Antimicrobial Agents: Derivatives have been investigated for activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and fungi, where they can interfere with essential biosynthetic pathways.[1]
-
Anti-protozoal Agents: The 2,4-diaminopyrimidine core has been identified in screens against kinetoplastids and developed for the potential treatment of Chagas' disease.[9]
-
Enzyme Inhibitors: This scaffold is common in kinase inhibitors, where the amino group can form key hydrogen bonds within the ATP-binding pocket of the target enzyme.
The Morpholine Moiety: A Pharmacokinetic Enhancer
The inclusion of a morpholine ring is a well-established strategy in drug design to confer favorable properties.[1]
-
Improved Solubility and Permeability: The nitrogen and oxygen atoms improve polarity and can act as hydrogen bond acceptors, which can enhance aqueous solubility and membrane permeability.[1]
-
Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more labile functional groups.
-
Target Interactions: The oxygen can participate in hydrogen bonding, anchoring the molecule to its biological target. This is seen in morpholine-containing anticancer drugs and antifungals that inhibit ergosterol biosynthesis.[1]
Hypothesized Biological Target Interaction
Based on the above, this compound could act as a competitive inhibitor of an enzyme, such as a protein kinase or an enzyme in a pathogen's metabolic pathway. The aminopyrimidine core could anchor in a binding site via hydrogen bonds, while the morpholine group could improve binding affinity and pharmacokinetic properties.
Caption: Hypothetical competitive inhibition of an enzyme by the title compound.
Experimental Protocols and Workflows
To facilitate further research, this section provides detailed protocols for purity analysis and a preliminary biological screen.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method provides a robust way to determine the purity of the synthesized compound.
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with the initial mobile phase composition.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary to fall within the detector's linear range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
-
Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a standard colorimetric method to assess the effect of a compound on cell viability, often used as an initial screen for potential anticancer activity.
Caption: Standard workflow for an MTT-based cell viability assay.
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
This compound is a synthetically accessible heterocyclic compound with significant potential as a scaffold in drug discovery. Its structure combines the biologically privileged 2-aminopyrimidine core with the pharmacokinetically favorable morpholine moiety. While direct biological data is sparse, analysis of its components suggests promising avenues for investigation in oncology, infectious diseases, and other areas where enzyme inhibition is a valid therapeutic strategy. The protocols detailed in this guide provide a solid framework for researchers to synthesize, purify, and conduct initial biological screenings, paving the way for the development of novel derivatives with enhanced potency and specificity. Future work should focus on screening this compound against diverse biological targets, such as kinase panels and various microbial strains, to fully uncover its therapeutic potential.
References
- BenchChem. (n.d.). This compound | 7752-46-7. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7NXs6k8RtxB6iGZ2cidH3w0olTsT78utbpHMgZQHZhwYpxfPFzkmVf22Lz_2xWPfgQASxJb3gdkLE4325DX4-qO9j-S4TTauEnDfbyeOFbd294pQMOrIPdAUu5NzPmz0hNa0pQ==]
- ChemicalBook. (n.d.). This compound CAS#: 7752-46-7. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFESX3FJZ08kzXrCpFl5PnINGFNtUsKMYA49qiKC_ELUm8VUfhYJr0HEF2vX_d-NcA0PxCq0re2NDKN8CXWB9Iodebtx7tnmUm7Vp3CB-cvYjUT6BnoHU74sJIQnU0UML9mN9kEXb_ohpEcdRWCYz4Dfqoi-o2i_ZiqCCiFwL4J2aY=]
- ChemicalBook. (n.d.). This compound | 7752-46-7. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiSA_T1rJwHCeeneEypgvttV0Irj7biXx3hP0J8VrDcaOfwdo3ImBOICIm2mcmRP0Nt8ag8g7Ktmlso4t0KTShO9ikElxM96IdQyUVwWU7JJsn3CMziMPbZGYS88FHlD1InAhhgCj_cXPJ9vUafjMhFJw-d_22NDTvAY1l9W0VBQ==]
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuvGs4P7taR32_FBP-EgwiJPg6mYU7ThldCg1E5uxO7S8zGLfM6cMYzuPwiOQtLxC6UkBoIJt-JGCJlnLts0uREKbKeIXtuUn-M7YtPB37vOk1WSrA0iuYtaw0jyi7_8VRlfLeMD8NHdpM4iYZpPjdftbNvK6iXuIWsJrKA3c1UyZeZ_VzYXLK81cO7risrmmAcUcnJmOuFCBo4FbJWB0ud1VFSsbTk6OlnCTW4pRdZ1UnZA=]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQB-dpJ_zIUc_rh8a-45FgCiehXdznn3eJQ4e5VfkeB_de2jbxntMBMJLwerbnjfq7v6QwS3GmBzXe56nZcIv3RXSaXLFW6DtFNmNRYg_EHEBsr97RhoJUGVLwp-bj6YQ0eMd9QDv4tHwDl7qfp1oVse_zdPpb0UNX3nwO2AExJmfZe2jaFJvR2hhhOvCfgENNX3oNxwDllJamytolQS-4-WxdFyWPsn245PnehK4Vz9IwnvryIgzEhLXGu0Zd9otx]
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zbrKrwLxhhbZ1z3rzV4X3V6yRJ1dqXZhuoYeT-miIIocpGvv1rO6HI9H_q2BL9mK7J-b4HWn5UVOGWyeFCv9jEEy2R2BkIxJYGiMJv3ykP1TUSP7c8bCi6aPRvphkt2aJeeXr3cfuxEQXKqIBGk728fZAkVJ8Tgj96FqSevtI5BVd_8i43ob8uTKWZnPFBRvVWFcVqp3HWBnIx2mz0GQFGCNZaMv6Ybi4pIcZw1X8AWMZUvwW_IR-4CrgYfAyOFKPhunSpRcKSQDkeuemwuVxQBZc09A00lr]
- Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhtosybewzHl9YBXDhoHyV8AhHyXAK4SbF1zrAzzhfFX_r2JkTAOi-RuSU406YKJ9kETA3tBgeEhV5Jk7EjQKZYEnx9FYANcs0CeQ1mURfxrHYQ8ytY7tuYgOhnSH7xQcAotXlSXgPJa_orCM=]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED7prspQHO2llLo7I-b83ngaEKCgY25w9IY7nhF14-_WbOAFqeo2sVRBbOM3134OU09zuduwmQX6VkZeAfRpbk05cOs8RfR7_ld23WniHzRYfGmOlHZKh3um2pcEXHn19xq4-TDCVudxDEMRRU]
- ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlkvJceepz8XcLqxaw6sLAMEemnaNvj0Klo-aeGmDfcgUyr8roxoTqqlw8N3UMgt6063x3LnB4RXqwQFLRC2c2n9-ZNL8-nnU9lFecsTVW1PiE6Uu7oWMw-WTbuoksePJdeVAZcZ2zZGdowgVj3hHgrr5s-r14PFCCKHCd5GdqgJcq8k8MR1DIRw==]
- Al-Azzawi, A. M., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVebZsRijugv0F0cWVvwYUAdZQ4mdwfhyO5E4H2D088VazGWAz1qgxAgftgT6alj_WzltaH2nKwHEH21eTv0lPNDT1Sx-f8nohNl2nIhoaPlbrBdtSfkj4kv11ErgSlRMfGf1efgM30K0DeIS6FVihZ3TcbK3KCgnsI6a3Qrb__e87xWcR6ioDmw79h1zr8c3CafW926Wp8UJxR_8HdnF0VaLkM3LWiPItaPBeIxtXZQZv78oGUo4tzRBe2MdOlII37ECnw9L6afsLjUQjE7mnoc6GqLJQ6B7IttjLk-Hikuo5RV55pbPnmsq70XwysAp7YQWepB0=]
- Pires, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHedIsxEiIuWdswQqnxMhtMRLsz-vIdFUNpu49pEwniPZg4mBMbPPHhcd22hdIyY-VZvU5vjaDbpsveemr6RqIiV6wwxYJatg2jrB7IiAgtMte7COdmd6M5wtkDA5WRAK3MBQ1u]
Sources
- 1. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4-morpholino-6-methylpyrimidine molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-morpholino-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural compounds, including nucleic acids and vitamins, as well as a vast array of synthetic drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide provides a detailed examination of a specific derivative, this compound. We will deconstruct its molecular architecture to understand how each component—the aminopyrimidine core, the strategic methyl substitution, and the crucial morpholino moiety—contributes to its overall physicochemical and potential biological profile. This document serves as a technical resource for professionals engaged in drug discovery and development, offering insights into the compound's structure, synthesis, and pharmacological context.
Molecular Architecture and Physicochemical Profile
The structure of this compound is a deliberate amalgamation of functional groups, each selected for its specific contribution to the molecule's properties. Understanding this architecture is fundamental to predicting its behavior in biological systems.
Core Structure and Nomenclature
The molecule is built upon a pyrimidine-a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is functionalized with three key substituents.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The combination of these functional groups dictates the molecule's physical properties, which are critical for its handling, formulation, and pharmacokinetic behavior.
| Property | Value | Source |
| IUPAC Name | 6-methyl-4-(morpholin-4-yl)pyrimidin-2-amine | N/A |
| CAS Number | 7752-46-7 | [1][2] |
| Molecular Formula | C₉H₁₄N₄O | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| Appearance | Yellow to light yellow powder (typical for related compounds) | [3] |
In-depth Structural Component Analysis
-
Pyrimidine Core : The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This property is central to its chemical reactivity, particularly its susceptibility to nucleophilic substitution, which is a key step in the synthesis of this molecule.
-
2-Amino Group : Positioned at C2, this primary amine is a strong hydrogen bond donor and a key site for interaction with biological targets like enzyme active sites. Its electron-donating nature influences the aromatic system's electron density.
-
6-Methyl Group : This small alkyl group provides steric bulk, which can influence binding selectivity with target proteins. Electronically, it acts as a weak electron-donating group through hyperconjugation. Its presence can also impact metabolic stability by blocking a potential site of oxidation.
-
4-Morpholino Moiety : The incorporation of a morpholine ring is a common and highly effective strategy in medicinal chemistry.[4] Its contributions are multifaceted:
-
Solubility Enhancement : The oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen can be protonated, both of which can improve aqueous solubility.[4]
-
Pharmacokinetic Profile : The morpholine group often enhances metabolic stability and can lead to more favorable pharmacokinetic (PK/PD) properties in drug candidates.[4]
-
Binding Interactions : The entire ring can participate in van der Waals interactions, while the oxygen provides a specific point for hydrogen bonding.[4]
-
Synthesis and Structural Verification
The synthesis of this compound is efficiently achieved through a well-established synthetic pathway common for substituted pyrimidines. The identity and purity of the final compound are confirmed using standard analytical techniques.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely used method for introducing the morpholino group is through a nucleophilic aromatic substitution (SNAr) reaction.[4] This strategy relies on a halogenated pyrimidine intermediate, which is highly activated towards attack by nucleophiles like morpholine.
The workflow begins with a readily available precursor, 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine), and proceeds in two key steps.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Morpholine Installation
This section outlines a representative protocol for the synthesis of the title compound from its chlorinated intermediate.
Reaction: Synthesis of this compound
-
Reactant Preparation : In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-chloro-6-methylpyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile : Add 1.2 to 1.5 equivalents of morpholine to the solution.
-
Base Addition : Add an appropriate non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HCl byproduct.
-
Reaction Conditions : Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Filter the resulting solid and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.[5]
-
-
Drying : Dry the purified product under vacuum to a constant weight.
Methods for Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Would show distinct signals for the methyl protons (singlet, ~2.2-2.4 ppm), the amino protons (broad singlet), the pyrimidine ring proton (singlet), and two sets of triplets for the morpholine CH₂ groups adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR : Would confirm the number of unique carbon atoms, with characteristic shifts for the aromatic carbons of the pyrimidine ring, the methyl carbon, and the carbons of the morpholine moiety.
-
-
Mass Spectrometry (MS) : Provides the exact molecular weight of the compound, confirming its elemental composition. Electron ionization (EI-MS) or electrospray ionization (ESI-MS) would show a prominent molecular ion peak (M+) or protonated molecular peak ([M+H]+) corresponding to the calculated mass.
-
Infrared (IR) Spectroscopy : Would reveal the presence of key functional groups through their vibrational frequencies, such as N-H stretching for the amino group, C-H stretching for the methyl and morpholine groups, C=N and C=C stretching from the pyrimidine ring, and a strong C-O-C ether stretch from the morpholine ring.
Pharmacological Context and Potential Applications
While specific biological data for this compound is not extensively documented in public literature, its structural motifs are prevalent in compounds with established pharmacological activities. By analyzing these related structures, we can infer potential therapeutic applications.
Inferred Bioactivity from Structural Analogs
-
Antimicrobial Potential : The 2-aminopyrimidine scaffold is a known pharmacophore in antimicrobial agents. Derivatives have demonstrated activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by mechanisms that may involve targeting the bacterial cell membrane.[4]
-
Anticancer Activity : Pyrimidine derivatives are a cornerstone of oncology drug discovery, often acting as kinase inhibitors. The combination of a purine or pyrimidine backbone with other functional groups has yielded potent antitumor agents.[6] Furthermore, morpholino-quinoline derivatives have shown significant anticancer activity against cell lines such as HepG2.[7]
-
Anti-parasitic Research : The closely related 2,4-diamino-6-methylpyrimidine core has been identified as a promising starting point for developing treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi.[8]
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyrimidine-based drugs function by competing with adenosine triphosphate (ATP) for the binding site of protein kinases. The 2-amino group can form critical hydrogen bonds within the hinge region of the kinase active site, a common binding motif for inhibitors.
Caption: Hypothetical binding model of a pyrimidine inhibitor in a kinase active site.
Conclusion
This compound is a synthetically accessible molecule that combines the biologically relevant 2-aminopyrimidine scaffold with the pharmacologically advantageous morpholino group. Its structure is optimized for potential interactions with biological targets through hydrogen bonding and hydrophobic interactions, while the morpholino moiety is poised to confer favorable solubility and metabolic stability. Based on the extensive validation of its constituent parts in numerous drug discovery programs, this compound represents a valuable building block and a promising lead structure for further investigation in oncology, infectious diseases, and other therapeutic areas.
References
- Benchchem. This compound | 7752-46-7.
- ChemicalBook. This compound | 7752-46-7.
- PubChem. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055.
- NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine.
- StackExchange. Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile.
- SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine.
- ChemicalBook. This compound CAS#: 7752-46-7.
- Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- PubChem. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810.
- ResearchGate. (PDF)
- NIH.
- ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.
- Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5.
- NIH. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine.
- ResearchGate. Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
Sources
- 1. This compound | 7752-46-7 [amp.chemicalbook.com]
- 2. This compound CAS#: 7752-46-7 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-4-morpholino-6-methylpyrimidine
Executive Summary
While 2-Amino-4-morpholino-6-methylpyrimidine is a distinct chemical entity, the publicly accessible scientific literature lacks direct, in-depth studies on its specific mechanism of action. However, its molecular architecture is composed of three key moieties—a 2-aminopyrimidine core, a morpholine ring, and a 6-methyl group—that are well-characterized in medicinal chemistry. This guide deconstructs the compound's structure to synthesize a scientifically-grounded, putative mechanism of action. By analyzing extensive research on structurally analogous compounds, we postulate that this compound most likely functions as a kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway. Secondary potential mechanisms, including anti-inflammatory effects and induction of apoptosis, are also explored. This document serves as a foundational guide for researchers, providing both a theoretical framework and actionable experimental protocols to validate these hypotheses.
Part 1: Deconstruction of the Molecular Architecture
The biological activity of a small molecule is intrinsically linked to its structure. The combination of the 2-aminopyrimidine scaffold, the morpholine ring, and the methyl substituent creates a unique profile of steric, electronic, and pharmacokinetic properties that dictates its potential interactions with biological targets.
The 2-Aminopyrimidine Core: A Privileged Scaffold
The 2-aminopyrimidine nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its prevalence is particularly notable in the field of oncology. This heterocyclic system is a common feature in a multitude of kinase inhibitors, where the nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the hinge region of the kinase active site.[1] The amino group provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[2]
The Morpholine Moiety: A Pharmacokinetic and Potency Enhancer
The morpholine ring is frequently incorporated into drug candidates to bestow favorable physicochemical and pharmacokinetic properties.[3] Its contributions are multifaceted:
-
Improved Solubility: The heteroatoms (oxygen and nitrogen) increase polarity and the potential for hydrogen bonding, which often leads to better aqueous solubility.[3]
-
Enhanced Potency: The oxygen atom can act as a crucial hydrogen bond acceptor, strengthening interactions with target proteins.[3][4]
-
Favorable Pharmacokinetics: The morpholine group can improve metabolic stability and modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[3]
In the context of kinase inhibitors, the morpholine moiety is a signature feature for targeting the PI3K/Akt/mTOR pathway, where its oxygen atom forms a key hydrogen bond within the ATP-binding pocket.[4]
The 6-Methyl Group: A Modulator of Activity and Synthesis
The methyl group at the 6-position of the pyrimidine ring is not merely a passive substituent. It is considered an "active" methyl group, as the protons are rendered slightly acidic by the electron-withdrawing nature of the pyrimidine ring.[5] This feature makes it a valuable handle for further synthetic elaboration during drug development. Furthermore, its steric bulk can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity for a specific target.
Part 2: Postulated Mechanisms of Action Based on Analog Studies
Based on the extensive evidence from compounds sharing the morpholinopyrimidine scaffold, we can propose several likely mechanisms of action for this compound.
Primary Postulate: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The most compelling hypothesis for the mechanism of action of this compound is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4]
Causality and Mechanistic Insight: Derivatives containing the 4-(pyrimidin-4-yl)morpholine pharmacophore are well-documented as potent inhibitors of PI3K and mTOR.[4] The morpholine oxygen is essential, forming a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.[4][6] This competitive inhibition prevents the phosphorylation of downstream targets, thereby blocking the signal transduction cascade that promotes cell growth and survival.
Supporting Evidence: Numerous studies have highlighted morpholinopyrimidine derivatives as potent small-molecule inhibitors of PI3K/Akt/mTOR.[4] For instance, the design of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines led to the discovery of highly potent and selective ATP-competitive inhibitors of mTOR.[6] This body of work strongly suggests that the core scaffold of the topic compound is optimized for interaction with this class of enzymes.
Visualization: PI3K/Akt/mTOR Signaling Pathway
Caption: Postulated inhibition of the PI3K/mTOR pathway by the compound.
Secondary Postulate: Induction of Intrinsic Apoptosis
Analogs of 2-aminopyrimidine have been shown to trigger apoptosis in cancer cells through a mitochondrial-related pathway.[3] This represents another plausible mechanism of action, which could occur downstream of or parallel to kinase inhibition.
Mechanistic Details: This apoptotic pathway is characterized by an increase in intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential (ΔΨm).[3] This disruption causes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the release of cytochrome c from the mitochondria and the activation of caspases.[3]
Visualization: Intrinsic Apoptosis Pathway
Caption: Potential induction of mitochondrial-mediated apoptosis.
Tertiary Postulate: Anti-inflammatory Action
Derivatives of morpholinopyrimidine have demonstrated significant anti-inflammatory activity.[7][8] This suggests a therapeutic potential for this compound in inflammation-associated disorders.
Mechanistic Details: This action is mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[7] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, iNOS and COX-2 are key enzymes responsible for producing high levels of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. By inhibiting their expression, the compound could effectively dampen the inflammatory response.
Part 3: Experimental Validation Protocols
To move from postulation to confirmation, a series of targeted experiments are required. The following protocols provide a framework for investigating the proposed mechanisms of action.
Protocol 1: Kinase Inhibition Assay (PI3Kα)
Objective: To determine the direct inhibitory effect of this compound on PI3Kα kinase activity.
Methodology:
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add PI3Kα enzyme, lipid substrate (PIP2), and the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The light signal is proportional to the amount of ADP, and thus to kinase activity. e. Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Data Presentation:
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Test Compound | Experimental Value | Experimental Value |
| Control Inhibitor | Known Value | Known Value |
Protocol 2: Western Blot for Pro-inflammatory Markers
Objective: To assess the effect of the compound on iNOS and COX-2 protein expression in stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Lysis: Harvest cells and lyse to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensity and normalize to the loading control.
Visualization: Western Blot Experimental Workflow
Caption: Standard workflow for Western Blot analysis.
Part 4: Summary and Future Perspectives
This guide posits that this compound is a promising scaffold for drug development, with a high probability of acting as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway. Secondary activities related to apoptosis induction and anti-inflammatory effects are also strongly suggested by the literature on analogous structures.
The immediate path forward requires rigorous experimental validation. The protocols outlined herein provide a starting point for confirming these hypotheses. Future research should focus on:
-
Broad Kinase Profiling: Screening the compound against a wide panel of kinases to determine its selectivity profile.
-
Cell-Based Assays: Confirming on-target activity in relevant cancer cell lines by assessing the phosphorylation status of downstream effectors like Akt and S6 ribosomal protein.
-
In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in relevant animal models of cancer or inflammatory disease.
By systematically validating these postulated mechanisms, the scientific community can unlock the full therapeutic potential of this and related morpholinopyrimidine compounds.
References
- Benchchem. (n.d.). This compound | 7752-46-7.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- Yengoyan, et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
- Benchchem. (n.d.). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry.
- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020).
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health.
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). MDPI.
- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2009). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Amino-4-morpholino-6-methylpyrimidine: A Predictive and Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-4-morpholino-6-methylpyrimidine (CAS No. 7752-46-7). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a comparative approach, utilizing empirical data from structurally analogous pyrimidine derivatives. By examining the characteristic spectroscopic signatures of related compounds, we can confidently predict the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. This document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering insights into the expected spectral properties and aiding in the characterization of novel pyrimidine-based molecules.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, quality control, and the interpretation of structure-activity relationships (SAR).
This guide addresses the current lack of available experimental spectroscopic data for this compound by providing a robust, predictive analysis based on established data from closely related analogues.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a comprehensive analysis of the known spectral data of similar pyrimidine derivatives, including 2-amino-4-chloro-6-methylpyrimidine, 2-amino-4-hydroxy-6-methylpyrimidine, and 2-amino-4,6-dimethylpyrimidine.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the protons of the pyrimidine ring, the methyl group, the amino group, and the morpholine moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Notes |
| H-5 (pyrimidine) | 5.8 - 6.2 | Singlet | 1H | The lone proton on the pyrimidine ring. Its chemical shift is influenced by the electron-donating amino and morpholino groups. |
| -NH₂ | 4.8 - 5.5 | Broad Singlet | 2H | The chemical shift of the amino protons can be variable and is dependent on solvent and concentration. |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H | The methyl group at the 6-position of the pyrimidine ring. |
| -N(CH₂)₂ (morpholine) | 3.7 - 3.9 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |
| -O(CH₂)₂ (morpholine) | 3.5 - 3.7 | Triplet | 4H | Protons on the carbons adjacent to the oxygen of the morpholine ring. |
Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the pyrimidine ring. The electron-donating nature of the amino and morpholino groups is expected to shield the H-5 proton, resulting in an upfield shift compared to less substituted pyrimidines. The signals for the morpholine protons are predicted based on typical values for N- and O-substituted cyclic ethers.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm (CDCl₃) | Notes |
| C-2 | 162 - 165 | Carbon bearing the amino group. |
| C-4 | 165 - 168 | Carbon bearing the morpholino group. |
| C-6 | 168 - 172 | Carbon bearing the methyl group. |
| C-5 | 90 - 95 | The sole CH carbon in the pyrimidine ring. |
| -CH₃ | 23 - 26 | Methyl carbon. |
| -N(CH₂)₂ (morpholine) | 44 - 47 | Carbons adjacent to the nitrogen in the morpholine ring. |
| -O(CH₂)₂ (morpholine) | 66 - 69 | Carbons adjacent to the oxygen in the morpholine ring. |
Causality Behind Predictions: The chemical shifts of the pyrimidine ring carbons are highly dependent on the nature of the substituents. The presence of three electron-donating groups (amino, morpholino, and methyl) will significantly influence the electron density and thus the chemical shifts of the ring carbons. The predicted values are extrapolated from data for similar substituted pyrimidines.
Predicted FT-IR Spectral Data
The FT-IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3450 - 3300 | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H stretching of the pyrimidine ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | C-H stretching of the methyl and morpholine groups. |
| C=N & C=C Stretch (Ring) | 1650 - 1550 | Strong | A series of bands corresponding to the stretching vibrations of the pyrimidine ring. |
| N-H Bend (Amino) | 1640 - 1580 | Medium | Bending vibration of the amino group. |
| C-O-C Stretch (Morpholine) | 1150 - 1050 | Strong | Characteristic ether linkage stretch of the morpholine ring. |
Causality Behind Predictions: The predicted IR absorptions are based on well-established correlation tables for functional groups. The presence of the amino, methyl, and morpholino groups will give rise to a complex but interpretable spectrum with characteristic bands for N-H, C-H, C=N, C=C, and C-O-C vibrations.
Predicted Mass Spectrometry Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Formula: C₁₀H₁₆N₄O
-
Molecular Weight: 208.26 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z 208
-
Predicted Fragmentation: The fragmentation pattern is expected to involve the loss of the morpholino group, the methyl group, and cleavage of the pyrimidine ring. Key fragments might include [M-morpholine]⁺ and fragments corresponding to the substituted pyrimidine core.
Experimental Protocols for Spectroscopic Analysis
For researchers aiming to acquire experimental data for this compound, the following are generalized, yet robust, protocols for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Electron Impact (EI): Introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer. This is a softer ionization technique suitable for polar molecules.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural elucidation.
-
Visualizing Molecular Structure and Relationships
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and its relationship to the analogous compounds used for spectral prediction.
Caption: Molecular structure of this compound.
Caption: Relationship between the target compound and its analogues for spectral prediction.
Conclusion
References
- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-4,6-dimethylpyrimidine. National Center for Biotechnology Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone in the edifice of medicinal chemistry and drug discovery. Its presence at the heart of nucleic acids has made it an evolutionary-privileged scaffold for interacting with biological systems. This technical guide provides an in-depth exploration of the vast therapeutic potential of pyrimidine derivatives, moving beyond a mere cataloging of applications to offer a causal understanding of their mechanisms, the experimental validation of their activity, and the structure-activity relationships that guide their development. We will delve into the established and emerging roles of these compounds in oncology, virology, microbiology, and the treatment of inflammatory and cardiovascular diseases, equipping researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This seemingly simple structure is a fundamental component of life, forming the basis of the nucleobases cytosine, thymine, and uracil, which are integral to the structure and function of DNA and RNA.[2] This inherent biological relevance is a key reason for the success of pyrimidine derivatives as therapeutic agents; their structural similarity to endogenous molecules allows them to interact with a wide array of biological targets with high specificity.[3]
The versatility of the pyrimidine scaffold lies in its amenability to chemical modification at multiple positions. Substitution at these positions can modulate the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby fine-tuning its binding affinity and selectivity for a specific biological target.[4] This has led to the development of a vast library of pyrimidine derivatives with a broad spectrum of pharmacological activities.[5]
Anticancer Applications: Targeting the Machinery of Cell Proliferation
The fight against cancer has been a major driving force in the development of pyrimidine-based therapeutics. These compounds exert their anticancer effects through diverse mechanisms, primarily by interfering with the synthesis of nucleic acids or by inhibiting key signaling pathways that drive tumor growth and survival.[1]
Antimetabolites: Disrupting DNA Synthesis
One of the earliest and most successful applications of pyrimidine derivatives in oncology is as antimetabolites. These compounds mimic natural pyrimidines and interfere with the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]
5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite.[6] It is a prodrug that is converted intracellularly into several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of thymidylate, a crucial precursor for DNA synthesis.[7] Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal processing and function.
Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.[8]
Materials:
-
Purified TS enzyme or cell lysate containing TS
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
dUMP (deoxyuridine monophosphate) solution
-
5,10-methylenetetrahydrofolate solution
-
Test compound (e.g., FdUMP, the active metabolite of 5-FU)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and 5,10-methylenetetrahydrofolate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the TS enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the TS activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8]
Kinase Inhibitors: Blocking Aberrant Signaling
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways. Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[9]
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Gefitinib competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[11] It is particularly effective against non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[7][12]
Experimental Protocol: EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][14]
Materials:
-
Recombinant EGFR kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., Gefitinib)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-labeled acceptor fluorophore
-
TR-FRET microplate reader
Procedure:
-
In a microplate well, incubate the EGFR kinase, biotinylated substrate, ATP, and the test compound at various concentrations.
-
After the kinase reaction, add the europium-labeled antibody and streptavidin-labeled acceptor.
-
If the substrate is phosphorylated, the antibody and streptavidin-acceptor bind to it, bringing the europium donor and the acceptor fluorophore into close proximity.
-
Excite the europium donor and measure the FRET signal.
-
The intensity of the FRET signal is proportional to the EGFR kinase activity. Calculate the percentage of inhibition and the IC50 value for the test compound.[13][14]
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound | Target | Cancer Cell Line | IC50 Value | Reference |
| 5-Fluorouracil | Thymidylate Synthase | COLO-205 (Colon) | 3.2 µM | [6] |
| 5-Fluorouracil | Thymidylate Synthase | HT-29 (Colon) | 13 µM | [6] |
| 5-Fluorouracil | Thymidylate Synthase | HCT 116 (Colon) | ~185 µM (24h) | [14] |
| 5-Fluorouracil | Thymidylate Synthase | Esophageal Squamous Carcinoma | 1.00 - 39.81 µM | [15] |
| 5-Fluorouracil | Thymidylate Synthase | HNO-97 (Tongue) | 2 µM | [16] |
| Gefitinib | EGFR | H3255 (NSCLC, L858R mutant) | 0.003 µM | [17] |
| Gefitinib | EGFR | PC-9 (NSCLC, exon 19 del) | ~0.01 µM | [17] |
| Gefitinib | EGFR | 11-18 (NSCLC, L858R mutant) | 0.39 µM | [17] |
| Gefitinib | EGFR (wild-type) | Various NSCLC lines | 21-22 nM | [12] |
| Gefitinib | EGFRvIII mutant | NR6M | 84 nM | [12] |
Antiviral Applications: Halting Viral Replication
The structural similarity of pyrimidine derivatives to the building blocks of viral genetic material makes them potent antiviral agents. They primarily act by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome.[18]
Zidovudine (AZT) was the first drug approved for the treatment of HIV infection.[19][20] It is a nucleoside reverse transcriptase inhibitor (NRTI).[12] After intracellular phosphorylation to its active triphosphate form, AZT is incorporated into the growing viral DNA chain by the HIV reverse transcriptase. However, the 3'-azido group of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[13][21]
Experimental Protocol: HIV Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV RT. A common method is a non-radioactive, colorimetric assay.[19][20][22]
Materials:
-
Recombinant HIV-1 RT
-
Poly(A) template and oligo(dT) primer
-
Biotin-dUTP and DIG-dUTP
-
Test compound (e.g., Zidovudine triphosphate)
-
Streptavidin-coated microplate
-
Anti-DIG-peroxidase conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Microplate reader
Procedure:
-
In a microplate well, incubate HIV-1 RT with the poly(A) template, oligo(dT) primer, a mixture of dNTPs including biotin-dUTP and DIG-dUTP, and the test compound.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized biotinylated DNA.
-
Add an anti-DIG-peroxidase conjugate, which binds to the incorporated DIG-dUTP.
-
Add the peroxidase substrate and measure the resulting colorimetric signal.
-
The signal intensity is proportional to the RT activity. Calculate the percentage of inhibition and the IC50 or EC50 value.[6]
Table 2: Antiviral Activity of Zidovudine (AZT)
| Virus Strain | Cell Type | EC50/IC50 Value | Reference |
| HIV-1 | Human peripheral blood mononuclear cells | > 1 µM (resistant strains) | [22] |
| HIV-2 | - | ~200-fold less sensitive than HIV-1 | [23] |
Antimicrobial Applications: Combating Bacterial and Parasitic Infections
Pyrimidine derivatives are also crucial in the fight against bacterial and parasitic infections. They often target metabolic pathways that are essential for the pathogen but absent in the human host.[24]
Antibacterial Agents
Sulfadiazine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[18][25] Humans are unaffected by this inhibition as they obtain folic acid from their diet. By blocking folic acid synthesis, sulfadiazine prevents the production of nucleotides and certain amino acids, thereby inhibiting bacterial growth.[26]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][21][27][28]
Materials:
-
Bacterial isolate
-
Mueller-Hinton broth
-
Antimicrobial agent (e.g., Sulfadiazine)
-
96-well microtiter plate
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agent in Mueller-Hinton broth in the wells of a microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[21][27]
Antimalarial Agents
Pyrimethamine is an antimalarial drug that targets dihydrofolate reductase (DHFR), another key enzyme in the folic acid synthesis pathway.[29][30] It exhibits a much higher affinity for the plasmodial DHFR than for the human enzyme, leading to selective toxicity against the malaria parasite.[16]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[5][30][31][32][33]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Test compound (e.g., Pyrimethamine)
-
Spectrophotometer
Procedure:
-
In a cuvette or microplate well, combine the DHFR enzyme, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of absorbance decrease is proportional to DHFR activity. Calculate the percentage of inhibition and the IC50 value.[30][32]
Table 3: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound | Target Organism | MIC/IC50 Value | Reference |
| Sulfadiazine | Neisseria meningitidis | 0.5 - 200 µg/mL | [31] |
| Silver Sulfadiazine | Pseudomonas aeruginosa | 1 - 64 µg/mL | [34][35] |
| Pyrimethamine | Plasmodium falciparum (susceptible) | 15.4 nM | [26] |
| Pyrimethamine | Plasmodium falciparum (resistant) | 9,440 nM | [26] |
| Pyrimethamine | Plasmodium falciparum (highly resistant) | >2,000 nM | [32] |
Anti-inflammatory and Cardiovascular Applications
The therapeutic reach of pyrimidine derivatives extends to the management of chronic inflammatory diseases and cardiovascular conditions.
Tofacitinib is an inhibitor of Janus kinases (JAKs), a family of enzymes that play a crucial role in the signaling of numerous cytokines involved in inflammation and immune responses.[5][36] By inhibiting JAKs, particularly JAK1 and JAK3, tofacitinib modulates the immune system and reduces inflammation, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[21][27][28][37]
Minoxidil , originally developed as an antihypertensive medication, is a potent vasodilator.[14][38][39] Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessels, which in turn lowers blood pressure.[9]
Rosuvastatin is a statin medication that lowers cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[40] By reducing cholesterol production, rosuvastatin helps to prevent atherosclerosis and reduce the risk of cardiovascular events.[33]
Experimental Protocol: JAK3 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the JAK3 kinase. An ADP-Glo™ kinase assay is a common method.[15][41][42]
Materials:
-
Recombinant JAK3 kinase
-
Peptide substrate
-
ATP
-
Test compound (e.g., Tofacitinib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Luminometer
Procedure:
-
Incubate the JAK3 kinase, substrate, ATP, and test compound in a microplate well.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Measure the luminescence. The light signal is proportional to the amount of ADP produced and thus to the JAK3 activity.
-
Calculate the percentage of inhibition and the IC50 value.[41]
Table 4: Activity of Pyrimidine Derivatives in Inflammatory and Cardiovascular Targets
| Compound | Target | IC50 Value | Reference |
| Tofacitinib | JAK1 | 112 nM | [37] |
| Tofacitinib | JAK2 | 20 nM | [37] |
| Tofacitinib | JAK3 | 1 nM | [37] |
| Tofacitinib | JAK1 | 1.7 - 3.7 nM | [21] |
| Tofacitinib | JAK2 | 1.8 - 4.1 nM | [21] |
| Tofacitinib | JAK3 | 0.75 - 1.6 nM | [21] |
Structure-Activity Relationships (SAR) and Future Directions
The extensive research into pyrimidine derivatives has generated a wealth of knowledge on their structure-activity relationships (SAR).[3][4][11] For instance, in the case of antiviral pyrimidine nucleosides, modifications at the 3'-position of the sugar moiety and the 5-position of the pyrimidine ring have been shown to be critical for activity.[18][40] Similarly, for anticancer kinase inhibitors, the nature and position of substituents on the pyrimidine ring are crucial for achieving high potency and selectivity.[9][43]
The future of pyrimidine-based drug discovery lies in the rational design of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The integration of computational modeling, high-throughput screening, and a deep understanding of SAR will continue to drive the development of the next generation of pyrimidine therapeutics.[25]
Diagrams
Caption: Anticancer mechanisms of pyrimidine derivatives.
Caption: Antiviral mechanism of Zidovudine.
Caption: Antimicrobial mechanisms of pyrimidine derivatives.
Conclusion
The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse array of therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, has allowed medicinal chemists to design molecules that can precisely target a wide range of pathological processes. From disrupting the fundamental processes of cell division in cancer to inhibiting the replication of viruses and the growth of pathogenic microbes, pyrimidine derivatives have made an indelible mark on modern medicine. As our understanding of disease biology continues to deepen, and as new synthetic methodologies emerge, the pyrimidine nucleus is poised to remain a central and privileged scaffold in the ongoing quest for novel and more effective therapies.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved January 20, 2026, from [Link]
-
A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010, May 1). [Link]
-
The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
A review on pyrimidine‐based derivatives: Synthesis and their biological application. (2024, May 21). Semantic Scholar. [Link]
-
Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents. (1991, January 1). PubMed. [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (n.d.). Retrieved January 20, 2026, from [Link]
-
In Vitro Activity of Pyrimethamine, Cycloguanil, and Other Antimalarial Drugs Against African Isolates and Clones of Plasmodium Falciparum. (1994, February 1). PubMed. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, May 9). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). [Link]
-
Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (1991, April 1). PubMed. [Link]
-
Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. (1997, December 1). PubMed. [Link]
-
Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved January 20, 2026, from [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected withPlasmodium falciparum Malaria Parasites. (n.d.). ASM Journals. Retrieved January 20, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PubMed. [Link]
-
(PDF) Azole-Pyrimidine Hybrid Anticancer Agents: A Review of Molecular Structure, Structure Activity Relationship, and Molecular Docking. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023, February 23). PubMed. [Link]
-
In vitro IC50 of pyrimethamine and sulfadoxine in relation to... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
IC 50 values of 5-FU for colon cancer cells. | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Determination of the MIC values (μg/mL) of the synthesized... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. (2004, October 15). AACR Journals. [Link]
-
Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. (2024, November 11). ACS Publications. [Link]
-
Antimicrobial activity of silver sulphadiazine | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
RESEARCH ARTICLE In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. (2024, June 19). [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. [Link]
-
Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
IC50 value of 5-FU and CUR in HCT 116 cell lines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reduced Impact of Pyrimethamine Drug Pressure on Plasmodium malariae Dihydrofolate Reductase Gene. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa. (2019, January 20). PubMed. [Link]
-
Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Zidovudine resistance, syncytium-inducing phenotype, and HIV disease progression in a case-control study. The VA Cooperative Study Group. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Natural resistance of human immunodeficiency virus type 2 to zidovudine. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Clinical significance and characterization of AZT-resistant strains of HIV-1. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Zidovudine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Zidovudine | aidsmap. (2021, September 23). [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zidovudine - Wikipedia [en.wikipedia.org]
- 20. Zidovudine | aidsmap [aidsmap.com]
- 21. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zidovudine resistance, syncytium-inducing phenotype, and HIV disease progression in a case-control study. The VA Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural resistance of human immunodeficiency virus type 2 to zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. toku-e.com [toku-e.com]
- 32. journals.asm.org [journals.asm.org]
- 33. researchgate.net [researchgate.net]
- 34. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. ijpsr.com [ijpsr.com]
- 37. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 39. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Clinical significance and characterization of AZT-resistant strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of derivatives from 2-Amino-4-morpholino-6-methylpyrimidine
An Application Guide for the Synthesis of Novel Derivatives from 2-Amino-4-morpholino-6-methylpyrimidine
For inquiries, please contact: Application Scientist Team
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active molecules, particularly kinase inhibitors.[1][2] Its unique arrangement of a hydrogen bond-donating amino group, a hydrogen bond-accepting morpholine moiety, and a modifiable pyrimidine core makes it an attractive starting point for the development of targeted therapeutics.[2][3] This guide provides a detailed overview of synthetic strategies for the derivatization of this compound, focusing on robust and versatile methodologies relevant to drug discovery and development professionals. We delve into the rationale behind key reaction choices, provide step-by-step protocols for core transformations, and present a framework for library synthesis.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a cornerstone in the design of therapeutic agents.[4] It is a bioisostere of a guanidine moiety and is prevalent in numerous FDA-approved drugs, such as the kinase inhibitor Imatinib.[1][4] The combination of this core with a morpholine group is particularly significant in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[2][5][6] The morpholine oxygen can act as a crucial hydrogen bond acceptor in the hinge region of many kinase active sites.[2]
This guide focuses on two primary avenues for derivatization of the parent molecule, this compound:
-
Functionalization of the C5 position: Introducing diversity at this position via halogenation followed by palladium-catalyzed cross-coupling reactions.
-
Modification of the C2-exocyclic amino group: Creating analogues through acylation, sulfonylation, and reductive amination.
These strategies allow for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Overview of Derivatization
The synthetic approach begins with the parent molecule and branches into two main pathways to generate a library of diverse analogues. The workflow is designed to first install a reactive handle at the C5 position, which can then be used for a variety of coupling reactions. In parallel, the C2-amino group can be modified independently.
Figure 1: General workflow for the synthesis of derivatives.
Part 1: C5-Position Functionalization via Cross-Coupling
The C5 position of the pyrimidine ring is an ideal site for introducing molecular diversity. The protocol involves an initial electrophilic halogenation to install a "handle" for subsequent palladium-catalyzed cross-coupling reactions.
Step 1: Electrophilic Halogenation at the C5 Position
Rationale: To enable cross-coupling, a halide (typically bromide or iodide) must first be installed at the C5 position. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are effective reagents for this transformation on electron-rich heterocyclic systems. The choice between bromide and iodide can influence the rate of subsequent coupling reactions, with iodides generally being more reactive.
Protocol 3.1: Synthesis of 5-Bromo-2-amino-4-morpholino-6-methylpyrimidine
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.1 M concentration).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 5-bromo derivative.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds between the C5-halide and various aryl or heteroaryl boronic acids.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially inhibiting substrates like aminopyrimidines.[8] Modern catalysts featuring bulky, electron-rich phosphine ligands are often effective in preventing catalyst inhibition by the nitrogen-containing heterocycle.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.2: Synthesis of C5-Aryl Derivatives
-
Reagent Preparation: In a reaction vessel, combine 5-Bromo-2-amino-4-morpholino-6-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like SPhos or XPhos (0.1 eq.).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
| Derivative Type | Coupling Partner | Typical Catalyst System | Expected Yield Range |
| C5-Aryl | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 60-85% |
| C5-Heteroaryl | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos / K₂CO₃ | 50-75% |
| C5-Alkynyl | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 70-90% |
| C5-Amino | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | 45-70% |
| Table 1: Example C5-Derivatization Reactions and Conditions. |
Part 2: C2-Exocyclic Amino Group Modification
The exocyclic amino group at the C2 position provides a readily accessible point for modification to modulate the compound's electronic and steric properties, as well as its hydrogen-bonding capabilities.
Acylation and Sulfonylation
Rationale: Converting the primary amine into an amide or sulfonamide is a straightforward strategy to probe the necessity of the C2-amino group as a hydrogen bond donor. This modification can also impact the compound's solubility and metabolic stability. The reaction is typically a nucleophilic attack of the amino group on an acyl chloride or sulfonyl chloride.
Protocol 4.1: Synthesis of C2-Amide Derivatives
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DCM or Tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Setup: Cool the solution to 0 °C.
-
Reagent Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the resulting amide or sulfonamide by column chromatography or recrystallization.
Buchwald-Hartwig Amination
Rationale: While this guide focuses on derivatizing the existing amino group, it is crucial to mention the Buchwald-Hartwig amination for its importance in synthesizing the core scaffold or related analogues from a halo-pyrimidine precursor.[9][10] This palladium-catalyzed reaction forms C-N bonds and is exceptionally broad in scope, allowing the coupling of an aryl halide with a vast range of primary and secondary amines.[4][11][12] For the target molecule, this reaction is more relevant to the synthesis of C5-amino derivatives (as mentioned in Part 1) or in a scenario where the starting material is 2-chloro-4-morpholino-6-methylpyrimidine.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The synthetic pathways detailed in this guide provide a robust framework for the generation of diverse libraries based on the this compound scaffold. By leveraging powerful and well-understood methodologies such as electrophilic halogenation and palladium-catalyzed cross-coupling, researchers can efficiently explore the structure-activity relationships of this important pharmacophore. The protocols provided are intended as a starting point and may require optimization based on the specific substrate and desired product. These strategies are foundational for advancing drug discovery programs that target kinases and other enzymes where this scaffold has demonstrated significant therapeutic potential.
References
-
Reactions of 2-aminopyrimidine. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. ResearchGate. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. GSC Online Press. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Available at: [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journal. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Utilization of the 2-Amino-4-morpholino-6-methylpyrimidine Scaffold in Drug Discovery
Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central nodes in cellular signaling, are frequently dysregulated in cancer, driving uncontrolled proliferation and survival. The pyrimidine ring is a foundational scaffold in this endeavor, serving as a core component in numerous approved drugs.[1] This application note delves into the utility of a specific, highly versatile derivative: 2-Amino-4-morpholino-6-methylpyrimidine . We will explore the strategic incorporation of the 2-amino and 4-morpholino moieties, which imbues this scaffold with desirable physicochemical and pharmacokinetic properties, making it a "privileged" structure for targeting critical oncogenic pathways like the PI3K/Akt/mTOR cascade.
This guide provides a technical overview of the scaffold's rationale in drug design, detailed protocols for its application in a research setting, and methodologies for evaluating its biological activity.
Part 1: The 2-Amino-4-morpholino-pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The efficacy of a drug candidate is not solely dependent on its pharmacophore but also on its overall molecular properties, which govern solubility, absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold is an exemplary case of rational drug design, where each component contributes to a favorable biological profile.
-
The 2-Aminopyrimidine Core: This bicyclic aromatic system is a cornerstone of many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, while the exocyclic amino group at the 2-position is a crucial hydrogen bond donor. This arrangement often facilitates anchoring within the ATP-binding pocket of kinases, mimicking the adenine portion of ATP.
-
The Morpholine Moiety: The inclusion of a morpholine ring is a widely used strategy in medicinal chemistry to enhance a compound's drug-like properties.[2] The nitrogen atom is weakly basic, which can improve aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.[1][2] This balance of hydrophilic and lipophilic characteristics often leads to improved metabolic stability and favorable pharmacokinetics.[2]
Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
| CAS Number | 7752-46-7 | [ChemicalBook][3] |
| Molecular Formula | C₉H₁₄N₄O | [ChemicalBook][4] |
| Molecular Weight | 194.23 g/mol | [ChemicalBook][4] |
| Melting Point | 176-177 °C | [ChemicalBook][4] |
| Predicted pKa | 8.97 ± 0.10 | [ChemicalBook][4] |
| Appearance | White to off-white crystalline powder | N/A |
Key Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its overactivation is a hallmark of many cancers, making it a high-priority target for therapeutic intervention.[5][6]
The pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This recruits the kinase Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the activation of mTOR Complex 1 (mTORC1).[1] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] The 2-amino-4-morpholino-pyrimidine scaffold has proven to be an excellent foundation for developing potent ATP-competitive inhibitors of mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Part 2: Application Example - Development of Selective mTOR Inhibitors
The 2-amino-4-morpholino-pyrimidine scaffold is a key component of highly potent and selective ATP-competitive inhibitors of mTOR. Research has demonstrated that by elaborating on this core, for instance by fusing it into a pyrazolopyrimidine system and adding aryl substituents, it is possible to achieve sub-nanomolar inhibitory concentrations against mTOR.[7][8] These compounds function by directly competing with ATP for binding to the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition provides a more comprehensive blockade of the pathway compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.[5] The morpholine group, in particular, has been shown to greatly enhance the selectivity of these inhibitors for mTOR over other kinases like PI3K.
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of novel compounds based on the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction to synthesize the target scaffold from a chlorinated pyrimidine precursor. The reaction is amenable to microwave synthesis for accelerated reaction times.[9]
Rationale: The chlorine atom at the 4-position of the pyrimidine ring is an effective leaving group, readily displaced by nucleophiles like the secondary amine of morpholine. The use of a mild base like triethylamine (TEA) or sodium bicarbonate is sufficient to neutralize the HCl generated during the reaction. Anhydrous solvent is used to prevent unwanted side reactions with water.
Caption: Workflow for the synthesis of the target scaffold.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine
-
Morpholine
-
Triethylamine (TEA)
-
Anhydrous propanol (or other suitable solvent like DMF)
-
Microwave reaction vial
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a microwave reaction vial, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq).
-
Add anhydrous propanol to dissolve or suspend the starting material.
-
Add morpholine (1.1 - 1.5 eq) to the mixture.
-
Add triethylamine (1.5 - 2.0 eq) to act as a base.
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 120-140 °C for 15-30 minutes.
-
Causality Note: Microwave heating dramatically accelerates the rate of nucleophilic aromatic substitution compared to conventional heating.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Protocol 2: In Vitro mTOR Kinase Inhibition Assay
This protocol details an immunoprecipitation-based kinase assay to determine the IC₅₀ value of a test compound against mTORC1. The readout is the phosphorylation of a known mTORC1 substrate, p70S6K.[10][11]
Rationale: To measure the specific activity of mTORC1 from a cellular context, it is first isolated from the cell lysate via immunoprecipitation using an antibody against a core component (e.g., Raptor). The isolated, active kinase complex is then incubated with a substrate (p70S6K), ATP, and varying concentrations of the inhibitor. The level of substrate phosphorylation is quantified (e.g., by Western Blot) to determine the inhibitory potency of the compound.
Materials:
-
Cancer cell line with active mTOR signaling (e.g., HEK293, A549)
-
Test compound (e.g., a derivative of the scaffold)
-
CHAPS lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Raptor)
-
Protein A/G magnetic beads
-
Kinase assay buffer (containing MgCl₂, DTT)
-
ATP
-
Inactive p70S6K protein (substrate)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody: anti-phospho-p70S6K (Thr389)
-
HRP-conjugated secondary antibody and ECL substrate
Step-by-Step Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Lyse the cells in ice-cold CHAPS lysis buffer containing protease and phosphatase inhibitors.
-
Trustworthiness Note: Using CHAPS buffer is critical as it preserves the integrity of the mTORC1 complex, which is essential for maintaining its kinase activity.[12]
-
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (IP) of mTORC1:
-
Incubate the cell lysate with an anti-Raptor antibody for 1-2 hours at 4°C.
-
Add Protein A/G beads and incubate for another hour to capture the antibody-mTORC1 complex.
-
Wash the beads multiple times with lysis buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads (containing mTORC1) in kinase assay buffer.
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In separate tubes, combine the mTORC1-bead slurry, inactive p70S6K substrate, and the test compound at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding a solution of ATP (e.g., final concentration of 100 µM).
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
-
Detection:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated p70S6K (Thr389).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p70S6K.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cellular Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, allowing for the determination of the compound's cytotoxic or cytostatic effects.
Rationale: Viable, metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan, the effect of the compound on cell proliferation can be quantified.
Materials:
-
Cancer cell line (e.g., MDA-MB-361, BT474)[13]
-
96-well cell culture plates
-
Test compound
-
Complete cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Expertise Note: The incubation time should be sufficient for multiple cell doublings to observe a significant effect on proliferation.
-
-
Assay Development:
-
Add the MTT/MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion to formazan.
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the DMSO control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion
The this compound scaffold represents a validated and highly adaptable platform for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its favorable chemical and pharmacokinetic properties make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this document provide a robust framework for researchers to synthesize and evaluate new chemical entities based on this privileged structure, paving the way for the development of next-generation targeted therapies.
References
-
Dunlop, E. A., & Tee, A. R. (2014). mTOR in vitro kinase assay. Bio-protocol, 4(1), e986. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
YouTube. (2020). PI3K/AKT/mTOR Pathway. Retrieved from [Link]
-
Cancer Discovery. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Retrieved from [Link]
-
Spandidos Publications. (2016). mTOR Inhibitors at a Glance. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved from [Link]
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (2010). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Two polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine. Retrieved from [Link]
-
Oncotarget. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Retrieved from [Link]
-
PubMed Central. (2024). mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells. Retrieved from [Link]
-
PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Retrieved from [Link]
-
Celcuity. (n.d.). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. celcuity.com [celcuity.com]
Application Notes and Protocols: 2-Amino-4-morpholino-6-methylpyrimidine as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminopyrimidine core is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved drugs, particularly in oncology.[1][2] Its inherent hydrogen bonding capabilities, metabolic stability, and synthetic tractability make it an ideal starting point for the development of novel therapeutics.
This guide focuses on a specific, highly functionalized derivative: 2-amino-4-morpholino-6-methylpyrimidine . The incorporation of a morpholine moiety is a well-established strategy in drug design to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a crucial hydrogen bond acceptor for binding to kinase hinge regions.[3][4] This application note provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic utility of this building block, offering detailed protocols for its preparation and subsequent derivatization for researchers in drug discovery and synthetic chemistry.
Physicochemical Properties and Characterization
The synthesis of this compound begins with readily available precursors. A summary of their key physical properties is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Amino-4-hydroxy-6-methylpyrimidine | C₅H₇N₃O | 125.13 | >300[5] | White to off-white powder | 3977-29-5 |
| 2-Amino-4-chloro-6-methylpyrimidine | C₅H₆ClN₃ | 143.57 | 183-186[6] | White to pale yellow crystalline powder | 5600-21-5 |
| This compound | C₉H₁₄N₄O | 194.23 (Calculated) | Not available in searched literature | Not available in searched literature | 7752-46-7 |
Synthesis of the Building Block: A Two-Step Approach
The most direct and widely employed route for synthesizing this compound involves a two-step process starting from 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). This strategy hinges on the conversion of the hydroxyl group into a better leaving group (a chlorine atom), followed by a nucleophilic aromatic substitution (SNAr) with morpholine.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol details the conversion of the pyrimidinol to the key chloro-intermediate. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.
Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Reacting it with POCl₃ converts it into a chlorophosphate ester intermediate, which is then readily displaced by a chloride ion to form the desired 4-chloro derivative. This activation is essential for the subsequent nucleophilic substitution.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 2-amino-4-hydroxy-6-methylpyrimidine (e.g., 6.0 g).
-
Reagent Addition: Carefully add freshly distilled phosphorus oxychloride (POCl₃) (e.g., 35 mL) to the flask.
-
Reaction Conditions: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Slowly and cautiously pour the cooled residue onto crushed ice. This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralization: Adjust the pH of the aqueous slurry to ~8 using a 25% ammonia solution. This will precipitate the product.
-
Isolation: Filter the resulting precipitate and wash thoroughly with cold water.
-
Purification: The crude product can be recrystallized from 50% ethanol to yield the pure 2-amino-4-chloro-6-methylpyrimidine.[7]
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction to install the morpholine moiety.
Rationale: The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This deficiency is further enhanced by the chloro-substituent, making the C4 position highly electrophilic and susceptible to attack by nucleophiles like the secondary amine of morpholine.[1] The reaction proceeds via a Meisenheimer complex intermediate, a hallmark of the SNAr mechanism.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as isopropanol or dimethylformamide (DMF).
-
Reagent Addition: Add morpholine (1.1 to 1.5 equivalents) to the solution. If using a solvent like isopropanol, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2 equivalents) is recommended to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Synthetic Chemistry: Derivatizing the Core Scaffold
This compound offers multiple handles for further synthetic elaboration, primarily at the 2-amino group and the 6-methyl group. These modifications are crucial for tuning the biological activity and physicochemical properties of the final compounds.
Representative Protocol 3: N-Alkylation of the 2-Amino Group
The exocyclic amino group can be functionalized through various reactions, including alkylation, acylation, or sulfonylation.
Rationale: While direct alkylation of the 2-amino group can sometimes be challenging due to the potential for multiple alkylations or reaction at the ring nitrogens, it can be achieved under controlled conditions. The use of a strong, non-nucleophilic base allows for deprotonation of the amino group, increasing its nucleophilicity towards an alkyl halide.
General Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide or a functionalized alkyl iodide) (1.0-1.2 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Representative Protocol 4: Condensation via the 6-Methyl Group
The methyl group at the C6 position is activated by the electron-withdrawing pyrimidine ring, allowing it to participate in condensation reactions.
Rationale: The protons of the 6-methyl group are acidic enough to be removed by a suitable base, generating a nucleophilic carbanion. This carbanion can then attack electrophiles, such as aldehydes, in an aldol-type condensation to form a new carbon-carbon bond, extending the side chain at the C6 position.[1]
General Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and a desired aromatic aldehyde (e.g., benzaldehyde) (1.1 equivalents) in a suitable solvent like ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., concentrated HCl), depending on the specific substrate and desired outcome.
-
Reaction Conditions: Reflux the mixture for several hours until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration and washed with cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the styrylpyrimidine derivative.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-morpholinopyrimidine scaffold is a cornerstone in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[4][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.
Mechanism of Action: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the "hinge region" of the kinase's ATP-binding pocket. The pyrimidine ring serves as a scaffold that mimics the adenine core of ATP, while substituents at the 2- and 6-positions can be modified to achieve potency and selectivity for specific kinase isoforms (e.g., PI3Kα, mTOR).[4]
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by morpholino-pyrimidine derivatives.
Derivatives synthesized from the this compound building block are prime candidates for screening as PI3K/mTOR inhibitors. By strategically functionalizing the 2-amino and 6-methyl positions, medicinal chemists can explore the chemical space around the core scaffold to optimize interactions within the ATP-binding site, potentially leading to the discovery of potent and selective anticancer agents.
Conclusion
This compound is a high-value synthetic building block that combines the privileged 2-aminopyrimidine scaffold with the pharmacologically advantageous morpholine moiety. Its straightforward two-step synthesis from commercially available starting materials makes it highly accessible. The presence of multiple reactive sites allows for extensive derivatization, enabling the creation of diverse chemical libraries. Its established role as a core fragment in potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, underscores its significance for researchers, scientists, and drug development professionals engaged in the search for next-generation therapeutics.
References
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Biological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antidiabetic and Antihyperlipidemic Agents. [Link]
-
Khabnadideh, S., et al. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 21, 2026, from [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]
-
Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Wodicka, L. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]
-
Liu, Y., et al. (2021). Overview of Research into mTOR Inhibitors. MDPI. [Link]
-
Taylor & Francis. (n.d.). mTOR inhibitors – Knowledge and References. Retrieved January 21, 2026, from [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
-
Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance. [Link]
-
NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved January 21, 2026, from [Link]
-
Kim, D., et al. (2013). Updates of mTOR inhibitors. PMC. [Link]
-
MDPI. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. [Link]
-
ResearchGate. (2023). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. B24604.18 [thermofisher.com]
- 6. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 2-Amino-4-morpholino-6-methylpyrimidine in the Synthesis of Kinase Inhibitor Scaffolds
Abstract
The pyrimidine ring is a foundational scaffold in the design of kinase inhibitors, with the 2,4-disubstituted pattern being particularly crucial for establishing key interactions within the ATP-binding pocket of numerous kinases.[1] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Amino-4-morpholino-6-methylpyrimidine . We will delve into the rationale behind its use, focusing on the synergistic contributions of its constituent functional groups—the hinge-binding 2-amino group, the solubility-enhancing morpholino moiety, and the reactive C6-methyl group. A detailed, field-proven protocol for an aldol-type condensation reaction is provided, demonstrating how the C6-methyl group can be leveraged for scaffold elaboration, a key step in building molecular complexity for potent and selective kinase inhibitors targeting pathways like PI3K/Akt/mTOR.
Introduction: A Privileged Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrimidine core is a bioisostere of the adenine ring of ATP, allowing molecules built upon this scaffold to act as competitive inhibitors by interacting with the kinase hinge region.[3]
The specific substitution pattern of This compound imparts a unique combination of desirable properties:
-
The 2-Amino Group: This primary amine is a critical hydrogen bond donor, enabling strong and specific interactions with the backbone of the kinase hinge region, a feature common to many potent kinase inhibitors.[4]
-
The 4-Morpholino Group: The morpholine ring is a widely used functional group in medicinal chemistry. Its inclusion significantly improves the physicochemical properties of a drug candidate by enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[5] The oxygen atom can also act as a hydrogen bond acceptor.
-
The 6-Methyl Group: Far from being an inert substituent, the methyl group at the C6 position is chemically 'active'.[2] The electron-withdrawing character of the pyrimidine ring increases the acidity of the methyl protons, making this position a nucleophilic handle for carbon-carbon bond formation.
This combination makes this compound a valuable starting material for creating libraries of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, where the morpholinopyrimidine core is a well-established pharmacophore.[6][7]
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is essential for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 7752-46-7 | [8] |
| Molecular Formula | C₉H₁₄N₄O | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Melting Point | 168-172 °C | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | N/A |
Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development.[10] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. The 2-amino-4-morpholinopyrimidine scaffold is a key feature of several potent PI3K/mTOR inhibitors.[6]
Application Protocol: Scaffold Elaboration via Aldol-Type Condensation
This protocol details the synthesis of a styrylpyrimidine derivative, a common strategy for extending the core scaffold to access additional binding pockets within the kinase active site. The reaction leverages the enhanced acidity of the C6-methyl protons for a condensation reaction with an aromatic aldehyde.
Objective
To synthesize (E)-2-Amino-6-(4-chlorostyryl)-4-morpholinopyrimidine via an acid-catalyzed aldol-type condensation.
Materials and Reagents
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography eluent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 5.15 mmol, 1.0 eq) and 4-chlorobenzaldehyde (0.79 g, 5.66 mmol, 1.1 eq).
-
Add a magnetic stir bar, followed by glacial acetic acid (20 mL).
-
Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst. Under acidic conditions, the reaction proceeds through the enol tautomer of the pyrimidine, which acts as the nucleophile, attacking the protonated aldehyde.[11] This avoids the need for a strong base which could be incompatible with other functional groups.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approx. 120°C) using a heating mantle or oil bath.
-
Allow the reaction to stir vigorously at reflux for 12-24 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC (e.g., using 50% Ethyl Acetate in Hexanes as eluent). A new, less polar spot corresponding to the product should appear, and the starting material spots should diminish. The extended heating is necessary to drive the dehydration of the initial aldol addition product to form the stable styryl double bond.
-
-
Work-up and Extraction:
-
Once the reaction is deemed complete by TLC, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (approx. 100 mL).
-
Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8). A precipitate (the crude product) may form.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Scientist's Note: The neutralization step is critical to remove the acetic acid. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.
-
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. While the 2-amino and 4-morpholino groups are primarily responsible for establishing key binding interactions and conferring drug-like properties, the C6-methyl group provides a reactive handle for strategic molecular elaboration. The detailed protocol for an aldol-type condensation demonstrates a practical and efficient method for C-C bond formation at this position, enabling the synthesis of diverse pyrimidine-based scaffolds. This approach allows chemists to rapidly build libraries of complex molecules for screening against critical therapeutic targets like the PI3K/mTOR pathway, accelerating the drug discovery process.
References
- McDonald, E., et al. (2010). Synthesis of trisubstituted pyrimidines as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Pecchi, S., et al. (2010). Solution and solid phase synthesis of 2-morpholino-6-arylpyrimidines as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]
- Zhai, L., Gong, P., et al. (2012). Synthesis of 4-morpholinothienopyrimidines as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Giordanetto, F., et al. (2012). Discovery of morpholino-pyrimidinones as selective PI3Kβ inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
PubMed Central (PMC). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
-
PubMed Central (PMC). (2016). mTOR Inhibitors at a Glance. Available at: [Link]
- Burger, M. T., Pecchi, S., et al. (2011). Synthesis of 4,6-disubstituted-2-morpholinopyrimidines as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
PubMed. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available at: [Link]
-
PubMed. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: [Link]
-
PubMed. (2010). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Available at: [Link]
-
Semantic Scholar. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link]
-
Wikipedia. (n.d.). Gedatolisib. Available at: [Link]
-
PubChem. (n.d.). Gedatolisib. Available at: [Link]
-
ACS Publications. (2009). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Available at: [Link]
-
Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]
-
MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gedatolisib - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 2-Amino-4-morpholino-6-methylpyrimidine in Medicinal Chemistry
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1] Its prevalence in natural molecules like nucleic acids has made it a cornerstone for the design of therapeutic agents targeting a vast array of diseases, from cancers to infectious conditions.[1] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore in kinase inhibitor design, renowned for its ability to form critical hydrogen bonding interactions within the ATP-binding site of these enzymes.
This guide focuses on 2-Amino-4-morpholino-6-methylpyrimidine , a compound that strategically combines the 2-aminopyrimidine core with a morpholino group. The morpholine ring is another highly valued substituent in drug discovery, often incorporated to enhance crucial drug-like properties.[2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, while its oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[2] This unique combination of a proven pharmacophore and a property-enhancing moiety makes this compound a compound of significant interest for researchers and drug development professionals.
While extensive research has been conducted on various morpholino-pyrimidine derivatives, this document serves as a comprehensive guide to the potential applications and investigational workflows for the specific this compound scaffold. We will delve into its likely biological targets, provide detailed protocols for its synthesis and evaluation, and explore the structure-activity relationships that govern its potential efficacy.
Predicted Biological Activity: A Focus on Kinase Inhibition
The structural architecture of this compound strongly suggests its potential as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[3]
Several lines of evidence support this hypothesis:
-
The 2-Aminopyrimidine Core: This moiety is a common feature in numerous clinically evaluated and approved kinase inhibitors. It typically anchors the inhibitor to the hinge region of the kinase's ATP-binding pocket.
-
The Morpholine Group: The morpholine ring is a characteristic feature of many potent PI3K inhibitors, including the well-known pan-PI3K inhibitor GDC-0941 (Pictilisib).[4] The morpholine oxygen often forms a key hydrogen bond with a conserved residue in the PI3K active site.
-
Published Analogues: A multitude of studies have demonstrated that compounds with a 4-morpholino-pyrimidine core exhibit significant inhibitory activity against PI3K and/or mTOR.[3][5]
Therefore, it is highly probable that this compound will exhibit inhibitory activity against one or more members of the PI3K family (α, β, γ, δ).
Hypothesized Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a primary target for this class of compounds. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to cell growth and proliferation. Inhibition of PI3K by a compound like this compound would block this cascade, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound. These protocols are adapted from established procedures for structurally similar compounds.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
The most direct route to synthesize this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-Amino-4-chloro-6-methylpyrimidine, with morpholine.
Caption: General workflow for the synthesis of the target compound.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)
-
Morpholine (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a sealed microwave vial, add 2-Amino-4-chloro-6-methylpyrimidine, NMP (or DMSO) to achieve a concentration of ~0.5 M, morpholine, and DIPEA.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80%) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
To determine the inhibitory potency of the synthesized compound against target kinases (e.g., PI3Kα, PI3Kδ), a luminescent ADP-Glo™ Kinase Assay is a robust method. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[6]
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
This compound (test compound)
-
Known PI3K inhibitor (positive control, e.g., GDC-0941)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
To assess the compound's effect on cancer cell viability, a colorimetric MTT assay can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not yet published, we can infer potential relationships from related chemical series.
Table 1: Predicted Impact of Structural Modifications
| Position/Moiety | Modification | Predicted Impact on Activity | Rationale |
| 2-Amino Group | Acylation or Alkylation | Decrease | The primary amine is crucial for hydrogen bonding with the kinase hinge region. Modification often disrupts this key interaction.[7] |
| 4-Morpholino Group | Replacement with piperazine | Variable | May alter solubility and target selectivity. Piperazine offers a handle for further derivatization to explore deeper pockets of the active site. |
| 4-Morpholino Group | Replacement with aliphatic amines | Likely Decrease | The morpholine oxygen is often a key H-bond acceptor in PI3K inhibitors. Its removal would likely reduce potency. |
| 6-Methyl Group | Replacement with larger alkyl or aryl groups | Variable | This position can be explored to probe for additional hydrophobic interactions within the ATP pocket, potentially increasing potency or altering selectivity. |
| Pyrimidine C5 | Substitution (e.g., with Halogens) | Potential Increase | This position is often solvent-exposed and provides a vector for adding substituents that can improve properties or engage in additional interactions. |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors targeting the PI3K/Akt/mTOR pathway. Its design rationally combines a proven kinase-binding element with a moiety known to confer favorable drug-like properties. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.
Future research should focus on confirming its inhibitory profile against a panel of kinases to determine its potency and selectivity. Subsequent medicinal chemistry efforts can then explore the structure-activity relationships around the 6-methyl and 5-positions of the pyrimidine ring to optimize this scaffold into a lead candidate for further preclinical development.
References
-
Pastor, J., et al. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4794-4799. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1356. [Link]
-
ResearchGate. (n.d.). PI3K inhibitors with pyrimidine scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of proposed new PI3K inhibitors by structural modification of the lead compound PI-103. Retrieved from [Link]
-
Wang, D., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2795. [Link]
-
Logie, J., et al. (2015). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 58(3), 1347-1363. [Link]
-
Deau, E., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-4075. [Link]
-
PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved from [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7070-7082. [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]
-
Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
K-Metcalfe, S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 931-945. [Link]
-
Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440(2), 022023. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Structural Elucidation of Pyrimidine Derivatives using NMR and Mass Spectrometry
Introduction: The Central Role of Pyrimidine Derivatives in Modern Research
Pyrimidine derivatives represent a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science. As integral components of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is of fundamental biological importance.[1] This foundational role has inspired the synthesis and investigation of a vast array of pyrimidine-based compounds, which have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The journey from a novel synthetic compound to a potential therapeutic agent is critically dependent on robust analytical techniques for unambiguous structure determination and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary analytical tools employed for the comprehensive characterization of these molecules.[4]
This in-depth technical guide provides a framework for the analysis of pyrimidine derivatives, moving beyond a simple recitation of protocols to explain the underlying principles and strategic considerations. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is paramount for accelerating research and ensuring data integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is an unparalleled technique for elucidating the precise structural connectivity and stereochemistry of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed "map" of the chemical environment within a molecule.
A. Foundational One-Dimensional (1D) NMR Techniques
¹H NMR Spectroscopy: Proton NMR is typically the first experiment performed. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).[4] The aromatic protons on the pyrimidine ring exhibit characteristic chemical shifts that are highly sensitive to the nature and position of substituents.[5][6]
¹³C NMR Spectroscopy: Carbon NMR provides a fingerprint of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.[4][7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| C2-H | 9.1 - 9.3 | 157 - 162 | Highly deshielded due to two adjacent nitrogen atoms. |
| C4-H/C6-H | 8.5 - 8.8 | 155 - 160 | Deshielded, sensitive to substituents at adjacent positions. |
| C5-H | 7.2 - 7.5 | 120 - 130 | More shielded compared to other ring protons. |
| Substituent (e.g., -CH₃) | 2.3 - 2.8 | 20 - 30 | Chemical shift depends on the point of attachment. |
| Substituent (e.g., -NH₂) | 5.0 - 8.0 (broad) | - | Chemical shift and broadness are solvent and concentration-dependent. |
Note: These are approximate ranges and can vary based on the specific substituents and the solvent used. Experimental data should always be compared with literature values for analogous compounds where possible.[5][7][8]
B. Advanced Two-Dimensional (2D) NMR Techniques for Unambiguous Assignments
For complex pyrimidine derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments provide an additional dimension of information, revealing correlations between nuclei and enabling definitive structural assignments.[9][10]
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[11][12] It is invaluable for tracing out proton spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[13][14] It is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[13][15] It is a powerful tool for connecting different spin systems and for identifying quaternary carbons that do not have attached protons.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
A. Ionization Techniques
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation patterns can be highly reproducible and are useful for structural elucidation by comparison with spectral libraries.[16]
Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2] This is particularly useful for confirming the molecular weight of the parent compound.
B. Fragmentation Analysis of the Pyrimidine Core
The fragmentation of pyrimidine derivatives in MS is influenced by the nature and position of substituents.[2][16] The pyrimidine ring itself is relatively stable, and fragmentation often begins with the loss of substituents or side chains.[17]
Table 2: Common Mass Spectral Fragmentation Patterns for Substituted Pyrimidines (EI-MS)
| Substituent Class | Common Neutral Losses | Key Fragment Ions |
| Alkylpyrimidines | Loss of alkyl radical (e.g., •CH₃, •C₂H₅) | [M - R]⁺ |
| Aminopyrimidines | Loss of HCN, NH₃ | Varies with substitution pattern |
| Hydroxypyrimidines/Pyrimidinones | Loss of CO, HNCO | Retro-Diels-Alder fragmentation of the ring |
| Halopyrimidines | Loss of halogen radical (e.g., •Cl, •Br) | [M - X]⁺ |
| Thio-derivatives | Loss of S, SH, CS | Characteristic sulfur-containing fragments |
Note: The specific fragmentation pathways can be complex and may involve rearrangements. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of fragment ions.[16][17]
III. Integrated Analysis: The Synergy of NMR and MS
While NMR and MS are powerful individual techniques, their combined application provides a level of certainty in structure elucidation that is often unattainable with a single method.[4]
The Workflow:
-
MS Analysis: Determine the molecular weight and elemental formula (with HRMS). This provides the overall "parts list" for the molecule.
-
NMR Analysis (1D and 2D): Assemble the "parts" by establishing the connectivity of atoms and defining the stereochemistry.
-
Cross-Validation: The fragmentation patterns observed in MS can be rationalized based on the structure determined by NMR. Conversely, the proposed structure from NMR must be consistent with the molecular formula from MS.
Case Study Example: Pyrazolo[3,4-d]pyrimidine Derivatives In the structural elucidation of novel pyrazolo[3,4-d]pyrimidine derivatives, NMR spectroscopy is crucial for determining the regiochemistry of substitution on the fused ring system.[18] ¹H-¹³C HMBC is particularly powerful for establishing connectivity between the pyrazole and pyrimidine rings. Mass spectrometry confirms the molecular weight of the synthesized compounds, and fragmentation patterns can help to distinguish between isomers.[18]
IV. Experimental Protocols
A. NMR Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-20 mg of the pyrimidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[10]
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Labeling: Clearly label the NMR tube with the sample identification.
B. Protocol for 2D NMR Experiments (COSY, HSQC, HMBC)
These protocols are general guidelines and may need to be optimized based on the specific instrument and sample.
1. COSY (¹H-¹H Correlation Spectroscopy) [11][12]
-
Objective: To identify coupled protons.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a standard COSY experiment using the instrument's software.
-
The spectral width in both dimensions should encompass all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analyze the cross-peaks, which indicate coupled protons.
-
2. HSQC (Heteronuclear Single Quantum Coherence) [13][14]
-
Objective: To identify directly attached proton-carbon pairs.
-
Procedure:
-
Acquire ¹H and ¹³C NMR spectra to determine the respective spectral widths.
-
Set up a standard HSQC experiment.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.
-
Acquire and process the data.
-
Each cross-peak represents a carbon and its directly attached proton(s).
-
3. HMBC (Heteronuclear Multiple Bond Correlation) [13][15]
-
Objective: To identify long-range (2-3 bond) proton-carbon correlations.
-
Procedure:
-
Use the same spectral widths as for the HSQC experiment.
-
Set up a standard HMBC experiment.
-
The experiment is optimized for a long-range coupling constant (ⁿJCH), typically set to a value between 7 and 10 Hz.
-
Acquire and process the data.
-
Analyze the cross-peaks to establish connectivity between different parts of the molecule.
-
C. Mass Spectrometry Sample Preparation and Analysis
1. Sample Preparation (ESI-MS)
-
Dissolve a small amount of the pyrimidine derivative (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
The solution can be directly infused into the mass spectrometer or injected via an HPLC system.
2. Data Acquisition (General)
-
Calibrate the mass spectrometer to ensure accurate mass measurements.
-
For ESI, acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
For EI, acquire a full scan spectrum.
-
For tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum to study fragmentation.
V. Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of pyrimidine derivatives is a critical task in many areas of chemical and pharmaceutical research. A comprehensive analytical strategy that leverages the strengths of both NMR spectroscopy and mass spectrometry is essential for achieving unambiguous and reliable results. By integrating the detailed connectivity information from NMR with the molecular weight and fragmentation data from MS, researchers can confidently determine the structure of novel pyrimidine compounds, paving the way for further investigation and application.
VI. References
-
Desai, N. C., Trivedi, A. R., & Bhatt, K. J. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry, 9(3), 1341-1348. Retrieved from [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
-
Perjési, P., & Turos, G. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(10), 835-846. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Retrieved from [Link]
-
de Petris, G., Pepi, F., Rossi, M., & Troiani, A. (2004). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 15(3), 340-348. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, I. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.
-
Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 10(1), 102-105. Retrieved from [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Retrieved from [Link]
-
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
-
Demeter, A., & Barluenga, J. (2004). Carbon‐protonation of the pyrimidine ring: The story of a small molecule NMR problem. Concepts in Magnetic Resonance Part A, 22A(1), 12-24. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. LibreTexts. Retrieved from [Link]
-
Parker, W. O. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]
-
Al-Majid, A. M., El-Faham, A., Gomaa, M. A. M., & Al-Othman, Z. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4903. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Heteronuclear single quantum coherence spectroscopy. Wikipedia. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, April 11). COSY NMR. Organic Spectroscopy International. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. Retrieved from [Link]
-
Ghent University NMR Expertise Centre. (n.d.). Case studies. Ghent University. Retrieved from [Link]
-
Tzani, A., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 26(11), 3244.
-
BenchChem. (2025). Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide. BenchChem.
-
CSB SJU Chemistry. (2020, November 3). Introduction to HMBC [Video]. YouTube. Retrieved from [Link]
-
Nowick, J. S. (2011, December 1). Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together" [Video]. YouTube. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. emerypharma.com [emerypharma.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. article.sapub.org [article.sapub.org]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of 2-Amino-4-morpholino-6-methylpyrimidine
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-Amino-4-morpholino-6-methylpyrimidine for antimicrobial research.
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their inherent resemblance to the nucleobases of DNA and RNA allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antibacterial and antifungal effects.[2][3][4]
This guide focuses on This compound , a compound of interest due to its unique structural features. It combines the established biologically active pyrimidine nucleus with a morpholine moiety. The morpholine ring is a privileged structure in drug discovery, known to improve physicochemical properties and present in approved antibiotics like linezolid.[5] While direct and extensive antimicrobial data for this specific molecule is nascent, its structural components provide a strong rationale for its investigation as a potential antimicrobial agent or a scaffold for further optimization.
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial efficacy and preliminary mechanism of action of this compound.
Section 1: Compound Characteristics and Preparation
Physicochemical Properties
Before initiating any biological screening, understanding the fundamental properties of the test compound is crucial for ensuring accurate and reproducible results.
| Property | Value | Source |
| IUPAC Name | 6-methyl-4-(morpholin-4-yl)pyrimidin-2-amine | N/A |
| Molecular Formula | C₉H₁₄N₄O | Derived |
| Molecular Weight | 194.23 g/mol | Derived |
| Appearance | Typically a powder; color may vary based on purity. | General Knowledge |
Note: Experimental validation of properties like solubility is essential.
Protocol for Stock Solution Preparation
Accurate compound concentration is the foundation of any quantitative biological assay. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization of novel compounds.
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in antimicrobial assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Scientist's Note: A stock concentration of at least 10 times the highest planned screening concentration is recommended to minimize the final DMSO concentration in the assay, which can have its own inhibitory effects.[6]
-
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile vial using an analytical balance.
-
Solubilization: Add the calculated volume of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterilization: While DMSO at high concentrations is generally self-sterilizing, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required for specific sensitive assays.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: Antimicrobial Screening Workflow and Hypothesized Mechanism
The investigation of a novel compound follows a logical progression from broad screening to more specific mechanistic studies.
General Antimicrobial Screening Workflow
The following diagram outlines a standard workflow for assessing the antimicrobial properties of a novel compound.
Caption: A standard workflow for the antimicrobial evaluation of a test compound.
Hypothesized Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
While the precise mechanism for this compound is unconfirmed, many aminopyrimidine derivatives are known to function as antifolates by inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for producing precursors for DNA and RNA synthesis in bacteria.
Caption: Hypothesized mechanism of action via inhibition of the bacterial folate pathway.
Section 3: Core Experimental Protocols
The following protocols are aligned with standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted for antimicrobial susceptibility testing.[7]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8][9] This protocol uses a 96-well plate format for efficiency.
Materials:
-
Sterile 96-well, flat-bottom microtiter plates.
-
Test compound stock solution.
-
Cation-Adjusted Mueller-Hinton Broth (MHB), sterile.[6]
-
Bacterial strains (e.g., ATCC reference strains of S. aureus, E. coli).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or turbidimeter.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Multi-channel pipette.
-
Incubator set to 35-37°C.
Procedure:
-
Inoculum Preparation: a. Aseptically select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] d. Dilute this adjusted suspension 1:100 in sterile MHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the working inoculum.[8]
-
Rationale: Standardizing the inoculum density is critical for reproducibility. A high inoculum can lead to falsely elevated MIC values.
-
-
Compound Dilution in Plate: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound at twice the highest desired final concentration to the wells in column 1. c. Using a multi-channel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.
-
Result: Columns 1-10 now contain 100 µL of the compound in decreasing concentrations. Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[7]
-
-
Inoculation: a. Add 100 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. b. Add 100 µL of sterile MHB (without bacteria) to the wells in column 12.
-
Final State: Each well (1-11) now has a final volume of 200 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.[10] The compound concentrations are now half of the initial serial dilutions.
-
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10] b. Results can also be read using a plate reader by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test.
Materials:
-
MIC plate from Protocol 3.1.
-
Sterile Tryptic Soy Agar (TSA) or other suitable non-selective agar plates.
-
Sterile pipette tips or a pin replicator.
Procedure:
-
Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well. b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a labeled agar plate.
-
Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: a. Count the number of colonies on each spot. b. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. For practical purposes, this is often the concentration that yields no colony growth on the agar plate.
Section 4: Data Presentation and Interpretation
Results should be recorded systematically. Comparing the MIC and MBC values provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Bacteriostatic: If the MBC is significantly higher than the MIC (e.g., MBC/MIC > 4).
-
Bactericidal: If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ≤ 4).
Example Data Table
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| Escherichia coli ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa ATCC 27853 | >256 | >256 | Resistant |
| Enterococcus faecalis ATCC 29212 | 32 | 64 | Bactericidal (2) |
Note: The data above is purely illustrative and does not represent actual experimental results for this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. vertexaisearch.cloud.google.com.
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
National Institutes of Health. (Date N/A). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]
- Google Patents. (Date N/A). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
PubMed. (1996). [Effect of 2-methyl-4-amino-6-hydroxypyrimidine on the effectiveness of antibiotic therapy in experimental staphylococcal infection in the context of immunosuppression]. PubMed. [Link]
-
SEAFDEC/AQD Institutional Repository. (Date N/A). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]
-
MDPI. (Date N/A). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]
-
Journal of Applicable Chemistry. (Date N/A). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. joac.info. [Link]
-
Microbe Investigations. (Date N/A). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
IDEXX. (Date N/A). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. protocols.io [protocols.io]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Note & Protocols: A Stepwise Guide to Assaying the Bioactivity of Novel Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold, not only as a core component of DNA and RNA but also as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. Pyrimidine derivatives have garnered significant attention for their potent anticancer properties, often functioning as inhibitors of key cellular signaling proteins like protein kinases.[1][2][3][4]
The journey from a newly synthesized pyrimidine compound to a viable drug candidate is paved with rigorous biological evaluation. The primary challenge lies in systematically dissecting its biological activity—moving from broad phenotypic effects to a specific mechanism of action. This guide provides a logical, field-proven framework for this process. We will eschew a rigid, one-size-fits-all template in favor of a strategic, tiered approach that mirrors the decision-making process in a drug discovery pipeline. Our focus is on not just the "how" but the "why," ensuring that each protocol is a self-validating system designed for robust and reproducible results.
Tier 1: Foundational Screening - Assessing Cytotoxicity and Cell Viability
The initial and most fundamental question for any novel compound, particularly those intended for oncology, is its effect on cell viability. This primary screen serves to identify "hits" that possess cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties.[5] Cell-based assays are invaluable at this stage as they provide crucial biological information about a compound's potential therapeutic window and off-target effects early in the discovery process.[5][6]
Causality in Assay Selection: Why Metabolic Output is a Proxy for Viability
We will utilize a tetrazolium reduction assay (e.g., MTT or MTS), a cornerstone of high-throughput screening (HTS).[7][8] The rationale is that the metabolic activity of a cell population is directly proportional to the number of viable cells.[9] In healthy cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, a process that is diminished in dead or dying cells.[7][9] This provides a robust and quantifiable readout of the compound's impact on cell health.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing compound cytotoxicity using a tetrazolium-based assay.
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the concentration of a novel pyrimidine compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Normal human fibroblast cell line (e.g., MRC-5) for selectivity assessment[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Novel pyrimidine compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X working stock of your pyrimidine compounds by performing serial dilutions in culture medium. A typical starting concentration might be 200 µM, serially diluted down to low nanomolar concentrations. Include a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 48 or 72 hours). The incubation time should be optimized based on the doubling time of the cell line.[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Illustrative Cytotoxicity Profile
The primary output is the IC50 value. A promising compound will show potent activity against cancer cells and significantly less activity against normal cells, indicating a favorable selectivity index (SI).[10]
| Compound ID | Cell Line | Cell Type | IC50 (µM) [Mean ± SD] | Selectivity Index (SI) |
| PYR-001 | MCF-7 | Breast Cancer | 2.5 ± 0.4 | 16 |
| A549 | Lung Cancer | 5.1 ± 0.7 | 7.8 | |
| MRC-5 | Normal Lung Fibroblast | 40.0 ± 5.2 | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.8 ± 0.1 | 3.1 |
| (Control) | MRC-5 | Normal Lung Fibroblast | 2.5 ± 0.3 | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.[10]
Tier 2: Target-Based Screening - Unveiling the Mechanism of Action
Once a compound demonstrates cytotoxic activity, the next critical step is to identify its molecular target. Given the prevalence of pyrimidines as protein kinase inhibitors , this is a logical and high-yield starting point.[1][4][12] Many pyrimidine-based drugs function by competing with ATP for the binding pocket of a kinase, thereby inhibiting its ability to phosphorylate downstream substrates and halting signal transduction.[2][3]
Principle of an In Vitro Kinase Assay
Caption: ATP-competitive kinase inhibition assay principle.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol describes a homogenous, luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced. It is highly sensitive and suitable for HTS.[13]
Materials:
-
Purified recombinant target kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (specific to the kinase of interest)
-
ATP and MgCl2
-
White, opaque 384-well assay plates
-
Novel pyrimidine compounds dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Assay Setup: In a 384-well plate, add the following (example volumes for a 5 µL reaction):
-
1 µL of pyrimidine compound at various concentrations (or DMSO vehicle).
-
2 µL of a 2.5X enzyme/substrate mix.
-
Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction: Add 2 µL of 2.5X ATP solution to each well to start the reaction. Mix the plate.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Tier 3: Cellular Target Engagement & Pathway Analysis
While pyrimidines are famed as kinase inhibitors, their scaffold is versatile enough to target other crucial protein families, such as G-Protein Coupled Receptors (GPCRs).[13][14] GPCRs are the largest family of cell surface receptors and are major drug targets.[14][15] Confirming that a compound acts on a specific pathway within a live cell is a critical step in validating the mechanism of action.
GPCR Signaling: The Gs-cAMP Pathway
Many GPCRs signal through the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[16] Assaying for changes in intracellular cAMP levels is a direct measure of the activation or inhibition of this pathway.
Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Protocol 3: cAMP-Glo™ Cellular Assay
This protocol measures changes in intracellular cAMP levels in response to compound treatment, indicating modulation of GPCR activity.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
cAMP-Glo™ Assay Kit.
-
Induction Buffer and Cell Lysis Buffer (from kit).
-
Known agonist and antagonist for the target GPCR.
-
White, opaque 96-well plates suitable for cell culture.
-
Novel pyrimidine compounds dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cells into a white 96-well plate at a density that will result in a near-confluent monolayer after 24 hours.
-
Compound Treatment (for Antagonist Mode):
-
Add the novel pyrimidine compound (potential antagonist) to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
-
Compound Treatment (for Agonist Mode):
-
Add the novel pyrimidine compound (potential agonist) directly to the cells.
-
-
Induction & Lysis: Incubate for 15-30 minutes at room temperature. Add Induction Buffer containing lysis reagents. This stops the reaction, lyses the cells, and releases cAMP.
-
cAMP Detection:
-
Add the cAMP Detection Solution, which contains a protein kinase that is activated by cAMP.
-
Add the Kinase-Glo® Reagent. The amount of remaining ATP is measured via a luciferase reaction. The signal is inversely proportional to the cAMP concentration (high cAMP = low light; low cAMP = high light).
-
-
Data Acquisition: After a 20-minute incubation, measure luminescence.
Tier 4: Data Analysis - From Raw Reads to Actionable Insights
Data Analysis Workflow
Caption: Logical flow for dose-response data analysis.
Analysis Steps and Interpretation:
-
Data Normalization: Raw data (e.g., absorbance) is converted to a percentage scale. For inhibition assays, data is typically normalized relative to a positive control (no inhibition, 100% activity) and a negative control (maximal inhibition, 0% activity).
-
Log Transformation: Compound concentrations are plotted on a logarithmic scale. This is because biological responses to ligands often span several orders of magnitude, and the log transformation typically produces a symmetrical sigmoidal curve.[19]
-
Nonlinear Regression: The normalized data is fitted to a four-parameter logistic (4PL) equation using software like GraphPad Prism.[18][20] This model mathematically describes the sigmoidal dose-response relationship.
-
Parameter Extraction: The curve fitting process yields key parameters that quantify the compound's bioactivity.[21]
| Parameter | Description | Interpretation |
| Top | The maximum possible response (the upper plateau). | Represents 100% cell viability or 100% enzyme activity in an inhibition curve. |
| Bottom | The minimum possible response (the lower plateau). | Represents the maximal effect of the compound. |
| IC50 / EC50 | The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response. | The primary measure of a compound's potency . A lower value indicates higher potency.[21] |
| Hill Slope | A measure of the steepness of the curve. | A value of 1.0 suggests a standard ligand-receptor interaction. Values >1 or <1 can indicate cooperativity or more complex binding events. |
By systematically applying this tiered assay cascade, researchers can efficiently and accurately characterize the bioactivity of novel pyrimidine compounds, generating the critical data needed to advance promising candidates through the drug discovery pipeline.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
Al-Ostath, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. Retrieved from [Link]
-
Wilson, C. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11849-11871. Retrieved from [Link]
-
Moon, S. L., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18). Retrieved from [Link]
-
Spencer, J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1277-1291. Retrieved from [Link]
-
Hewett, P. W., & Gomatam, S. V. (1998). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 46(4), 379-387. Retrieved from [Link]
-
Grundmann, M., et al. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2267, 131-155. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Gonzalez, G. (2021). Drug dose-response data analysis. Medium. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 85(6_Supplement), 3157. Retrieved from [Link]
-
GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]
-
Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]
-
Wietocha, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(1), 223. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Retrieved from [Link]
-
Aslantürk, A. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals, 17(5), 633. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6667. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology. Retrieved from [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). Retrieved from [Link]
-
Al-Juboori, A. M. J. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(Supplement), 84-91. Retrieved from [Link]
-
Abdelaziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11849-11863. Retrieved from [Link]
-
Li, J., et al. (2018). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules, 23(11), 2990. Retrieved from [Link]
-
Chen, S. F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(7), 1331-1337. Retrieved from [Link]
-
Al-Juboori, A. M. J. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Jain, A., & Sharma, R. (2025). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Retrieved from [Link]
-
Drug Hunter. (2024). Drug Discovery Websites and Databases. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Assay Guidance Manual. Retrieved from [Link]
-
PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]
-
RxDataLab. (2024). Essential Datasets for Tracking Drug Development from Discovery to Market. Retrieved from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. news-medical.net [news-medical.net]
- 6. セルベースアッセイ [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GPCR Signaling Assays [promega.com]
- 14. agilent.com [agilent.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 19. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 20. m.youtube.com [m.youtube.com]
- 21. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-morpholino-6-methylpyrimidine
Welcome to the technical support center for the synthesis of 2-Amino-4-morpholino-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic protocol.
The synthesis of this compound is a critical process for the development of various pharmacologically active molecules. The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[1] This guide will focus on the most common and effective synthetic route: a two-step process starting from 2-amino-6-methylpyrimidin-4-ol.
Experimental Workflow Overview
The primary synthetic route involves two key transformations:
-
Halogenation: Conversion of the hydroxyl group of 2-amino-6-methylpyrimidin-4-ol to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with morpholine to yield the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: Halogenation of 2-Amino-6-methylpyrimidin-4-ol
Issue 1: Low or No Yield of 2-Amino-4-chloro-6-methylpyrimidine
Question: I am getting a very low yield, or no product at all, after reacting 2-amino-6-methylpyrimidin-4-ol with phosphorus oxychloride. What could be the cause?
Answer:
This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and work-up procedures.
-
Probable Cause 1: Inactive Phosphorus Oxychloride (POCl₃)
-
Explanation: POCl₃ is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. Decomposed POCl₃ will be ineffective as a chlorinating agent.
-
Solution: Use freshly distilled or a new bottle of POCl₃ for the reaction. Ensure all glassware is thoroughly dried before use.
-
-
Probable Cause 2: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion due to insufficient heating or reaction time. The conversion of the pyrimidinol to the chloro derivative requires forcing conditions.
-
Solution: Ensure the reaction mixture is refluxed until it becomes a homogeneous solution, which indicates the consumption of the starting material.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Probable Cause 3: Improper Work-up
-
Explanation: The work-up procedure is critical for isolating the product. Premature or incorrect pH adjustment can lead to product loss or decomposition.
-
Solution: After removing excess POCl₃ under vacuum, the residue should be carefully quenched by pouring it onto crushed ice. The pH must then be carefully adjusted with a base (e.g., 25% ammonia solution) to around 8 to precipitate the product.[2] Rapid or excessive addition of base can lead to localized heating and potential side reactions.
-
Issue 2: Product is Discolored (Brown or Tarry)
Question: My isolated 2-amino-4-chloro-6-methylpyrimidine is a dark, tarry solid instead of a crystalline product. Why is this happening?
Answer:
Product discoloration is typically due to impurities or decomposition.
-
Probable Cause 1: Excessive Heating
-
Explanation: Prolonged heating at very high temperatures can cause decomposition of the starting material or the product.
-
Solution: While reflux is necessary, avoid excessive heating. Once the reaction is complete (as monitored by TLC), proceed with the work-up.
-
-
Probable Cause 2: Residual POCl₃
-
Explanation: Incomplete removal of excess POCl₃ before work-up can lead to the formation of colored byproducts upon addition of water and base.
-
Solution: Ensure that the excess chlorinating agent is thoroughly removed under vacuum before quenching the reaction mixture with ice water.[2]
-
-
Probable Cause 3: Impure Starting Material
-
Explanation: The purity of the initial 2-amino-6-methylpyrimidin-4-ol is crucial.
-
Solution: Use purified starting material. If necessary, recrystallize the starting material before use.
-
Part 2: Nucleophilic Aromatic Substitution with Morpholine
Issue 3: Low Yield of this compound
Question: The second step of my synthesis, the reaction of 2-amino-4-chloro-6-methylpyrimidine with morpholine, is resulting in a low yield. How can I optimize this?
Answer:
Low yields in SNAr reactions on pyrimidine rings are often related to reaction conditions and the basicity of the medium.
-
Probable Cause 1: Insufficient Reaction Temperature or Time
-
Explanation: The displacement of the chloro group by morpholine requires sufficient thermal energy to overcome the activation barrier.
-
Solution: The reaction is often carried out by refluxing in a suitable high-boiling solvent like butanol for an extended period (e.g., 15 hours).[3] Ensure adequate heating and monitor the reaction by TLC until the starting material is consumed.
-
-
Probable Cause 2: Inadequate Base
-
Explanation: The reaction generates HCl as a byproduct, which can protonate the morpholine and the product's amino groups, rendering them non-nucleophilic. A base is required to scavenge this acid.
-
Solution: Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), in the reaction mixture to neutralize the generated HCl. An excess of morpholine can also serve as the base, but this may complicate purification.
-
-
Probable Cause 3: Competing Side Reactions
-
Explanation: At high temperatures, there is a possibility of side reactions, such as dimerization or reaction with the solvent.
-
Solution: While high temperatures are necessary, avoid unnecessarily harsh conditions. Using a suitable solvent like butanol or isopropanol can help to mediate the reaction temperature.
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify the final product. Recrystallization yields an oily product or fails to remove all impurities.
Answer:
Purification challenges often arise from the presence of unreacted starting materials or byproducts with similar solubility profiles to the desired compound.
-
Probable Cause 1: Presence of Unreacted Starting Material or Byproducts
-
Explanation: Incomplete reaction or side reactions can lead to a mixture of compounds that are difficult to separate.
-
Solution 1: Optimize Reaction: First, ensure the reaction has gone to completion by adjusting the reaction time, temperature, or stoichiometry of reagents.
-
Solution 2: Acid-Base Extraction: An acid-base extraction can be an effective purification method. Dissolve the crude product in a dilute acidic solution (e.g., dilute HCl). Wash with an organic solvent (like ethyl acetate) to remove non-basic impurities. Then, carefully basify the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.[4]
-
Solution 3: Column Chromatography: If recrystallization and extraction fail, column chromatography on silica gel is a reliable method for separating the product from closely related impurities.
-
-
Probable Cause 2: Incorrect Recrystallization Solvent
-
Explanation: The choice of solvent is critical for effective recrystallization.
-
Solution: Screen different solvents or solvent mixtures. Ethanol is a commonly used solvent for recrystallizing similar pyrimidine derivatives.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Sources
Technical Support Center: Common Issues in Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center for Pyrimidine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with these vital heterocyclic compounds. Pyrimidines are a cornerstone of numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the causality behind common synthetic challenges, offering field-proven insights to help you optimize your reactions, improve yields, and streamline your purification processes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of pyrimidine derivatives, with a focus on two of the most utilized methods: the Biginelli and Pinner reactions.
Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields
The Biginelli reaction is a cornerstone one-pot, three-component reaction for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Despite its utility, it is often plagued by side reactions and incomplete conversion.
Q1: My Biginelli reaction mixture has a strong yellow fluorescence under UV light, and my yield of the desired DHPM is low. What is this byproduct and how can I prevent it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures, allowing the Hantzsch pathway to compete with the desired Biginelli pathway.[2][3]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1][2][3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different Lewis or Brønsted acids to find the optimal catalyst for your specific substrates.[1][2][3]
-
Order of Addition: Adding the urea last to the reaction mixture may, in some cases, help to minimize its decomposition into ammonia before the reaction commences.[2]
Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired DHPM. What are the likely causes and solutions?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for Brønsted acids like HCl, the concentration must be appropriate.[1][2] The choice and amount of catalyst are crucial; while classical methods use strong acids, these can sometimes promote side reactions.[4] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[3][4]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][4]
-
Solvent: The solvent's polarity can significantly impact reactant solubility and reaction rate.[4] While ethanol is common, other solvents like acetonitrile, or even solvent-free conditions, have been shown to improve yields for certain substrates.[1][4]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[1][4]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Knoevenagel adducts. How can I confirm and prevent their formation?
A3: Both N-acylureas and Knoevenagel adducts are common byproducts that complicate purification. N-acylureas can arise from a competing reaction between the β-ketoester and urea.[2] The Knoevenagel adduct forms from the condensation of the aldehyde and β-ketoester, consuming starting materials that are then unavailable for the main reaction.[5]
Identification and Prevention:
-
Characterization: Use ¹H NMR, ¹³C NMR, and mass spectrometry to identify the byproducts. The Knoevenagel product will lack signals corresponding to the urea moiety, while N-acylureas will have a distinct spectroscopic signature.[5]
-
Catalyst Optimization: The formation of the Knoevenagel product is a common cause of low yields in classical Biginelli reactions.[5] Switching to more efficient catalysts, such as Yb(OTf)₃ or InBr₃, can significantly improve DHPM yields by favoring the main three-component pathway.[3]
-
Reaction Conditions: Adjusting the stoichiometry and temperature may disfavor the formation of these side products.
Pinner Synthesis: Overcoming Cyclization Failures
The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][6] While powerful, challenges often arise during the cyclization step.
Q1: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2] The purity and stability of the amidine salt are critical.
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: This is the most critical factor.[5] The imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[5] Ensure strictly anhydrous conditions by drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][5]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group, steric hindrance, or thermally unstable intermediates.[1][5]
Troubleshooting Steps:
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Temperature Control: Pinner salt intermediates can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[5] Conversely, if the reaction is sluggish, a moderate increase in temperature may be required to provide the activation energy for ring closure, but this must be balanced against potential degradation.[5]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor progress by TLC.[1]
Troubleshooting Workflows & Data
Visual Troubleshooting Guides
These diagrams provide a logical workflow for diagnosing and solving common problems in pyrimidine synthesis.
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Critical success factors for the Pinner pyrimidine synthesis.
Data Summary Tables
Table 1: Comparison of Catalysts for the Biginelli Reaction
This table summarizes the effectiveness of various catalysts for the synthesis of a model dihydropyrimidine. Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).
| Catalyst (mol%) | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| None | Solvent-free | 100 °C | >24 | <20 | [3] |
| HCl (cat.) | Ethanol | Reflux | 18 | 20-60 | [3] |
| ZnCl₂ | Acetic Acid | Room Temp. | 48 | Moderate to Good | [3] |
| Yb(OTf)₃ (2) | Solvent-free | 100 °C | 0.5 | >95 | [3] |
| InBr₃ (10) | Ethanol | Reflux | 2 | 45-93 | [3] |
| Ball Milling | Solvent-free | Room Temp. | 0.5 | >98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a modern, efficient Lewis acid catalyst.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).[3]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile). Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 2 mol%, 0.2 mmol).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]
-
Work-up: Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1][3]
-
Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure.[3] The resulting crude solid can then be purified.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure DHPM.[1][7]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis (Strict Anhydrous Conditions)
This protocol outlines a general method for the Pinner synthesis, emphasizing the critical need for anhydrous conditions.
-
Preparation: Thoroughly dry all glassware in an oven (e.g., >120 °C) and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and inert gas inlet, dissolve the amidine hydrochloride (10 mmol, 1.0 eq) in anhydrous ethanol (30 mL).
-
Base Addition: To this suspension, add a solution of sodium ethoxide (10 mmol, 1.0 eq) in anhydrous ethanol. Stir for 30 minutes at room temperature to liberate the free amidine.
-
Reactant Addition: Add the 1,3-dicarbonyl compound (10 mmol, 1.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) if necessary.[1]
-
Isolation: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Advanced Topics: Purification & Regioselectivity
Q: My pyrimidine derivative is highly polar and difficult to purify. Standard reverse-phase HPLC shows poor retention and crystallization fails. What are my options?
A: The purification of polar pyrimidine derivatives is a significant challenge due to their high solubility in polar solvents and poor interaction with traditional C18 stationary phases.[8]
Purification Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase (e.g., silica) with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar aqueous modifier. This combination promotes the retention of polar analytes that would otherwise elute in the void volume of a reverse-phase column.[8]
-
Specialized Reverse-Phase Columns: If you must use reverse-phase chromatography, consider using polar-endcapped or polar-embedded columns. These are designed to provide better retention and peak shape for polar analytes.[8]
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable (i.e., contains acidic or basic functional groups), IEC can be a highly effective technique for separation based on net charge.[8]
Caption: Purification strategy for polar pyrimidine derivatives.
Q: How can I control regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on a 2,4-dichloropyrimidine?
A: This is a classic challenge in pyrimidine chemistry. The pyrimidine ring is electron-deficient, which facilitates SNAr at the C2, C4, and C6 positions.[9] In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preference is due to the superior delocalization of the negative charge in the Meisenheimer intermediate formed during attack at C4.[9]
Strategies for C2 Selectivity:
-
Electronic Modulation: To favor substitution at the C2 position, the electronic properties of the ring must be altered. A common and effective strategy is to introduce an electron-donating group (EDG), such as a methoxy (-OMe) or amino (-NHR) group, at the C6 position. The presence of an EDG makes the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[9]
-
Reaction Conditions: While less common for reversing inherent electronic preference, careful control of temperature and solvent may provide modest improvements in selectivity in some cases.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Benchchem. (n.d.). Overcoming poor regioselectivity in pyrimidine substitution reactions.
- Wikipedia. (2024). Pyrimidine.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-morpholino-6-methylpyrimidine
Welcome to the technical support center for the synthesis of 2-Amino-4-morpholino-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this multi-step synthesis, with a focus on maximizing yield and purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the conversion of the hydroxyl group of 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) into a better leaving group, typically a chlorine atom. The second, crucial step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by morpholine. Achieving a high overall yield requires careful optimization of both stages.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis is consistently low. Where is the most critical point for yield loss?
A1: While both steps require optimization, the most significant yield loss often occurs during the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloro-6-methylpyrimidine with morpholine (Step 2). This reaction is highly sensitive to solvent, base, and temperature. However, starting with a low-purity or wet intermediate from the chlorination step (Step 1) will invariably lead to poor outcomes in the second step. Always ensure the chlorinated intermediate is pure and thoroughly dried before proceeding.
Q2: What are the most critical parameters to control in the SNAr reaction with morpholine?
A2: The three most critical parameters are:
-
Solvent Choice: The solvent polarity and its ability to stabilize the Meisenheimer complex intermediate are crucial.[1] Water has been shown to be an excellent solvent for SNAr reactions on some chloroheterocycles, often providing higher yields and cleaner reaction profiles.[2]
-
Base: A base is typically required to neutralize the hydrochloric acid generated during the reaction. The choice and stoichiometry of the base can prevent side reactions and drive the reaction to completion.
-
Temperature: Insufficient heat can lead to a stalled reaction, while excessive temperatures may promote byproduct formation. Careful temperature control and reaction monitoring are essential.
Q3: I'm observing multiple spots on my TLC plate after the SNAr reaction. What are the likely byproducts?
A3: The most common impurities are unreacted 2-amino-4-chloro-6-methylpyrimidine and the hydrolyzed starting material, 2-amino-4-hydroxy-6-methylpyrimidine. The latter forms if there is moisture in the reaction and the conditions are not adequately controlled. While less common, dimerization or other side reactions can occur under harsh conditions.[3][4]
Q4: My chlorination reaction (Step 1) with phosphorus oxychloride (POCl₃) is sluggish and gives a dark, impure product. How can I improve this?
A4: Success in the chlorination step hinges on reagent quality and anhydrous conditions. Use freshly distilled or high-purity POCl₃. The reaction is sensitive to moisture, which can consume the reagent and generate side products. A dark product often indicates decomposition, which can be minimized by controlling the reflux temperature and reaction time. A thorough workup, typically involving quenching on ice and careful pH adjustment, is vital for isolating a clean product.[5][6]
Troubleshooting Guide: In-Depth Solutions
This section provides detailed answers to specific problems you may encounter during the synthesis.
Problem Area 1: The Chlorination Step (Synthesis of 2-Amino-4-chloro-6-methylpyrimidine)
Question: My yield of 2-amino-4-chloro-6-methylpyrimidine is poor (<60%), and the product is difficult to handle. What are the likely causes and solutions?
Answer: This is a common challenge. The conversion of a pyrimidinol to a chloropyrimidine requires forcing conditions, but these can also lead to degradation if not properly controlled.
Causality & Troubleshooting Steps:
-
Reagent Quality and Anhydrous Conditions:
-
Cause: Phosphorus oxychloride (POCl₃) is highly reactive and hygroscopic. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy.
-
Solution: Use freshly distilled POCl₃ for best results. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere.
-
-
Reaction Time and Temperature:
-
Cause: The reaction requires refluxing until the mixture becomes homogeneous, indicating the consumption of the solid starting material.[5] Insufficient reflux time will result in incomplete conversion. Excessively long heating can lead to charring and byproduct formation.
-
Solution: Monitor the reaction visually for the dissolution of the starting material. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting pyrimidinol. A typical reaction time is until the mixture is homogeneous.
-
-
Inefficient Workup and Product Isolation:
-
Cause: The workup is critical for both yield and purity. Excess POCl₃ must be removed, and the product must be carefully precipitated. Improper pH adjustment can lead to product loss or contamination.
-
Solution: After the reaction, remove excess POCl₃ under reduced pressure. The residue should be quenched by carefully adding it to crushed ice. The pH must then be neutralized (typically to ~8) with a base like aqueous ammonia to precipitate the product.[5] Add the base slowly while keeping the mixture cold to avoid side reactions.
-
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard and effective reagent for this transformation.[5] |
| Reaction Condition | Reflux | Provides the necessary energy to drive the reaction to completion. |
| Workup Quench | Crushed Ice | Controls the highly exothermic hydrolysis of residual POCl₃. |
| pH Adjustment | Aqueous Ammonia to pH ~8 | Precipitates the amine product without causing hydrolysis of the chloro group.[5] |
| Purification | Recrystallization (e.g., from 50% ethanol) | Effective for removing inorganic salts and polar impurities.[5][6] |
Problem Area 2: The SNAr Step (Synthesis of this compound)
Question: My SNAr reaction stalls with significant starting material remaining, even after prolonged heating. How can I improve conversion?
Answer: A stalled SNAr reaction points to suboptimal reaction conditions that fail to sufficiently activate the substrate or facilitate the nucleophilic attack. The pyrimidine ring's electron-deficient nature facilitates this substitution, but conditions must be right.[7]
Causality & Troubleshooting Steps:
-
Solvent Effects:
-
Cause: The choice of solvent is paramount in SNAr reactions. It must solubilize the reactants and stabilize the charged Meisenheimer intermediate. Common organic solvents may not be the most effective.
-
Solution: While solvents like DMF or isopropanol are used, consider using water as the solvent.[7] Studies on related chloropyrimidines have shown that water can significantly accelerate the reaction, leading to higher yields and cleaner products, often without the need for an organic base.[2]
-
-
Base Selection and Stoichiometry:
-
Cause: The reaction generates one equivalent of HCl, which can protonate the morpholine or the product, deactivating them. An inadequate amount or inappropriate type of base will hinder the reaction.
-
Solution: If using an organic solvent, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice. Use at least 1.1 equivalents. Inorganic bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents. If using water as a solvent, an inorganic base like KF or K₃PO₄ may be beneficial.[2]
-
-
Temperature and Reaction Monitoring:
-
Cause: SNAr reactions on chloropyrimidines are often thermally driven but can be prone to side reactions at excessive temperatures.[8]
-
Solution: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress every 1-2 hours using a suitable TLC system (e.g., Ethyl Acetate/Hexane). If the reaction is slow, the temperature can be incrementally increased.
-
| Parameter | Option A (Classic) | Option B (Green Chemistry) | Rationale |
| Solvent | Isopropanol or DMF | Water | Water can accelerate SNAr on heteroaryl chlorides.[2] |
| Base | Triethylamine (≥1.1 eq) | K₃PO₄ or KF | Neutralizes HCl byproduct. Choice depends on solvent. |
| Temperature | 80-120 °C (Reflux) | 80-100 °C | Provides activation energy. Monitor to prevent degradation. |
| Reactant Ratio | Morpholine (1.1-1.5 eq) | Morpholine (1.1-1.5 eq) | Using a slight excess of the nucleophile drives the reaction forward. |
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Caption: Troubleshooting decision workflow for low SNAr yield.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol is based on established procedures for the chlorination of hydroxypyrimidines.[5][6]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reaction: To the flask, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq). Carefully add freshly distilled phosphorus oxychloride (POCl₃, approx. 5-6 volumes).
-
Heating: Heat the mixture to reflux. The solid starting material will gradually dissolve. Continue refluxing until a homogeneous solution is obtained. Monitor the reaction's completion by TLC (Dichloromethane/Methanol, 9:1).
-
Workup (Step A - Quench): Allow the mixture to cool to room temperature. Under vigorous stirring, carefully and slowly add the reaction mixture to a beaker containing a large amount of crushed ice.
-
Workup (Step B - Neutralization): Place the beaker in an ice bath. Slowly add 25% aqueous ammonia solution to the mixture until the pH reaches 8. A precipitate will form.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from 50% aqueous ethanol. A typical yield is 50-60%.[5]
Protocol 2: Synthesis of this compound
This protocol provides two solvent options based on modern and classical approaches.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) and the chosen solvent (see table below).
-
Addition: Add morpholine (1.2 eq) followed by the appropriate base.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 90-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC (Ethyl Acetate/Hexane, 1:1) until the starting material is consumed.
-
Workup:
-
If using an organic solvent: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If using water: Cool the reaction mixture in an ice bath. The product should precipitate. If not, extract with a suitable organic solvent like isopropyl acetate.[2]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
References
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Sci-Hub. [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed). [Link]
-
The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 7. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 8. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Amino-4-morpholino-6-methylpyrimidine
Welcome to the technical support guide for the purification of 2-Amino-4-morpholino-6-methylpyrimidine (CAS: 7752-46-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this polar heterocyclic compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties arise from the compound's molecular structure, which features multiple hydrogen bond donors and acceptors (the amino group and the morpholino nitrogen and oxygen). This imparts high polarity, leading to several common issues in the lab:
-
High solubility in polar solvents , which can make precipitation and crystallization for high recovery challenging.[1]
-
Strong binding to polar stationary phases like silica gel, potentially complicating elution during column chromatography.
-
Difficulties with reverse-phase chromatography , where its polarity can cause poor retention on non-polar C18 columns.[1]
Understanding these inherent properties is the first step in developing a successful purification strategy.
Q2: What are the most common purification techniques for this compound?
The two most effective and widely applicable methods for purifying this compound are:
-
Recrystallization: This is often the first method to try, especially for removing minor impurities from a solid crude product. It relies on differences in solubility between the target compound and impurities in a chosen solvent at different temperatures.
-
Column Chromatography: When recrystallization is ineffective, particularly for separating impurities with similar solubility profiles or for purifying non-crystalline crude products (oils or amorphous solids), column chromatography is the method of choice.[2] Silica gel is a common stationary phase, but the mobile phase must be carefully selected to ensure proper elution.
Q3: What impurities should I anticipate from the synthesis of this compound?
The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated precursor, such as 2-amino-4-chloro-6-methylpyrimidine , and morpholine .[3] Therefore, the primary impurities to expect are:
-
Unreacted 2-amino-4-chloro-6-methylpyrimidine .
-
Excess morpholine .
-
Potential side-products, such as di-substituted pyrimidines if other reactive sites are present.
The purification strategy must be designed to effectively separate the highly polar desired product from these starting materials.
Q4: How can I reliably assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for quantitative purity analysis.[4] Due to the compound's polarity, a polar-endcapped C18 column or the use of ion-pairing agents may be necessary to achieve good peak shape and retention.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any residual solvent or structurally similar impurities.[5]
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity for a crystalline solid. Impurities typically cause melting point depression and broadening.[4]
Troubleshooting Guide: Recrystallization
This section addresses specific problems encountered during the recrystallization of this compound.
Q: My compound "oils out" during cooling instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent, or when the solution is supersaturated. The compound separates as a liquid phase instead of a solid crystalline lattice. This is common with compounds that have impurities, which depress the melting point.[5]
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[2]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[6]
-
Use a Different Solvent System: The chosen solvent may be too "good" or too "poor." Try a solvent mixture. For example, dissolve the compound in a minimal amount of a good, hot solvent (like ethanol or isopropanol) and then slowly add a poorer, hot anti-solvent (like hexanes or toluene) until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask at the meniscus with a glass rod or adding a "seed" crystal of pure product to provide a nucleation site.[5]
Q: My final product is still impure after recrystallization. What are the next steps?
Causality: This indicates that the impurities have a solubility profile very similar to your target compound in the chosen solvent, causing them to co-precipitate.[5]
Solutions:
-
Perform a Second Recrystallization: Attempt another recrystallization using a different solvent system with different polarity characteristics.[5]
-
Utilize Activated Charcoal (for colored impurities): If your product has a persistent color, it may be due to highly conjugated impurities. Add a small amount (1-2% by weight) of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[5][7] Caution: Charcoal can also adsorb your product, potentially reducing yield.
-
Switch to Column Chromatography: If multiple recrystallization attempts fail, the impurities are too similar to be removed by this method. Column chromatography offers a more powerful separation mechanism.[2][5]
Troubleshooting Guide: Column Chromatography
This section provides solutions for common issues encountered during silica gel column chromatography.
Q: My compound is stuck at the top of the silica column and won't elute. What should I do?
Causality: The mobile phase (eluent) is not polar enough to displace the highly polar this compound from the active sites of the polar silica gel.
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, add a small percentage (0.5-2%) of a much more polar solvent like methanol or isopropanol to the eluent.[6]
-
Pre-treat the Silica Gel: Sometimes, the acidic nature of standard silica gel can cause strong binding of basic compounds. Consider using deactivated silica gel (pre-treated with water) or alumina as the stationary phase.[6]
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound, which generally leads to good separation on a column.[6]
Q: My compound eluted immediately with the solvent front, resulting in no separation. How can I prevent this?
Causality: The mobile phase is too polar. It has fully solvated your compound, preventing it from adsorbing to the silica gel stationary phase.[6]
Solutions:
-
Decrease Eluent Polarity: Start with a much less polar solvent system. If you used 50% ethyl acetate in hexane, try starting with 10% or 20% and gradually increase the polarity (gradient elution).[8]
-
Confirm with TLC: This issue highlights the importance of preliminary TLC analysis. An Rf value close to 1.0 on a TLC plate predicts that the compound will elute with the solvent front on a column.[6]
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol provides a general guideline. The optimal solvent and ratios should be determined experimentally on a small scale first.
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar.
-
Add Solvent: In a fume hood, add a minimal amount of hot ethanol (e.g., 10-15 mL) while heating on a hot plate with stirring. Continue adding hot ethanol in small portions until the solid just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
This protocol is for purifying approximately 1.0 g of crude material.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test solvent systems like ethyl acetate/hexane or dichloromethane/methanol. The ideal system will give the desired product an Rf value of ~0.3.[9]
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small cotton or glass wool plug to the bottom.
-
Prepare a slurry of silica gel (approx. 40-50 g) in the initial, low-polarity eluent (e.g., 20% ethyl acetate in petroleum ether).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Do not let the column run dry.[9]
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.[9]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions (e.g., 15-20 mL per tube). You can use gentle air pressure ("flash chromatography") to speed up the process.[8]
-
If a single eluent is not sufficient, you can gradually increase the polarity during the run (gradient elution).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity (% area), presence of impurities. | High resolution, high sensitivity, quantitative.[4] | Requires method development, may not detect non-UV active impurities. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Provides structural information, can quantify impurities with a known standard.[5] | Less sensitive than HPLC, complex spectra can be difficult to interpret. |
| Melting Point | Purity estimation based on range and depression. | Fast, simple, and inexpensive. | Not quantitative, only useful for crystalline solids, insensitive to some impurities.[4] |
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
- BenchChem. (n.d.). This compound | 7752-46-7.
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- BenchChem. (2025). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 7752-46-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 8. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Amino-4-morpholino-6-methylpyrimidine
Welcome to the technical support center for 2-Amino-4-morpholino-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.
I. Compound Overview and Structural Features
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group, a morpholino group, and a methyl group. The stability of this molecule is largely dictated by the chemical properties of the aminopyrimidine ring and the morpholine substituent. The aminopyrimidine core is generally stable due to its aromatic character.[1] The morpholine group, a saturated heterocycle containing both an amine and an ether linkage, is also relatively stable but can be susceptible to oxidation over prolonged periods or under harsh conditions.[2][3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures are typically between 2°C and 8°C.[5] It is also advisable to protect the compound from light, as prolonged exposure can potentially lead to degradation of heterocyclic compounds.
Q2: Is this compound sensitive to moisture or air?
Q3: How should I prepare solutions of this compound?
A3: The solubility of this compound will depend on the chosen solvent. Based on the synthesis of its precursor, 2-amino-4-chloro-6-methylpyrimidine, it is soluble in acetic acid.[6] For biological assays, solvents such as dimethyl sulfoxide (DMSO) are commonly used for initial stock solutions. When preparing aqueous solutions, it is important to consider the pH, as the amino groups can be protonated, affecting solubility and stability. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
A4: The stability of the compound in solution is dependent on the solvent, pH, and temperature. In protic solvents, particularly at non-neutral pH, the compound may be more susceptible to hydrolysis, although the morpholine and aminopyrimidine rings are generally stable. For sensitive experiments, it is highly recommended to use freshly prepared solutions. If you observe any precipitation or color change in your stock solution, it is a strong indicator of degradation or insolubility, and the solution should be discarded.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Perform a quality control check if possible (e.g., melting point, NMR, or HPLC) to assess the purity of your compound. 3. Use a fresh, unopened vial of the compound if degradation is suspected. |
| Instability of the compound in the experimental buffer or solvent. | 1. Prepare fresh solutions for each experiment. 2. If using aqueous buffers, investigate the effect of pH on your results. Consider using a buffer system that maintains a stable pH. 3. If possible, analyze the stability of the compound in your specific experimental medium over the time course of your experiment. | |
| Precipitation in Stock Solution | Poor solubility or degradation of the compound. | 1. Ensure you have not exceeded the solubility limit of the compound in the chosen solvent. 2. Try gentle warming or sonication to redissolve the compound. If it does not redissolve, it may have degraded. 3. Prepare a new stock solution. If the problem persists, consider using a different solvent. |
| Color Change in Solid or Solution | Indication of chemical degradation or presence of impurities. | 1. A color change is a strong indicator of instability. The compound should ideally be a white to off-white solid. 2. Do not use the material if a significant color change is observed. 3. If the starting material for the synthesis was colored, this could carry over. Refer to the supplier's certificate of analysis. |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.
-
Storage: Store the stock solution in small, tightly capped aliquots at -20°C or -80°C. Protect from light.
V. Visualizations
Synthesis and Potential Degradation Pathways
The following diagrams illustrate the common synthetic route to this compound and a potential degradation pathway. Understanding the synthesis can help in identifying potential impurities, which are often unreacted starting materials or by-products.
Caption: Synthesis of this compound.
Caption: Potential degradation pathways for this compound.
VI. References
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. 2015;20(8):14365-14376. [Link]
-
Morpholine Definition - Organic Chemistry. Fiveable. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Semantic Scholar. [Link]
-
Morpholine. Wikipedia. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]
-
MORPHOLINE. atamankimya.com. [Link]
-
Morpholine in Organic Synthesis: A Versatile Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
-
Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]
-
SAFETY DATA SHEET - 2-Amino-4-hydroxy-6-methylpyrimidine. Thermo Fisher Scientific. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impactfactor. [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. Cheméo. [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of pyrimidine derivatives, providing in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide
This section tackles specific, practical problems you may encounter at the bench. We diagnose the likely causes and provide actionable solutions based on established chemical principles.
Question 1: My reaction is giving a very low yield or has failed completely. What are the primary factors to investigate?
Low or no yield in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli reaction, is a common issue that can often be resolved by systematically evaluating several key parameters.[1][2]
Answer:
The success of your synthesis hinges on the interplay between catalysts, reaction conditions, and reagents. Here’s a breakdown of the most common culprits and how to address them:
1. Catalyst Inefficiency or Inappropriateness:
-
The Problem: The catalyst is the engine of the reaction. An incorrect choice, insufficient amount, or deactivation will lead to poor performance. While classical methods use strong acids, a wide array of Lewis acids, Brønsted acids, and organocatalysts have proven more effective and milder.[1][2][3]
-
The Solution:
-
Catalyst Screening: If using a standard protocol with poor results, consider screening different catalysts. Lewis acids like Yb(OTf)₃, FeCl₃, and ZnCl₂ are excellent starting points.[1][4] Organocatalysts such as L-proline can also be effective.[5][6]
-
Catalyst Loading: Ensure you are using the optimal catalyst loading. This typically ranges from 1-20 mol%, but you should consult the specific literature precedent for your chosen catalyst.[1] Both too little and too much can be detrimental.
-
Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly activated or regenerated. Some catalysts are sensitive to air and moisture.[1]
-
2. Suboptimal Reaction Conditions:
-
The Problem: Temperature and reaction time are intrinsically linked. Insufficient thermal energy or a premature workup will result in incomplete conversion. Conversely, excessive heat can promote side reactions and decomposition.[1]
-
The Solution:
-
Reaction Monitoring: The single most important technique here is Thin Layer Chromatography (TLC).[1][7] Monitor the reaction's progress every 30-60 minutes to determine the optimal reaction time and to see if the reaction has stalled.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the heat. Many reactions are performed at reflux in solvents like ethanol.[1][8] Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by enabling rapid, uniform heating.[2][4][9]
-
3. Poor Solvent Choice:
-
The Problem: The solvent must solubilize the reactants and facilitate the reaction mechanism. A poor solvent can hinder the reaction rate or even prevent the reaction from occurring.[1]
-
The Solution:
-
Solvent Polarity: Polar solvents like ethanol and acetonitrile are common and effective choices.[1] However, for certain substrates, experimenting with other solvents or even solvent-free conditions can lead to significant improvements.[1][10][11]
-
Anhydrous Conditions: Ensure your solvent is dry. Water can interfere with many catalysts and participate in unwanted side reactions, such as hydrolysis of intermediates.[8]
-
4. Reagent Purity and Stoichiometry:
-
The Problem: Impurities in starting materials can poison catalysts and generate side products.[1] Incorrect molar ratios of reactants can also leave starting material unreacted.
-
The Solution:
-
Purify Reagents: Use high-purity aldehydes, β-ketoesters, and urea/thiourea. If necessary, distill liquid aldehydes and recrystallize solid reagents.
-
Adjust Stoichiometry: While a 1:1:1 molar ratio is standard for a three-component reaction, using a slight excess (1.2–1.5 equivalents) of the urea or thiourea component can often drive the reaction to completion and improve yields.[2]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield pyrimidine synthesis reactions.
Question 2: My reaction is producing significant byproducts, complicating purification. How can I improve selectivity?
Answer:
Byproduct formation is a common challenge in multicomponent reactions where several reaction pathways can compete. Minimizing these impurities is key to achieving a high yield of the desired product and simplifying the purification process.[1]
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Formation Mechanism | Mitigation Strategy |
| Hantzsch Dihydropyridine | A common yellow, fluorescent byproduct formed when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition).[1] | Use a slight excess of urea to favor the Biginelli pathway. Maintain a lower reaction temperature to prevent urea decomposition.[1] |
| Knoevenagel Adduct | The aldehyde and β-ketoester undergo a condensation reaction, which can be a competing pathway. | This is often an intermediate. Ensure sufficient catalyst and reaction time to allow for the subsequent Michael addition and cyclization steps. |
| Michael Adducts | The β-ketoester can undergo a Michael addition with the α,β-unsaturated intermediate formed from the Knoevenagel condensation.[1] | Proper catalyst choice is crucial to facilitate the complete cyclization rather than having the reaction stall at this intermediate stage.[1] |
| Self-Condensation of Urea | Urea can self-condense at high temperatures to form biuret and other related impurities.[1] | Avoid excessively high temperatures. Use a catalyst that allows the reaction to proceed under milder conditions.[1] |
To identify your specific byproducts, it is essential to characterize them using techniques like ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1] Understanding the structure of the impurity will provide direct insight into the competing side reaction that needs to be suppressed.
Question 3: I'm struggling with product isolation and purification. My product is an oil or won't crystallize. What should I do?
Answer:
Purification is a critical step to ensure the final product meets the required standards of purity for subsequent applications.[12] If your pyrimidine derivative is proving difficult to purify, consider the following strategies.
1. Optimizing Recrystallization:
-
The Principle: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[12]
-
The Technique:
-
Single-Solvent Recrystallization: This is the most common method. Choose a solvent that dissolves your product well at high temperatures but poorly at low temperatures.[12] Ethanol, isopropanol, and ethyl acetate are good starting points.
-
Multi-Solvent Recrystallization: If a suitable single solvent cannot be found, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
2. Column Chromatography:
-
The Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (solvent system).
-
The Technique:
-
Solvent System Selection: Use TLC to determine the optimal solvent system (eluent). Aim for an Rf value of 0.2-0.4 for your desired product. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Running the Column: Carefully pack the column with silica gel, load your crude product, and elute with the chosen solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
3. Handling Oily Products: If your product is a persistent oil, it may be amorphous or have a low melting point.
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The goal is to wash the impurities away, hopefully inducing the oil to solidify.
-
Purification as an Oil: If the product will not solidify, purify it as an oil using column chromatography. After concentrating the pure fractions, dry the resulting oil under high vacuum to remove all residual solvent.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted mechanism for the Biginelli reaction?
A: The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea.[4] The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.
-
Iminium Formation: The reaction begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This is typically the rate-determining step.[4]
-
Nucleophilic Attack: The enol form of the β-ketoester acts as the nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the free -NH₂ group onto the ketone carbonyl. A final dehydration step yields the dihydropyrimidinone (DHPM) product.[1]
Biginelli Reaction Mechanism
Caption: A simplified schematic of the Biginelli reaction mechanism.
Q: How do I select the most appropriate catalyst?
A: Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and whether enantioselectivity is a goal.
| Catalyst Class | Examples | Advantages | Considerations |
| Brønsted Acids | HCl, p-TsOH | Inexpensive, traditional catalysts. | Often require harsh conditions and high catalyst loading. |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂ | High efficiency, often work under milder conditions, can be recycled.[1][4] | Can be sensitive to moisture. Cost can be a factor. |
| Organocatalysts | L-Proline, Thiourea derivatives | Metal-free, can provide enantioselectivity with chiral catalysts. | May require higher catalyst loading than metal-based systems. |
| Heterogeneous Catalysts | Montmorillonite clay, Zeolites | Easily recoverable and reusable, environmentally friendly.[10] | May have lower activity compared to homogeneous catalysts. |
A good starting point is to review the literature for syntheses of similar pyrimidine analogues. Ytterbium triflate (Yb(OTf)₃) is often an excellent choice for optimization studies due to its high activity and tolerance for various functional groups.[4]
Q: What are the advantages of using microwave irradiation or solvent-free conditions?
A: Both microwave-assisted synthesis and solvent-free ("neat") reactions are considered green chemistry approaches that can offer significant advantages.[10][11]
-
Microwave Irradiation: This technique uses microwave energy to heat the reaction mixture directly and efficiently. The benefits include dramatically reduced reaction times (minutes instead of hours), often higher yields, and cleaner reaction profiles.[4][9]
-
Solvent-Free Conditions: Performing a reaction by mixing the neat reactants (often with a catalyst) and heating can be highly efficient.[1][10] This approach reduces solvent waste, simplifies workup (the product often precipitates upon cooling), and can lead to improved yields. Ball milling is another solvent-free technique that has proven effective.[1][11]
Experimental Protocol: General Procedure for a Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one (DHPM).
Materials:
-
Aldehyde (10 mmol, 1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq)
-
Urea (15 mmol, 1.5 eq)
-
Catalyst (e.g., Yb(OTf)₃, 1-10 mol%)
-
Solvent (e.g., Ethanol or Acetonitrile, 20 mL) or solvent-free
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[1]
-
Add the chosen solvent (if applicable) and the catalyst.[1]
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitor the reaction's progress by TLC until the starting aldehyde spot has been consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified by recrystallization or column chromatography.[1][8]
-
Dry the purified product under vacuum and characterize it by NMR, IR, and mass spectrometry to confirm its structure and purity.
References
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Stasolla, C., Katahira, R., Thorpe, T. A., & Ashihara, H. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
-
Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Wikipedia. Pyrimidine metabolism. [Link]
-
Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. [Link]
-
ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
-
ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
-
PubMed. (2024, January 31). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]
-
ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. [Link]
-
YouTube. (2022, November 26). Pyrimidine Synthesis Biochemistry. [Link]
-
Analytical Chemistry. (n.d.). Chromatography of Pyrimidine Reduction Products. [Link]
-
Journal of Chemical Education. (n.d.). The Biginelli Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
YouTube. (2021, December 30). Biginelli Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlas.org [atlas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Compounds
<content_type>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility often encountered with pyrimidine-based compounds.
Introduction: The Challenge of Pyrimidine Solubility
Pyrimidine and its derivatives are fundamental scaffolds in numerous therapeutic agents, particularly in oncology. However, their often planar and lipophilic nature can lead to high crystal lattice energy and poor solvation in aqueous media, posing significant hurdles for formulation and preclinical evaluation.[1] This guide offers a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine compounds exhibit poor water solubility?
A1: The low water solubility of many pyrimidine derivatives is often due to a combination of factors. High molecular weight and lipophilicity are common characteristics of advanced drug candidates, including those with a pyrimidine core, which inherently reduce aqueous solubility.[1] Additionally, the planar structure of the pyrimidine ring can facilitate strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to solvate the compound.
Q2: What are the initial steps I should take when I encounter a pyrimidine compound with poor solubility?
A2: A great starting point is to characterize the physicochemical properties of your compound, such as its pKa and logP. This information will guide you in selecting the most effective solubilization strategy. For compounds that can be ionized, adjusting the pH of the solution is often a straightforward and effective first approach.[2]
Q3: How does pH manipulation affect the solubility of my pyrimidine compound?
A3: The solubility of pyrimidine compounds with ionizable functional groups is highly dependent on pH.[1][2][3] Pyrimidine itself is a weak base.[4] For pyrimidine derivatives that are weakly basic, decreasing the pH will lead to protonation and the formation of a more soluble cationic species. Conversely, for derivatives with acidic functional groups, increasing the pH will result in the formation of a more soluble anionic salt.[2] It's important to note that the enzymatic processes involved in pyrimidine synthesis often function optimally at an alkaline pH.[5][6]
Troubleshooting Guide: Strategies for Solubility Enhancement
When faced with a poorly soluble pyrimidine compound, a systematic approach involving both chemical and physical modifications can be employed.[7][8]
Chemical Modifications
Chemical modifications aim to alter the intrinsic properties of the molecule to improve its solubility.
1.1 Salt Formation
For ionizable pyrimidine compounds, forming a salt is one of the most common and effective methods to increase aqueous solubility and dissolution rate.[9][10][11] This is achieved by reacting the acidic or basic functional groups on the pyrimidine derivative with a suitable counterion to form a more soluble salt.[12]
-
Causality: Salt formation introduces ionic character to the molecule, which enhances its interaction with polar water molecules.[13] The choice of counterion is critical, as it can influence the salt's stability, hygroscopicity, and dissolution properties.[14]
Experimental Protocol: Salt Screening
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions (e.g., hydrochloride, sulfate, mesylate for basic compounds; sodium, potassium, calcium for acidic compounds).
-
Solvent Selection: Use a range of solvents with varying polarities to facilitate salt formation.
-
Reaction: Mix equimolar amounts of the pyrimidine compound and the selected counterion in the chosen solvent.
-
Isolation: Isolate the resulting solid by evaporation, cooling, or addition of an anti-solvent.
-
Characterization: Analyze the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its properties.
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the parent compound.
1.2 Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[15] This strategy can be particularly useful for improving the solubility of pyrimidine compounds.[16][17]
-
Causality: A soluble promoiety is attached to the pyrimidine core, often through an enzymatically cleavable linker. This increases the overall solubility of the prodrug, facilitating its administration and absorption. Once in the body, enzymes cleave the promoiety, releasing the active pyrimidine compound at the site of action. For example, a water-soluble N-methylpiperazino promoiety linked by a carbamate linker has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidine compounds by 600-fold.[15]
Workflow for Prodrug Design and Evaluation
Caption: A logical workflow for the design and evaluation of pyrimidine prodrugs.
Physical Modifications & Formulation Strategies
These approaches focus on altering the physical state of the compound or its formulation to enhance dissolution without changing the chemical structure of the active pharmaceutical ingredient (API).[8]
2.1 Particle Size Reduction
Reducing the particle size of the pyrimidine compound increases its surface area, which can lead to a faster dissolution rate.[7]
-
Micronization: This technique reduces particle size to the micron range using methods like jet milling. While it increases the dissolution rate, it does not affect the equilibrium solubility.[7][8]
-
Nanosuspension: This involves reducing the particle size to the nanometer range. Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants and polymers.[18][19][20] This approach can significantly enhance both the dissolution rate and the saturation solubility of the compound.[21] High-pressure homogenization is a common method for preparing nanosuspensions.[7]
| Technique | Particle Size | Impact on Solubility | Common Methods |
| Micronization | Micrometer (µm) | Increases dissolution rate | Jet milling, Rotor-stator colloid mills |
| Nanosuspension | Nanometer (nm) | Increases dissolution rate and saturation solubility | High-pressure homogenization, Media milling |
2.2 Solid Dispersions
A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This is a highly effective technique for improving the solubility and dissolution rate of poorly soluble drugs.[22][23][24]
-
Causality: By dispersing the pyrimidine compound in a hydrophilic carrier (such as polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP)), the drug exists in an amorphous state or as fine crystalline particles.[22] This high-energy state, combined with the increased surface area and improved wettability provided by the carrier, leads to enhanced solubility and dissolution.[22]
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the pyrimidine compound and a hydrophilic carrier (e.g., PVP K30) in a common organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).[23]
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.
-
Characterization: Analyze the solid dispersion using XRPD to confirm the amorphous nature of the drug and DSC to study its thermal behavior.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the pure drug.
2.3 Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[25][26][27] They can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent water solubility.[8][25][]
-
Causality: The hydrophobic pyrimidine compound is encapsulated within the lipophilic cavity of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then interacts with water, bringing the pyrimidine compound into solution.[26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[26][27]
Workflow for Cyclodextrin Complexation
Caption: A general workflow for preparing and evaluating pyrimidine-cyclodextrin inclusion complexes.
2.4 Use of Cosolvents
Cosolvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[2][29]
-
Causality: The addition of a cosolvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute. Commonly used cosolvents in preclinical studies include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][7][30] While effective, the use of cosolvents can sometimes lead to precipitation of the compound upon dilution with aqueous media.[7]
Polymorph Screening
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[31][32][33] Different polymorphs of the same compound can have different physicochemical properties, including solubility and dissolution rate.[34][35]
-
Causality: A metastable polymorph will generally have higher solubility than the most stable crystalline form. Identifying and isolating a soluble, yet physically stable, polymorph can be a valuable strategy. A thorough polymorph screen is crucial in early development to identify all possible crystalline forms and to select the one with the most desirable properties for further development.[31][32][35]
Conclusion
Overcoming the poor solubility of pyrimidine compounds is a critical step in their development as therapeutic agents. A multi-pronged approach that considers both chemical and physical modification strategies is often necessary. By systematically evaluating the techniques outlined in this guide, researchers can identify the most effective method to enhance the solubility and bioavailability of their pyrimidine-based drug candidates.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
Journal of Drug Delivery and Therapeutics. (2013). A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
National Center for Biotechnology Information. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
PubMed. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. [Link]
-
ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]
-
National Center for Biotechnology Information. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
N/A. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
-
PubMed. (2011). Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
PharmTech. (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. [Link]
-
ResearchGate. (2022). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]
-
Goodwood Standard. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
ResearchGate. (2007). Salt Formation to Improve Drug Solubility. [Link]
-
PubMed. (2013). Polymorph screening of an active material. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]
-
Eurofins CDMO. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]
-
European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. [Link]
-
National Center for Biotechnology Information. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
-
N/A. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
-
PubMed. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
-
National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
-
Springer. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 16. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. eaapublishing.org [eaapublishing.org]
- 22. jddtonline.info [jddtonline.info]
- 23. japsonline.com [japsonline.com]
- 24. jopcr.com [jopcr.com]
- 25. scispace.com [scispace.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemicaljournals.com [chemicaljournals.com]
- 29. pnrjournal.com [pnrjournal.com]
- 30. scispace.com [scispace.com]
- 31. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 32. international-pharma.com [international-pharma.com]
- 33. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 34. Polymorph screening of an active material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
Technical Support Center: Synthesis of Aminopyrimidines
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of aminopyrimidine synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products. Our goal is to empower you to optimize your reaction outcomes through a deeper understanding of the underlying chemical mechanisms.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of aminopyrimidines, particularly through the common route of condensing a β-dicarbonyl compound with guanidine or its derivatives.
Issue 1: Low or No Yield of the Desired Aminopyrimidine
Symptom: Your reaction yields are consistently low, or post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted starting materials.
Probable Causes:
-
Insufficient Activation: The reaction between a β-dicarbonyl compound and guanidine requires activation, typically by controlling pH. The choice and stoichiometry of the base or acid catalyst are critical for promoting the desired cyclization.[1] Inadequate catalysis can lead to a stalled reaction.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The reaction may require higher temperatures (reflux) to proceed to completion, but excessive heat can promote side reactions or decomposition.[1][2][3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential.[1][3]
-
Poor Reactant Quality: Impurities in starting materials, especially the β-dicarbonyl compound or guanidine salt, can inhibit the reaction.[1] Guanidine is highly basic and can be prone to degradation.
-
Solvent Effects: The polarity and protic nature of the solvent can significantly impact reaction rates and equilibria. While ethanol is a common choice, its effectiveness can vary depending on the specific substrates.[4]
Recommended Solutions:
-
Catalyst Optimization:
-
Base Selection: For reactions using guanidine salts (e.g., guanidine hydrochloride), a base like sodium ethoxide or sodium hydroxide is required to liberate the free guanidine. Ensure the stoichiometry is correct to neutralize the salt and catalyze the reaction.[1]
-
Acid Catalysis: In some multicomponent reactions, a Brønsted or Lewis acid catalyst can facilitate the initial condensation and the final cyclization/dehydration steps.[3] Experiment with different catalysts if yields are poor.[2]
-
-
Condition Screening:
-
Reactant Purity Check:
-
Use freshly opened or purified starting materials. Ensure guanidine salts are dry.
-
Consider the stability of your β-dicarbonyl compound, as some can undergo self-condensation or exist in equilibrium with their enol form, affecting reactivity.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield aminopyrimidine syntheses.
Issue 2: Formation of a Yellow, Highly Fluorescent Byproduct
Symptom: The crude reaction mixture exhibits a strong yellow color and fluorescence, and a significant byproduct is isolated that is not the desired aminopyrimidine.
Probable Causes:
This issue is highly characteristic of a competing Hantzsch-type reaction .[1] While the classic Hantzsch synthesis produces dihydropyridines, an analogous pathway can occur in pyrimidine syntheses. This happens when two equivalents of the β-dicarbonyl compound react with an aldehyde (if present) and an ammonia source. In aminopyrimidine synthesis, the ammonia can arise from the decomposition of guanidine at elevated temperatures.[1]
Recommended Solutions:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this fluorescent byproduct.[1]
-
Order of Addition: Adding the guanidine source last to the reaction mixture can sometimes minimize its decomposition time at high temperatures.[1]
-
Catalyst Selection: Certain Lewis acids may preferentially promote the desired pyrimidine-forming pathway over the Hantzsch reaction. Consider screening catalysts like Yb(OTf)₃, InCl₃, or FeCl₃.[2]
Competing Reaction Pathways
Caption: Competing reaction pathways leading to the desired aminopyrimidine or a fluorescent byproduct.
Issue 3: Product Isomerization (Dimroth Rearrangement)
Symptom: You isolate a product with the correct mass but with spectroscopic data (e.g., NMR) inconsistent with the expected structure. The data suggests an isomer where an exocyclic nitrogen has swapped places with an endocyclic (ring) nitrogen.
Probable Causes:
This is a classic case of the Dimroth rearrangement . It is an isomerization process that occurs in many nitrogen-containing heterocycles, including aminopyrimidines.[5] The reaction typically proceeds through a ring-opening/ring-closure mechanism, often facilitated by basic or acidic conditions, and sometimes accelerated by heat.[6][7] For 1-alkyl-2-iminopyrimidines, the mechanism involves the addition of water, ring-opening to an aminoaldehyde intermediate, and subsequent ring closure.[6]
Key Factors Influencing the Dimroth Rearrangement:
-
pH of the Medium: The rearrangement can be catalyzed by both acids and bases.[7] The rate is often highly dependent on pH.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the initial nucleophilic attack and subsequent ring opening, increasing the rate of rearrangement.[7]
-
Thermodynamic Stability: The rearrangement will favor the formation of the more thermodynamically stable isomer.
Recommended Solutions:
-
Control pH: Carefully buffer the reaction mixture and the workup conditions. Avoid strongly basic (e.g., excess NaOH) or acidic conditions if you suspect rearrangement is occurring.[8]
-
Lower Temperature: Perform the reaction and purification at the lowest effective temperature to minimize the thermal energy available for rearrangement.
-
Modify Synthesis Strategy: If the desired product is the thermodynamically less stable isomer, it may be necessary to redesign the synthesis to avoid conditions that promote rearrangement or to use protecting groups that prevent the initial steps of the isomerization.
Mechanism of the Dimroth Rearrangement
Caption: Simplified workflow of the Dimroth rearrangement mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-aminopyrimidines and their major side reactions?
A1: The most common and robust method is the Principal Synthesis , which involves the cyclocondensation of a β-dicarbonyl compound with guanidine.[9] This is a type of Pinner synthesis. Key side reactions include self-condensation of the dicarbonyl compound, incomplete cyclization leading to open-chain intermediates, and the formation of isomeric pyrimidines depending on the regioselectivity of the cyclization.[1][10] Another method involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine, where Michael addition of guanidine without subsequent cyclization can be a significant side reaction.[4]
| Method | Key Reactants | Common Side Reactions |
| Principal Synthesis | β-Dicarbonyl + Guanidine | Self-condensation, Incomplete cyclization, Isomer formation |
| Chalcone Condensation | Chalcone + Guanidine | Michael addition adducts, Alternative cyclizations |
| From Halopyrimidines | 2-Chloropyrimidine + Amine | Incomplete substitution, Di-substitution |
Q2: My crude product is difficult to purify. What are some common, hard-to-remove byproducts?
A2: Besides the major byproducts mentioned above, purification can be complicated by the formation of N-acylureas or their guanidine analogs. These arise from a competing reaction between the β-dicarbonyl compound and the urea/guanidine source that doesn't lead to cyclization.[1] These byproducts can have similar polarities to the desired product, making chromatographic separation challenging. Careful control over reactant stoichiometry and catalyst choice can help suppress their formation.[1]
Q3: Can I use microwave irradiation to improve my aminopyrimidine synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for aminopyrimidine synthesis. It often leads to dramatic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles by minimizing the formation of thermally induced byproducts.[11] For instance, a Biginelli-type synthesis of 2-aminopyrimidines that takes 4 hours with conventional heating might be completed in 5-10 minutes under microwave irradiation at 100-120°C, often with a significant yield increase.[11]
| Method | Typical Time | Typical Yield | Key Advantage |
| Conventional Heating | 2-24 hours | 40-70% | Simple setup |
| Microwave Irradiation | 5-20 minutes | 60-95% | Speed, Higher Yield, Fewer Side Products |
| Data is representative and varies based on specific substrates.[11] |
Experimental Protocols
General Protocol for the Synthesis of a 2-Aminopyrimidine
This protocol provides a general framework for the condensation of a 1,3-dicarbonyl compound with guanidine hydrochloride.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Guanidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide solution, 10 mmol)
-
Anhydrous Ethanol
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
In the flask, dissolve the 1,3-dicarbonyl compound (10 mmol) and guanidine hydrochloride (10 mmol) in anhydrous ethanol.
-
Stir the mixture and add the base (e.g., a 21% solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Crucial Step: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every 30-60 minutes to determine the point of maximum product formation and minimal byproduct accumulation. Reaction time can vary from a few hours to overnight.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) if necessary, monitoring with pH paper.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the desired 2-aminopyrimidine.[1][2]
References
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate.
- An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. (n.d.). BenchChem.
- о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). ResearchGate.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC - NIH.
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). BenchChem.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI.
- Pyrimidine. (n.d.). Wikipedia.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar.
- Dimroth rearrangement. (n.d.). Wikipedia.
- The Dimroth rearrangement. Part VI. The abnormal behaviour of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine. (n.d.). Journal of the Chemical Society C.
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot.
- Avoiding side product formation in pyrimidine synthesis. (n.d.). BenchChem.
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate.
- Pyrimidines. (n.d.). Source not specified.
- Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. (n.d.). Request PDF - ResearchGate.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. (2017). Journal of Organic Chemistry.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC - NIH.
- Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025). PubMed.
- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (n.d.). Brieflands.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (n.d.). BenchChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). BenchChem.
- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (n.d.). Google Patents.
- How to Prepare 2-Aminopyrimidine?. (n.d.). FAQ - Guidechem.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025). PDF.
- INHIBITION OF THE BIOSYNTHESIS OF THE PYRIMIDINE PORTION OF THIAMINE BY ADENOSINE. (n.d.). PubMed.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate.
- Product Class 13: Guanidine Deriv
- Synthetic accesses to biguanide compounds. (n.d.). Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dimroth rearrangement. Part VI. The abnormal behaviour of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 2-Amino-4-morpholino-6-methylpyrimidine in the Context of PI3K/mTOR and DNA-PK Inhibition
Introduction: The Rationale for a Comparative Framework
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is a recurring motif, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of numerous kinases. The compound 2-Amino-4-morpholino-6-methylpyrimidine presents a compelling case for investigation. Its structure marries the established 2-aminopyrimidine core with a morpholine moiety. The morpholine ring is frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties, often by forming a critical hydrogen bond with the target protein.[1] This structural combination strongly suggests a potential inhibitory activity against kinases within the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1]
While direct, comprehensive experimental data for this compound is not yet prevalent in the public domain, its structural alerts provide a robust, scientifically-grounded hypothesis for its mechanism of action. Therefore, this guide will provide a comparative analysis of this compound's inferred class—morpholino-pyrimidine derivatives—against well-characterized inhibitors of the PI3K/mTOR pathway and the related DNA-dependent protein kinase (DNA-PK). This comparison will offer researchers a valuable framework for positioning novel compounds like this compound within the broader context of kinase inhibition and aid in directing future experimental investigations.
We will evaluate representatives from several key classes of inhibitors:
-
Dual PI3K/mTOR Inhibitors: Targeting both PI3K and mTOR.
-
Selective mTOR Kinase Inhibitors (TORKinibs): Targeting the kinase activity of both mTORC1 and mTORC2.
-
Rapalogs: Allosteric inhibitors of mTORC1.
-
DNA-PK Inhibitors: Targeting a key enzyme in DNA double-strand break repair.
Mechanisms of Action: Targeting Critical Cellular Pathways
Understanding the precise point of intervention within a signaling cascade is paramount for predicting a compound's cellular effects. The PI3K/Akt/mTOR and DNA-PK pathways are both critical for cell survival and proliferation, making them prime targets for therapeutic intervention.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to regulate cell growth, metabolism, and survival.[2] Its aberrant activation is a hallmark of many cancers. Different classes of inhibitors target distinct nodes within this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
-
Dual PI3K/mTOR Inhibitors (e.g., BEZ235): These compounds are ATP-competitive and target the kinase domains of both PI3K and mTOR. This dual action provides a comprehensive blockade of the pathway, both upstream and downstream of Akt.[3][4]
-
TORKinibs (e.g., OSI-027, INK128): These are also ATP-competitive inhibitors but are selective for the mTOR kinase. By inhibiting both mTORC1 and mTORC2, they block downstream signaling from mTORC1 and prevent the feedback activation of Akt that can occur with mTORC1-only inhibitors.[5][6][7]
-
Rapalogs (e.g., Sirolimus, Everolimus): These are allosteric inhibitors that bind to FKBP12, and this complex then binds to mTORC1, preventing it from phosphorylating its substrates.[8][9][10] They do not directly inhibit mTORC2.[11]
-
Morpholino-Pyrimidine Derivatives (Hypothesized): Based on their structural motifs, it is hypothesized that compounds like this compound could function as ATP-competitive inhibitors, potentially targeting PI3K and/or mTOR.
The DNA-PK and Non-Homologous End Joining (NHEJ) Pathway
DNA-PK is a serine/threonine kinase that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.
Sources
- 1. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 10. Sirolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Everolimus - Wikipedia [en.wikipedia.org]
Comparing bioactivity of 2-aminopyrimidine derivatives
The 2-aminopyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to serve as a foundation for both highly specific kinase inhibitors and selective antimicrobial agents underscores its profound chemical versatility. [1][17]The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern target binding and cellular effects. As our knowledge of biological targets continues to expand, the rational design of novel 2-aminopyrimidine derivatives will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases. Future efforts may focus on creating dual-target inhibitors or leveraging this scaffold for novel modalities like PROTACs to address drug resistance and complex disease pathways. [18][19]
References
- Manorama, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2420-2426. International Journal of Pharmaceutical Sciences.
- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human P
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. [No source name found].
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [No source name found].
- Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
- Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
- 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modul
- The majority of DHFR inhibitors are derivates of folic acid. Core...
- Derivatives of 2-aminopyrimidine. | Download Scientific Diagram.
- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs as Kinase Inhibitors. Benchchem.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Deriv
- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correl
- Dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents: design, synthesis, and biological evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifol
- Synthesis of 2-Aminopyrimidine Deriv
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed.
- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF.
- Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
- Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Sci-Hub.
- Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. PMC - NIH.
- (PDF) Synthesis, Dihydrofolate Reductase Inhibition, Anti-proliferative Testing, and Saturation Transfer Difference 1H-NMR Study of Some New 2-Substituted-4,6-diaminopyrimidine Derivatives.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis / Journal of Medicinal Chemistry, 1981 [sci-hub.box]
- 13. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Targets of 2-Amino-4-morpholino-6-methylpyrimidine: A Comparative Guide for Researchers
For researchers in oncology and cell signaling, the identification and validation of novel kinase inhibitors are paramount to advancing therapeutic strategies. The compound 2-amino-4-morpholino-6-methylpyrimidine emerges from a chemical scaffold renowned for its interaction with key cellular signaling nodes. This guide provides a comprehensive framework for the rigorous validation of its biological targets, hypothesized to be within the PI3K/Akt/mTOR and MAPK/ERK pathways, based on extensive analysis of its structural analogs. We will objectively compare its potential performance with established inhibitors and provide detailed experimental protocols to empower researchers in their validation campaigns.
Introduction: The Rationale for Investigating this compound
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The incorporation of a morpholine moiety is a well-established strategy to enhance the potency and pharmacokinetic properties of kinase inhibitors. Specifically, the morpholino-pyrimidine core is a common feature in a multitude of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) family and, in some contexts, other kinases such as BRAF.[1][2] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.
Given these structural precedents, we hypothesize that this compound is a putative inhibitor of the PI3K and potentially the BRAF kinase families. This guide outlines a systematic, multi-tiered approach to validate these targets and characterize the compound's inhibitory profile.
The PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways: An Overview
The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical intracellular signaling cascades that regulate cell proliferation, growth, survival, and metabolism. Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
A Multi-Tiered Approach to Target Validation
A robust validation workflow integrates biochemical, cellular, and biophysical assays to build a comprehensive understanding of a compound's mechanism of action.
Tier 1: Biochemical Assays - Does it Inhibit the Kinase?
The initial step is to determine if this compound directly inhibits the enzymatic activity of the putative kinase targets in a cell-free system.
In Vitro Kinase Assay for IC50 Determination
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase of interest. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[3]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO and create a series of dilutions.
-
Reconstitute recombinant human PI3K (e.g., p110α/p85α) or BRAF enzyme in kinase dilution buffer.
-
Prepare the substrate solution (e.g., PIP2 for PI3K) and ATP solution in the kinase assay buffer. The ATP concentration should be at or near the Km value for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted compound or DMSO (vehicle control).[3]
-
Add 10 µL of the diluted kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
-
Comparative Performance
The following table provides a comparative overview of the IC50 values for well-characterized PI3K and BRAF inhibitors. The goal for this compound would be to demonstrate potent, low nanomolar to micromolar inhibition.
| Compound | Target(s) | Reported IC50 | Reference |
| This compound | PI3Kα/β/δ/γ, BRAF (Putative) | To be determined | |
| PI-103 | PI3K (pan-isoform), mTOR | 2-8 nM (for PI3K isoforms) | [4] |
| LY294002 | PI3K (pan-isoform) | ~1.4 µM | [4] |
| Vemurafenib | BRAFV600E | 31 nM | [2] |
| Dabrafenib | BRAFV600E | 0.8 nM | [2] |
Tier 2: Cellular Target Engagement - Does it Hit the Target in a Cell?
Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein (e.g., a cancer cell line with a PIK3CA mutation) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
-
Phospho-Akt Western Blot
This assay assesses the functional consequence of PI3K inhibition by measuring the phosphorylation status of its key downstream effector, Akt.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and serum-starve them overnight.
-
Pre-treat the cells with this compound or a known inhibitor (e.g., PI-103) for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][7]
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST.[8]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. A dose-dependent decrease in phospho-Akt levels indicates inhibition of the PI3K pathway.
-
Tier 3: Biophysical Validation - A Direct Look at Binding
Biophysical methods provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (equilibrium dissociation constant, KD) of an interaction in real-time.[1][9]
Experimental Protocol:
-
Immobilization:
-
Immobilize the purified recombinant kinase on a sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
-
Interaction Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal, which is proportional to the mass bound to the surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[10][11]
Experimental Protocol:
-
Sample Preparation:
-
Place the purified kinase in the sample cell and the compound in the injection syringe.
-
-
Titration:
-
Inject small aliquots of the compound into the kinase solution at a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of the compound to the kinase.
-
Fit the data to a binding model to determine KD, stoichiometry (n), and ΔH. ΔS can then be calculated.
-
Comparative Analysis with Alternative Compounds
A critical aspect of this guide is to benchmark the performance of this compound against established inhibitors.
| Parameter | This compound | PI-103 | LY294002 | Vemurafenib | Dabrafenib |
| Target(s) | PI3K, BRAF (Putative) | PI3K, mTOR | PI3K | BRAFV600E | BRAFV600E |
| Potency (IC50) | To be determined | Nanomolar[4] | Micromolar[4] | Nanomolar[2] | Nanomolar[2] |
| Cellular Activity | To be determined | Potent p-Akt inhibition[4] | Moderate p-Akt inhibition[4] | Potent p-ERK inhibition | Potent p-ERK inhibition |
| Binding Affinity (KD) | To be determined | High affinity | Moderate affinity | High affinity | High affinity |
| Mode of Action | ATP-competitive (Hypothesized) | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
Conclusion and Future Directions
This guide provides a rigorous, multi-faceted framework for the validation of this compound as a putative kinase inhibitor. By systematically progressing through biochemical, cellular, and biophysical assays, researchers can build a comprehensive data package to confirm its biological targets, elucidate its mechanism of action, and benchmark its performance against established compounds. The successful validation of this compound could pave the way for further preclinical development as a novel therapeutic agent.
References
-
Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. PubMed. Available from: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available from: [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available from: [Link]
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available from: [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available from: [Link]
-
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. Available from: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available from: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available from: [Link]
-
Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available from: [Link]
-
Can someone advise on a detection problem p-Akt in western blot?. ResearchGate. Available from: [Link]
-
What are the important points for the detection of phospho-Akt in western blot?. ResearchGate. Available from: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]
Sources
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
A Comparative Spectroscopic Guide to Pyrimidine and Its Analogs for Researchers
Introduction: The Central Role of Pyrimidines in Biological and Medicinal Chemistry
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids—the very blueprint of life.[1][2] The core pyrimidine structure is a six-membered aromatic ring with two nitrogen atoms. This guide focuses on the comparative spectroscopic analysis of pyrimidine and its key biologically significant analogs: cytosine, thymine, and uracil. These nucleobases are the building blocks of DNA and RNA, and their accurate identification and characterization are paramount in drug discovery, molecular biology, and synthetic chemistry.[1][3]
The subtle structural differences between these analogs—the substitution of amino and carbonyl groups, and the addition of a methyl group—give rise to distinct spectroscopic signatures.[3] Understanding these differences is crucial for researchers engaged in the synthesis of novel therapeutic agents, the study of nucleic acid biochemistry, and the development of analytical methods for biological samples. Many pyrimidine derivatives are explored as inhibitors for specific signaling pathways in diseases like cancer.[4] This guide provides a comprehensive overview of the key spectroscopic techniques used to differentiate and characterize these vital compounds, supported by experimental data and detailed protocols.
Structural Relationships of Pyrimidine and Its Core Analogs
The foundational structural distinctions among pyrimidine and its primary nucleobase analogs are illustrated below. These variations in substituent groups are directly responsible for their unique spectroscopic properties.[3]
Caption: Structural relationships of pyrimidine and its key nucleobase analogs.
Comparative Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of pyrimidine derivatives.[4] This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy in distinguishing between pyrimidine, cytosine, thymine, and uracil.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the detailed structural analysis of pyrimidine analogs in solution.[4] These techniques provide precise information about the chemical environment of each proton and carbon atom, respectively.[4]
Proton NMR provides data on the number, electronic environment, and connectivity of protons.[4] The chemical shifts (δ) of the protons on the pyrimidine ring are highly sensitive to the nature and position of substituents.[4][5] Electron-donating groups like amino functionalities tend to shield protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups like carbonyls have a deshielding effect, resulting in a downfield shift (higher ppm).[5]
Carbon-13 NMR offers a detailed map of the carbon framework of a molecule.[4] Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[4] The presence of substituents significantly influences the chemical shifts of the carbon atoms within the pyrimidine ring.[4]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Pyrimidine Analogs in DMSO-d₆
| Compound | ¹H Chemical Shifts (Position) | ¹³C Chemical Shifts (Position) |
| Pyrimidine | 9.20 (H2), 8.75 (H4, H6), 7.40 (H5) | 159.0 (C2), 157.5 (C4, C6), 121.0 (C5) |
| Cytosine | 7.55 (H6), 5.65 (H5), 7.10 & 6.80 (NH₂) | 166.0 (C4), 156.0 (C2), 141.0 (C6), 93.0 (C5) |
| Uracil | 11.1 (N1-H), 10.8 (N3-H), 7.50 (H6), 5.45 (H5) | 164.0 (C4), 151.0 (C2), 142.0 (C6), 101.0 (C5) |
| Thymine | 11.0 (N1-H), 10.5 (N3-H), 7.45 (H6), 1.75 (CH₃) | 164.5 (C4), 151.5 (C2), 137.0 (C6), 108.0 (C5), 12.0 (CH₃) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound.[3][4] The fragmentation patterns observed in the mass spectrum can further aid in structural elucidation.[4]
Table 2: Key Mass Spectrometry Data for Pyrimidine and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Pyrimidine | C₄H₄N₂ | 80.09 | 80 [M]⁺, 53, 52 |
| Cytosine | C₄H₅N₃O | 111.10 | 111 [M]⁺, 95, 69, 43 |
| Uracil | C₄H₄N₂O₂ | 112.09 | 112 [M]⁺, 84, 69, 42 |
| Thymine | C₅H₆N₂O₂ | 126.11 | 126 [M]⁺, 83, 69, 55, 42 |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the pyrimidine ring and is influenced by the substituents.[3] This technique is particularly useful for quantitative analysis due to its simplicity and adherence to the Beer-Lambert law.[6]
Table 3: Comparative UV-Vis Spectroscopic Data of Pyrimidine Analogs
| Compound | λmax (nm) in H₂O (pH 7) | Molar Absorptivity (ε) at λmax |
| Pyrimidine | 243 | 2000 |
| Cytosine | 267 | 6100 |
| Uracil | 259 | 8200 |
| Thymine | 264 | 7900 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The presence of amino, carbonyl, and C-H bonds in pyrimidine analogs gives rise to characteristic absorption bands.[7]
Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Pyrimidine and its Analogs
| Compound | N-H Stretch | C=O Stretch | C=C & C=N Stretch | C-H Stretch (aromatic) |
| Pyrimidine | - | - | 1570, 1465, 1400 | 3050 |
| Cytosine | 3350, 3180 (NH₂) | 1660 | 1600, 1530 | 3080 |
| Uracil | 3150 (N-H) | 1710, 1660 | 1600, 1450 | 3070 |
| Thymine | 3160 (N-H) | 1715, 1665 | 1610, 1460 | 3060 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.[3]
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of pyrimidine derivatives.
Detailed Methodologies
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
Instrument Parameters (¹H NMR):
-
Instrument Parameters (¹³C NMR):
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). For exchangeable protons (N-H), a D₂O shake experiment can be performed for confirmation.[5]
-
Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent such as methanol, acetonitrile, or water at a concentration of approximately 1 µg/mL.[3] Acidifying with formic acid or basifying with ammonia can aid ionization.[3] For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization might be necessary to increase the volatility of the pyrimidine analogs.[3]
-
Instrument Parameters:
-
Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[3]
-
Sample Preparation: Prepare a stock solution of the pyrimidine derivative in a UV-transparent solvent (e.g., water, ethanol, methanol) with a known concentration.[3][8] Perform serial dilutions to obtain solutions with concentrations that yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[3]
-
Instrument Parameters:
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the samples.[3]
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.[9]
-
-
Data Acquisition: Collect the spectrum and perform a background correction using a spectrum of the empty sample compartment or the pure KBr pellet.
Conclusion and Future Perspectives
The spectroscopic techniques detailed in this guide provide a robust toolkit for the comprehensive characterization of pyrimidine and its analogs. While NMR spectroscopy offers the most detailed structural information, a combination of MS, UV-Vis, and IR spectroscopy is often necessary for complete and unambiguous identification. The choice of analytical technique should be guided by the specific research question, the nature of the sample, and the required level of structural detail.[4] As new pyrimidine-based therapeutic agents continue to be developed, the application of these fundamental spectroscopic methods will remain indispensable for advancing medicinal chemistry and drug discovery.[10]
References
- Benchchem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. Accessed January 21, 2026.
- Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. Accessed January 21, 2026.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. Accessed January 21, 2026.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem. Accessed January 21, 2026.
- MDPI.
- IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES. IJCRT.org. Published July 7, 2023.
- Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
- PubMed. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Published December 5, 2014.
- Cytiva. Nucleic Acid Sample Preparation Methodology. Cytiva. Accessed January 21, 2026.
- PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Published December 5, 2014.
- NEB. A Practical Guide to Analyzing Nucleic Acid Concentration and Purity with Microvolume Spectrophotometers. NEB. Accessed January 21, 2026.
- IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Published December 12, 2021.
- PMC. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Published August 1, 2022.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. neb.com [neb.com]
- 7. mdpi.com [mdpi.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ripublication.com [ripublication.com]
- 10. ijcrt.org [ijcrt.org]
Navigating the Kinase Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-morpholino-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase-targeted drug discovery, the pyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous inhibitors. Among these, the 2-amino-4-morpholino-6-methylpyrimidine core represents a compelling starting point for the development of potent and selective kinase inhibitors, particularly against the Phosphoinositide 3-kinase (PI3K) pathway. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds, offering a comparative perspective against other kinase inhibitors and detailing the experimental methodologies crucial for their evaluation.
The this compound Scaffold: A Privileged Kinase Hinge-Binder
The this compound scaffold possesses key structural features that make it an attractive candidate for kinase inhibition. The pyrimidine ring itself is a bioisostere of the adenine base of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase active site. The strategic placement of substituents at the 2, 4, and 6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Structural Features and Their Influence on Activity:
-
4-Morpholino Group: This moiety is a cornerstone of the scaffold's interaction with the PI3K active site. The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, forming a critical interaction with the hinge region of the kinase.[1] The morpholine ring also contributes to the overall conformation of the molecule, positioning it favorably within the ATP-binding pocket.[2] Studies on related 2,4-dimorpholinopyrimidine derivatives have demonstrated that substitution or removal of the morpholine group leads to a significant decrease in PI3Kα inhibitory activity, underscoring its importance as a pharmacophore.[3]
-
2-Amino Group: The 2-amino group serves as a crucial hydrogen bond donor, further anchoring the molecule to the hinge region of the kinase. This interaction is a common feature among many pyrimidine-based kinase inhibitors and is vital for potent inhibition.
-
6-Methyl Group: While less directly involved in hinge binding, the 6-methyl group occupies a specific pocket within the active site. Its size and lipophilicity can influence both potency and selectivity. Modifications at this position can be explored to optimize interactions with the surrounding amino acid residues and to modulate the compound's physicochemical properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
A study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives provides valuable insights into the SAR of the core scaffold.[3] The data in the table below highlights the impact of substitutions on the pyrimidine ring.
| Compound | R2-Substitution | R4-Substitution | R5-Substitution | R6-Substitution | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) |
| BKM-120 (Control) | - | Pyridinyl | Morpholino | - | 44.6 ± 3.6 | 79.3 ± 11.0 |
| 12a | Morpholino | Substituted Phenyl | CN | H | >1000 | >1000 |
| 12b | Morpholino | Substituted Phenyl | CN | H | >1000 | >1000 |
| 17e | Morpholino | Substituted Phenyl | CN | H | 31.8 ± 4.1 | 55.6 ± 3.8 |
| 17p | Morpholino | Substituted Phenyl | CN | H | 31.8 ± 4.1 | 15.4 ± 1.9 |
Data adapted from Frontiers in Chemistry, 2024.[3]
From this and other related studies, we can infer the following SAR principles for the this compound scaffold:
-
The 4-Morpholino group is critical: As demonstrated by the significant loss of activity in compounds where the morpholino group is absent or replaced, this moiety is essential for potent PI3K inhibition.[3]
-
Substitutions at the 5-position can enhance activity: The introduction of a cyano group at the 5-position in the 2,4-dimorpholino analog significantly improves PI3Kα and PI3Kδ inhibitory activity.[3] This suggests that exploring substitutions at the 5-position of the this compound scaffold could be a fruitful avenue for optimization.
-
The 2-amino group is a key interaction point: While not directly varied in the compared series, the 2-amino group's ability to act as a hydrogen bond donor is a well-established principle in pyrimidine-based kinase inhibitors. Its presence is likely crucial for high-affinity binding.
-
The 6-methyl group influences selectivity and potency: The methyl group at the C6 position is expected to occupy a hydrophobic pocket. Altering the size and nature of this substituent can be used to tune selectivity against different kinase isoforms. For instance, in other pyrimidine series, larger or more complex groups at this position have been shown to enhance selectivity.
The PI3K/Akt/mTOR Signaling Pathway: The Primary Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
Caption: The PI3K/Akt/mTOR signaling pathway.
This compound derivatives primarily exert their effects by competitively binding to the ATP pocket of PI3K, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and mTORC1 and ultimately resulting in decreased cell proliferation and survival.
Experimental Protocols for Evaluation
To rigorously assess the structure-activity relationship of this compound class, a combination of biochemical and cell-based assays is essential.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of PI3K and the inhibitory potential of the test compounds.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the PI3K enzyme, kinase buffer, ATP, and PIP2 substrate according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).[6][7]
-
Compound Dilution: Prepare a serial dilution of the this compound derivatives and control inhibitors (e.g., BKM-120) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the PI3K enzyme and the test compound or DMSO (vehicle control).
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Signal Detection:
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: Western Blot for Phospho-Akt
This assay determines the ability of the compounds to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line with a known PIK3CA mutation) to 60-70% confluency.
-
Treat the cells with various concentrations of the this compound derivatives or a control inhibitor for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.[12]
-
Quantify the band intensities to determine the relative levels of phospho-Akt.
-
Comparison with Alternative PI3K Inhibitors
The this compound scaffold represents one of many chemotypes developed to target the PI3K pathway. A comparative analysis against other well-established inhibitors is crucial for understanding its potential advantages and liabilities.
| Inhibitor Class | Representative Compound(s) | Key Structural Features | Selectivity Profile |
| Pan-PI3K Inhibitors | Buparlisib (BKM120), PQR309 | Pyrimidine or other heterocyclic cores | Inhibit all Class I PI3K isoforms (α, β, γ, δ) |
| Isoform-Selective Inhibitors | Alpelisib (BYL719), Idelalisib | Varied scaffolds, often designed to exploit subtle differences in isoform active sites | Selective for specific PI3K isoforms (e.g., α-selective, δ-selective) |
| Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235), Gedatolisib | Imidazoquinoline and other fused ring systems | Inhibit both PI3K and mTOR kinases |
| This compound Derivatives | (Investigational) | Pyrimidine core with key 2-amino and 4-morpholino groups | Expected to show pan-PI3K or isoform-selective activity depending on substitutions |
The this compound derivatives, with their inherent kinase hinge-binding features, offer a promising platform for developing potent PI3K inhibitors. The key to their success will lie in the strategic optimization of substituents to achieve the desired potency and selectivity profile, moving from pan-PI3K inhibition towards isoform-specific or dual PI3K/mTOR inhibitors as dictated by the therapeutic need.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors targeting the PI3K pathway. A thorough understanding of its structure-activity relationships, guided by rigorous biochemical and cell-based assays, is paramount for the rational design of next-generation therapeutics. By leveraging the key interactions of the 4-morpholino and 2-amino groups and systematically exploring substitutions at other positions, researchers can unlock the full potential of this versatile chemical scaffold in the ongoing quest for more effective and selective cancer therapies.
References
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019). PubMed. [Link]
-
PI3K/AKT/mTOR signaling. (n.d.). QIAGEN GeneGlobe. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2018). Molecules. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
PI3k/AKT/mTOR Pathway. (2020). YouTube. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Molecules. [Link]
-
Western blot analysis for protein levels associated with the PI3K/AKT... (n.d.). ResearchGate. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2022). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. (2018). Journal of Medicinal Chemistry. [Link]
-
PI3K/AKT/mTOR Signaling Pathway. (n.d.). Encyclopedia.pub. [Link]
-
PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]
-
Synthesis of Densely Substituted Pyrimidine Derivatives. (n.d.). Organic Chemistry Portal. [Link]
-
Discovery of Potent and Selective PI3Kγ Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2022). RSC Publishing. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2018). SLAS Discovery. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). Cellular and Molecular Life Sciences. [Link]
Sources
- 1. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. promega.de [promega.de]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Modern Medicinal Chemist: 2-Amino-4-morpholino-6-methylpyrimidine vs. 2-Amino-4-chloro-6-methylpyrimidine
For Immediate Release to the Drug Discovery and Development Community
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. Within this versatile class of heterocycles, subtle modifications can lead to profound differences in chemical reactivity, biological activity, and ultimately, therapeutic potential. This guide provides a detailed comparative analysis of two closely related pyrimidine derivatives: 2-Amino-4-morpholino-6-methylpyrimidine and its synthetic precursor, 2-Amino-4-chloro-6-methylpyrimidine. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the design and synthesis of next-generation targeted therapies.
At a Glance: Physicochemical Properties
A fundamental comparison of the two molecules reveals key differences in their physical and chemical characteristics, which have significant implications for their handling, reactivity, and pharmacokinetic profiles.
| Property | 2-Amino-4-chloro-6-methylpyrimidine | This compound |
| Molecular Formula | C₅H₆ClN₃[1] | C₉H₁₄N₄O |
| Molecular Weight | 143.57 g/mol [1] | 194.23 g/mol |
| Appearance | White to light yellow crystalline powder[2] | Data not widely published, expected to be a solid |
| Melting Point | 183-186 °C[3] | Data not widely published |
| Solubility | Insoluble in water[2] | Expected to have higher aqueous solubility due to the morpholine group |
| Key Functional Group | Electrophilic chlorine at C4 | Nucleophilic morpholine at C4 |
Synthesis and Reactivity: A Tale of a Precursor and its Product
The synthetic relationship between these two compounds is a critical aspect of their comparison. 2-Amino-4-chloro-6-methylpyrimidine serves as a versatile and commercially available intermediate for the synthesis of a wide array of 4-substituted pyrimidine derivatives, including the morpholino analog.
Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
The most common laboratory and industrial synthesis of 2-Amino-4-chloro-6-methylpyrimidine involves the chlorination of the corresponding pyrimidin-4-ol.[2][4] This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
Causality: The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Phosphorus oxychloride is a highly effective reagent for converting this hydroxyl group into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Reaction Setup: To 2-amino-6-methylpyrimidin-4-ol (1 equivalent), add freshly distilled phosphorus oxychloride (excess, ~5-10 equivalents) in a round-bottom flask equipped with a reflux condenser and a gas trap to handle evolving HCl gas.
-
Heating: The reaction mixture is heated to reflux until the starting material is fully consumed, which can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will become a homogeneous solution.[4]
-
Work-up: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to crushed ice with vigorous stirring.
-
Neutralization and Isolation: The acidic aqueous solution is neutralized to a pH of approximately 8 with a base, such as 25% ammonia solution.[4] The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as 50% ethanol, to yield the final product.[4]
Synthesis of this compound
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the C4 position, making the chlorine atom susceptible to displacement by a nucleophile, in this case, morpholine.
Experimental Protocol: Synthesis of this compound
Causality: The chlorine atom at the C4 position of the pyrimidine ring is a good leaving group. Morpholine, a secondary amine, acts as a nucleophile, attacking the electron-deficient C4 carbon and displacing the chloride ion. The reaction is often facilitated by a base to neutralize the HCl generated.
-
Reaction Setup: In a suitable solvent such as anhydrous propanol or another polar aprotic solvent, dissolve 2-Amino-4-chloro-6-methylpyrimidine (1 equivalent).[5]
-
Addition of Reagents: Add morpholine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the reaction mixture.[5]
-
Heating: The reaction mixture is heated, often under microwave irradiation (120–140 °C for 15–30 minutes) to accelerate the reaction, or by conventional heating.[5] Progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or a non-polar solvent. The crude product is then collected by filtration.
-
Purification: The product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic relationship between the two pyrimidine derivatives.
Comparative Reactivity and Applications in Drug Discovery
The distinct functionalities at the 4-position of the pyrimidine ring dictate the primary applications of these two molecules in drug discovery programs.
2-Amino-4-chloro-6-methylpyrimidine: The Versatile Intermediate
2-Amino-4-chloro-6-methylpyrimidine is a highly valued building block in medicinal chemistry due to the reactivity of its chloro group.[6] This chlorine atom serves as a handle for introducing a wide variety of substituents at the 4-position through nucleophilic substitution reactions. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets. Its applications span across pharmaceuticals, including antiviral and anticancer agents, as well as in the agrochemical industry for the development of herbicides and pesticides.[6]
The reactivity of the C4-chloro group is paramount to its utility. It allows for the facile introduction of various nucleophiles such as amines, alcohols, and thiols, enabling extensive structure-activity relationship (SAR) studies. This strategic positioning of a reactive group is a key reason for its prevalence as a starting material in the synthesis of kinase inhibitors and other targeted therapies.[7][8]
This compound: The Bioactive Scaffold
In contrast, this compound is typically the final, or near-final, bioactive molecule. The morpholine moiety is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[6][9] This is due to several key factors:
-
Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases. This interaction is a common feature of numerous PI3K/Akt/mTOR inhibitors.[6]
-
Improved Physicochemical Properties: The incorporation of a morpholine group generally enhances aqueous solubility and can improve the overall pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The morpholine ring is often metabolically stable, contributing to a longer half-life in vivo.
Caption: Inhibition of the PI3K pathway by morpholino-pyrimidine derivatives.
Conclusion: Strategic Choices in Drug Design
The comparative analysis of this compound and 2-Amino-4-chloro-6-methylpyrimidine highlights a classic paradigm in medicinal chemistry: the relationship between a reactive intermediate and a bioactive scaffold.
-
2-Amino-4-chloro-6-methylpyrimidine is the workhorse, the versatile building block that provides chemists with a platform to explore a vast chemical space. Its value lies in its potential to be transformed into a multitude of derivatives.
-
This compound , on the other hand, represents a specific design choice, leveraging the well-established role of the morpholine group as a key pharmacophore for kinase inhibition. Its value is in its inherent biological activity and favorable drug-like properties.
For drug discovery teams, the choice between these two compounds is a matter of strategic direction. For library synthesis and initial SAR exploration, the chloro-pyrimidine is the logical starting point. For targeted programs aimed at kinases, particularly within the PI3K family, the morpholino-pyrimidine represents a highly promising scaffold for further optimization. Understanding the distinct roles and properties of these two molecules is essential for the efficient and effective development of novel pyrimidine-based therapeutics.
References
-
PubChem. 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Al-Otaibi, J. S., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. 2022. Available from: [Link]
-
El-Sayed, M. A. A., et al. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. MDPI. 2023. Available from: [Link]
-
Reddy, T. S., et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. 2011. Available from: [Link]
-
Kumar, A., et al. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. 2021. Available from: [Link]
-
Low, J. N., et al. Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. ResearchGate. 2005. Available from: [Link]
-
Ghencea, A., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021. Available from: [Link]
-
Ataollahi, N., et al. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. 2025. Available from: [Link]
-
Wang, Y., et al. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. 2024. Available from: [Link]
-
Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021. Available from: [Link]
-
Low, J. N., et al. 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings. ResearchGate. 2005. Available from: [Link]
-
Cummings, M. D., et al. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. 2023. Available from: [Link]
-
Das, A., & Ghosh, A. C5-Pyrimidine-Functionalized Morpholino Oligonucleotides Exhibit Differential Binding Affinity, Target Specificity and Lipophilicity. Organic & Biomolecular Chemistry. 2015. Available from: [Link]
-
Parente, F. M., et al. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. 2023. Available from: [Link]
-
El-Sawy, E. R., et al. Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. 2019. Available from: [Link]
-
Lee, H., et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. 2022. Available from: [Link]
-
Groeer, S., & Kappe, C. O. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. 2004. Available from: [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]
-
RSC Publishing. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. Available from: [Link]
Sources
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from the benchtop to the clinic is a meticulous process of validation. Pyrimidine-based compounds, a cornerstone in medicinal chemistry, have yielded a plethora of drugs for various diseases, most notably in oncology.[1][2][3] Their diverse biological activities stem from their structural similarity to the pyrimidine bases of DNA and RNA, allowing them to interfere with critical cellular processes.[2][4] However, the promising results often observed in the controlled environment of a petri dish (in vitro) do not always translate to the complex biological system of a living organism (in vivo). This guide provides an in-depth technical comparison of in vitro and in vivo efficacy evaluation for pyrimidine-based compounds, elucidating the experimental rationale and the critical importance of understanding the data in context.
The Foundational Role of In Vitro Efficacy Studies
In vitro assays serve as the initial, rapid, and cost-effective screening method to identify promising pyrimidine-based drug candidates. These assays are designed to assess a compound's direct effect on cultured cells, providing crucial preliminary data on its biological activity and potency.
Causality in Experimental Design: Selecting the Right Tools
The choice of cell lines and assays is paramount for generating meaningful in vitro data. For instance, when evaluating a novel pyrimidine-based anticancer agent, a panel of cancer cell lines representing different tumor types is often employed.[5][6] For example, A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) are commonly used to assess the breadth of a compound's activity.[7] The selection of these lines is often based on their known genetic profiles, such as the expression of specific oncogenes or tumor suppressor genes, which may be targeted by the pyrimidine derivative.
Cell viability assays, such as the MTT and XTT assays, are fundamental in determining a compound's cytotoxic or cytostatic effects.[8] These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[9][10] The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[11]
Below is a diagram illustrating the general workflow for assessing the in vitro efficacy of a pyrimidine-based compound.
Caption: A streamlined workflow for determining the in vitro efficacy of pyrimidine compounds.
In-Depth Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Pyrimidine-based compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]
The Crucial Transition to In Vivo Efficacy Studies
While in vitro data provides a valuable initial assessment, it does not account for the complex physiological processes that occur in a living organism. In vivo studies are therefore essential to evaluate a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics.[7][12]
The Rationale Behind Animal Models in Oncology Research
The selection of an appropriate animal model is critical for the clinical relevance of an in vivo study.[13] In cancer research, several types of mouse models are commonly used:
-
Xenograft Models: These involve the implantation of human cancer cell lines or patient-derived tumors (PDX) into immunodeficient mice.[7][14] Xenograft models are particularly useful for assessing the direct anti-tumor activity of a compound on human cancers.[7]
-
Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background.[7] Syngeneic models are indispensable for evaluating the interplay between a therapeutic compound and the host's immune system.[15]
The choice between these models depends on the specific research question. If the primary goal is to assess the direct cytotoxic effect of a pyrimidine-based compound on a human tumor, a xenograft model is appropriate. However, if the compound is suspected to have immunomodulatory effects, a syngeneic model would be more informative.
The following diagram illustrates the key steps in a typical in vivo xenograft study.
Caption: Key stages of an in vivo xenograft study for efficacy testing.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.[7]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old
-
Human cancer cell line of interest
-
Cell culture medium and reagents
-
Matrigel (optional, to enhance tumor take rate)
-
Pyrimidine-based compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Culture the selected human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-10 x 10^6 cells per 100 µL. The cell suspension can be mixed with Matrigel at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the pyrimidine-based compound to the treatment group according to the predetermined dosing schedule and route. The control group should receive the vehicle.
-
Efficacy and Toxicity Monitoring: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week. Observe the animals daily for any signs of toxicity.[7]
-
Endpoint: Euthanize the mice when the tumors reach the predetermined maximum size or if significant toxicity is observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the body weight data to assess toxicity. Tumors and major organs can be collected for further analysis, such as histopathology or biomarker studies.
Comparing In Vitro and In Vivo Efficacy: Understanding the Discrepancies
A direct comparison of in vitro IC50 values and in vivo tumor growth inhibition percentages is often not straightforward. A compound with high potency in vitro may exhibit poor efficacy in vivo due to several factors:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or rapid excretion can prevent the compound from reaching and maintaining effective concentrations at the tumor site.[12][16]
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation can be low, limiting the compound's exposure to the tumor.
-
Toxicity: The compound may be too toxic at doses required for anti-tumor activity, leading to adverse effects that necessitate dose reduction or discontinuation of treatment.
-
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which can influence drug response in ways that are not recapitulated in a 2D cell culture.[14]
The table below provides a hypothetical comparison of a pyrimidine-based compound's efficacy in vitro and in vivo.
| Parameter | In Vitro | In Vivo |
| Model | A549 Lung Cancer Cell Line | A549 Xenograft in Nude Mice |
| Assay | MTT Assay (72h) | Tumor Growth Inhibition |
| Endpoint | IC50 | Tumor Volume, Body Weight |
| Result | IC50 = 0.5 µM | 45% TGI at 50 mg/kg/day |
| Interpretation | High potency against cancer cells in a controlled environment. | Moderate efficacy, potentially limited by PK/PD or toxicity. |
Table 1: Hypothetical Comparison of In Vitro and In Vivo Efficacy Data
The Importance of In Vitro-In Vivo Correlation (IVIVC)
Establishing a meaningful in vitro-in vivo correlation (IVIVC) is a key objective in drug development.[17] A strong IVIVC can allow for the prediction of in vivo performance based on in vitro data, potentially reducing the need for extensive animal testing and accelerating the drug development process.[18][19] For pyrimidine-based compounds, this could involve correlating the rate of drug release from a formulation in vitro with the resulting plasma concentration profile in vivo.
Conclusion
The evaluation of pyrimidine-based compounds requires a multi-faceted approach that strategically combines in vitro and in vivo studies. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo models are indispensable for assessing the true therapeutic potential in a complex biological system. A thorough understanding of the experimental rationale behind each approach and a careful interpretation of the data are critical for successfully advancing these promising compounds from the laboratory to clinical applications.
References
- U.S. Food and Drug Administration. (1997).
-
CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
- Gothwal, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100850.
-
ProPharma Group. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]
-
Premier Consulting. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
- Poczta, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
- Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6336.
- Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 188, 59–74.
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. Retrieved from [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]
-
ScienceDirect. (n.d.). In vitro and in vivo correlation: Significance and symbolism. Retrieved from [Link]
-
BrainKart. (2017). Pyrimidine analogues. Retrieved from [Link]
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Frontiers in Oncology, 12, 947734.
-
Pharmaron. (n.d.). Tumor Models / Oncology CRO Services. Retrieved from [Link]
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880–2893.
-
ResearchGate. (n.d.). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
JoVE. (n.d.). Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]
- de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical pharmacokinetics, 59(12), 1503–1523.
-
DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Retrieved from [Link]
-
ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]
-
PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
springermedicine.com. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]
-
Bohrium. (n.d.). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]
-
Oxford Academic. (2026). Liposomal amphotericin B and renal safety: review of the evidence and clinical considerations. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. brainkart.com [brainkart.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 16. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 17. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. premier-research.com [premier-research.com]
- 19. wjarr.com [wjarr.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-Amino-4-morpholino-6-methylpyrimidine
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2-Amino-4-morpholino-6-methylpyrimidine. Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitor drug discovery, this document outlines a proposed in-depth, multi-tiered experimental approach to characterize its selectivity profile against a panel of structurally similar, clinically relevant kinase inhibitors. The methodologies and comparative data presented herein are designed to offer researchers, scientists, and drug development professionals a robust template for assessing potential on-target and off-target activities.
Introduction
This compound is a heterocyclic molecule featuring a 2-aminopyrimidine core. This scaffold is recognized as a "privileged" structure in medicinal chemistry, largely due to its bioisosteric resemblance to the adenine core of ATP. This allows it to effectively compete for the ATP-binding site within the hinge region of a wide array of protein kinases.[1][2][3] The morpholino and methyl substitutions on the pyrimidine ring are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. While direct biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to numerous known kinase inhibitors necessitates a thorough investigation of its cross-reactivity profile. Understanding this profile is critical for identifying its primary targets and anticipating potential off-target effects that could influence its therapeutic potential and safety.[2]
This guide proposes a systematic study comparing this compound (herein referred to as 'Compound X') with a curated panel of established 2-aminopyrimidine-based kinase inhibitors:
-
Gefitinib: An EGFR inhibitor.
-
Barasertib (AZD1152): An Aurora Kinase B inhibitor.[4]
-
Compound 30 (a selective FLT3 inhibitor): A potent and selective FLT3 inhibitor.[5]
Rationale for Comparative Cross-Reactivity Analysis
The rationale for this comparative study is grounded in the conserved nature of the ATP-binding pocket across the human kinome, which makes compounds targeting this site, like those with a 2-aminopyrimidine core, susceptible to binding multiple kinases.[3] By comparing Compound X against inhibitors with known and diverse kinase targets, we can:
-
Infer Potential Primary Targets: Identify which kinase families Compound X shows the highest affinity for.
-
Predict Off-Target Liabilities: Proactively identify potential unintended kinase interactions that could lead to adverse effects.
-
Establish a Selectivity Profile: Quantify the selectivity of Compound X relative to established drugs, a key factor in its therapeutic index.
The following sections detail a recommended three-tiered approach for this cross-reactivity study, moving from broad, high-throughput screening to more focused biochemical and cell-based validation.
Tier 1: Broad Kinome Profiling via Competitive Binding Assay
The initial step is to obtain a broad overview of Compound X's kinase interaction landscape. A competitive binding assay is the preferred method for this, as it directly measures the binding affinity of the compound to a large panel of kinases, independent of their enzymatic activity.[6][7][8]
Experimental Protocol: KINOMEscan™ Competitive Binding Assay
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
-
Kinase Panel Selection: A comprehensive panel of over 400 human kinases is recommended.
-
Compound Preparation: Compound X and the three comparator inhibitors are prepared at a stock concentration of 100 mM in DMSO.
-
Assay Execution:
-
Kinases are incubated with the immobilized ligand and the test compound at a single, high concentration (e.g., 10 µM).
-
After equilibration, unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is measured using qPCR.
-
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger binding of the test compound. A common threshold for a significant interaction is a % Control of <10%.
Hypothetical Data Summary
For the purpose of this guide, we will use hypothetical data to illustrate the expected outcomes.
| Compound | Primary Target(s) (% Control < 1) | Significant Off-Targets (% Control < 10) |
| Compound X | CDK9 (0.5%), PIM1 (0.8%) | AURKB (5%), FLT3 (7%), GSK3B (8%) |
| Gefitinib | EGFR (0.2%) | ERBB2 (15%), LCK (25%) |
| Barasertib | AURKB (0.1%) | AURKA (2%), PLK1 (12%) |
| Compound 30 | FLT3 (0.3%) | KIT (35%), PDGFRB (40%) |
This initial screen suggests that Compound X may be a potent inhibitor of CDK9 and PIM1 kinases, with some moderate activity against Aurora B, FLT3, and GSK3B.
Tier 2: IC50 Determination via Biochemical Kinase Assays
Following the broad screen, the next step is to quantify the potency of Compound X against the identified "hits". This is achieved by determining the half-maximal inhibitory concentration (IC50) using biochemical enzymatic assays.[9]
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination in a biochemical assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation: Recombinant kinases (CDK9/CycT1, PIM1, AURKB, FLT3, GSK3B), their respective substrates, and ATP are prepared in kinase reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.[9]
-
Compound Dilution: A 10-point, 3-fold serial dilution of Compound X and the comparators is prepared in DMSO and then diluted into the assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to positive (no inhibitor) and negative (no kinase) controls. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration and fitted to a dose-response curve to calculate the IC50.
Hypothetical IC50 Data
| Kinase | Compound X (IC50, nM) | Gefitinib (IC50, nM) | Barasertib (IC50, nM) | Compound 30 (IC50, nM) |
| CDK9 | 15 | >10,000 | 8,500 | >10,000 |
| PIM1 | 25 | >10,000 | 7,200 | >10,000 |
| AURKB | 250 | >10,000 | 1.5 | 9,800 |
| FLT3 | 450 | 8,000 | >10,000 | 5 |
| GSK3B | 600 | >10,000 | 5,500 | >10,000 |
| EGFR | >10,000 | 30 | >10,000 | >10,000 |
These results would confirm the high potency of Compound X against CDK9 and PIM1, and quantify its weaker activity against the identified off-targets. The comparator compounds show the expected high potency against their primary targets.
Tier 3: Cellular Target Engagement and Pathway Analysis
The final tier of analysis is to verify that Compound X engages its intended targets in a cellular context and to assess its effect on the downstream signaling pathway. Cell-based assays are crucial as they account for factors like cell permeability and efflux.[10]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a specific kinase in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.
-
Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the kinase of interest (e.g., CDK9) fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are plated in a 96-well plate.
-
Compound Treatment: Cells are treated with serial dilutions of Compound X.
-
Tracer Addition: A cell-permeable fluorescent tracer is added.
-
BRET Measurement: The NanoBRET™ substrate is added, and both donor (luciferase) and acceptor (tracer) emission signals are measured.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the cellular IC50.
Hypothetical Cellular Target Engagement Data
| Target Kinase | Compound X (Cellular IC50, nM) |
| CDK9 | 85 |
| PIM1 | 120 |
A rightward shift in the IC50 value from the biochemical assay to the cellular assay is common and can be attributed to factors such as cell membrane permeability and the higher intracellular ATP concentration.
Experimental Protocol: Western Blotting for Downstream Pathway Modulation
To confirm that target engagement translates to functional inhibition of the signaling pathway, Western blotting can be used to measure the phosphorylation of a known downstream substrate.
-
Cell Treatment: A relevant cell line (e.g., MV-4-11, which is dependent on CDK9 activity) is treated with increasing concentrations of Compound X for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of a known CDK9 substrate (e.g., Phospho-RNA Polymerase II Ser2) and a loading control (e.g., GAPDH).
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.
A dose-dependent decrease in the phosphorylation of the substrate would provide strong evidence of on-target activity in a cellular context.
Conclusion
This guide outlines a systematic and comprehensive strategy for characterizing the cross-reactivity of this compound. By employing a tiered approach that combines broad kinome scanning, quantitative biochemical assays, and cell-based target engagement studies, researchers can build a detailed selectivity profile for this novel compound. The hypothetical data presented illustrates how Compound X can be objectively compared to existing kinase inhibitors, providing crucial insights into its therapeutic potential and potential liabilities. This structured approach ensures a thorough and data-driven evaluation, which is an indispensable component of modern drug discovery and development.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase ATP binding site and inhibitor design. Chembiochem, 6(11), 2020-2029. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Vasta, J. D., Robers, M. B., Urh, M., & Wigdal, S. S. (2018). Quantitative, real-time measurements of kinase binding and residence time in living cells. Cell chemical biology, 25(2), 256-266.e5. [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ACS Publications. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a fundamental heterocyclic scaffold, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents, from antivirals to antibacterials.[2][3] In oncology, pyrimidine analogs represent a cornerstone of chemotherapy, with compounds like 5-Fluorouracil being in clinical use for decades.[2]
The power of the pyrimidine scaffold lies in its versatility. Strategic substitutions around the ring can dramatically alter its physicochemical properties and biological targets, transforming it into a potent cytotoxic agent. This guide provides a comparative analysis of substituted pyrimidines, delving into their mechanisms of action, presenting quantitative cytotoxicity data, and offering a detailed protocol for experimental validation.
Core Mechanisms of Pyrimidine-Induced Cytotoxicity
The cytotoxic effects of substituted pyrimidines are primarily driven by their ability to interfere with critical cellular processes, most notably nucleotide synthesis and cell signaling pathways.
Antimetabolites: Disrupting the Building Blocks of Life
A major class of pyrimidine-based drugs functions as antimetabolites. They mimic endogenous pyrimidines to competitively inhibit enzymes essential for DNA and RNA synthesis. A classic example is the inhibition of Thymidylate Synthase (TS), the enzyme responsible for the sole de novo source of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTMP pool, causing "thymineless death," which stalls DNA replication and triggers apoptosis, particularly in rapidly dividing cancer cells.[4][5]
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by pyrimidine analogs.
Kinase Inhibitors: Halting Aberrant Cell Signaling
In many cancers, signaling pathways governed by protein kinases become constitutively active, driving uncontrolled cell proliferation and survival. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have proven to be excellent scaffolds for designing potent kinase inhibitors.[6][7] These compounds often target the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or Bcr-Abl.[4][6] By blocking these kinases, they effectively shut down the downstream signals that promote cancer cell growth.
Comparative Cytotoxicity Analysis of Pyrimidine Derivatives
The cytotoxic potency of a pyrimidine derivative is highly dependent on its substitution pattern and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, representing the concentration required to inhibit 50% of cell growth.
Below is a summary of IC50 values for various classes of substituted pyrimidines against a panel of human cancer cell lines. This data highlights the broad range of activity and selectivity achievable with this scaffold.
| Compound Class/ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Aminopyrimidine (2a) | U-87 MG | Glioblastoma | ~5-8 | [8] |
| Thieno[2,3-d]pyrimidine (2) | MCF-7 | Breast | 0.013 | [7] |
| Thieno[2,3-d]pyrimidine (3) | MCF-7 | Breast | 0.25 | [7] |
| Pyrimidine-Sulfonamide (3a) | HCT-116 | Colon | 5.66 | [4] |
| Pyrazolo[3,4-d]pyrimidine (7) | A549 | Lung | 17.50 | |
| Pyrazolo[3,4-d]pyrimidine (7) | Caco-2 | Colorectal | 43.75 | [9] |
| Pyrido[2,3-d]pyrimidine (2d) | A549 | Lung | Strong Cytotoxicity* | [10] |
| Pyrimidine-Chalcone (CFMPY-2) | HeLa | Cervical | 2.28 (µg/ml) | [11] |
| Pyrimidine-Chalcone (CFMPY-4) | A549 | Lung | 2.45 (µg/ml) | [11] |
| Cisplatin (Reference) | HeLa | Cervical | 5.27 (µg/ml) | [11] |
| Doxorubicin (Reference) | HCT-116 | Colon | 3.30 | [4] |
*Note: For Pyrido[2,3-d]pyrimidine 2d, the source indicated strong cytotoxic effects at 50 µM without providing a specific IC50 value.[10]
Experimental Guide: A Protocol for Assessing Cytotoxicity
To generate reliable and reproducible comparative data, a standardized methodology is essential. The MTT assay is a robust, colorimetric method widely used to quantify the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]
The Principle of the MTT Assay
The assay's foundation lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[12] The resulting formazan is insoluble and must be dissolved in a solubilizing agent (like DMSO) before the absorbance can be read on a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[14]
Caption: Standard experimental workflow for determining compound cytotoxicity via MTT assay.
Detailed Step-by-Step MTT Protocol
This protocol is optimized for adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of choice (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Substituted pyrimidine compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., anhydrous DMSO)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count (e.g., using a hemocytometer) and calculate cell viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in 100 µL of medium.
-
Seed the cells into a 96-well plate. Include wells for "untreated control" (cells + medium), "vehicle control" (cells + medium with max DMSO concentration), and "blank" (medium only).
-
Causality Check: Seeding an optimal number of cells is critical. Too few, and the signal will be weak; too many, and cells may become confluent and enter growth arrest, altering their metabolic response.[15]
-
Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrimidine compounds in complete culture medium from your stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubate for 4 hours in a humidified atmosphere. During this time, visible purple precipitates will form in viable cells.
-
Causality Check: The 4-hour incubation is a balance. It must be long enough for detectable formazan production but short enough to avoid artifacts from MTT toxicity itself.
-
After incubation, add 100 µL of the solubilization solution (DMSO) to each well.[12]
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Outlook
Substituted pyrimidines remain a highly productive and versatile scaffold in the discovery of novel cytotoxic agents. The data clearly demonstrates that modifications to the core ring system lead to a wide range of potencies and target specificities, from the nanomolar activity of thieno[2,3-d]pyrimidines to the broad efficacy of aminopyrimidines.[7][8]
Future research will likely focus on developing pyrimidine derivatives with higher selectivity for cancer cells over normal cells, thereby reducing off-target toxicity. The synthesis of hybrid molecules that combine the pyrimidine core with other pharmacophores, such as chalcones or sulfonamides, is a promising strategy to enhance potency and overcome drug resistance.[4][11] As screening methodologies become more advanced, the continued exploration of the vast chemical space surrounding the pyrimidine nucleus is certain to yield the next generation of effective cancer therapeutics.
References
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Institutes of Health (PMC). Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health (PMC). Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). I.R.I.S. Institutional Research Information System. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). National Institutes of Health (PMC). Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health (JoVE). Available at: [Link]
-
IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. Available at: [Link]
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). National Institutes of Health (PMC). Available at: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). PubMed Central. Available at: [Link]
-
The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.). ResearchGate. Available at: [Link]
-
Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Royal Society of Chemistry. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Institutes of Health (PMC). Available at: [Link]
-
Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY). (2020). YouTube. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-4-morpholino-6-methylpyrimidine for Laboratory Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the proper disposal of any chemical is as crucial as its application in research. This document provides a detailed protocol for the safe handling and disposal of 2-Amino-4-morpholino-6-methylpyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are synthesized from established best practices for similar chemical compounds and are designed to meet stringent regulatory standards.
Understanding the Compound: Hazard Profile
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[2][3][4][5][6][7]
-
Potential for Toxicity: Some related compounds are classified as toxic if swallowed or fatal in contact with skin.[3][5]
Given these potential hazards, a cautious and well-documented approach to handling and disposal is paramount.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8][9] | To prevent eye irritation from airborne particles or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[4][8] | To prevent skin contact and potential irritation.[3] |
| Protective Clothing | A lab coat or chemical-resistant apron.[6][8] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust cannot be controlled at the source.[8][9] | To prevent inhalation of fine particles, especially when handling the solid form. |
2.2. Engineering Controls
The laboratory environment must be designed to minimize exposure:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[4][8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[9]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general best-practice guide.
3.1. Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of waste this compound. The label should include the chemical name, concentration (if in solution), and hazard symbols.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid compound, as well as contaminated items like weigh boats and filter papers, should be placed directly into the designated solid waste container. Avoid generating dust during transfer.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other incompatible waste streams.
-
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be considered contaminated and disposed of in the designated solid waste container.
3.2. Spill Management
In the event of a spill, immediate and appropriate action is critical:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated waste container.[8] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as contaminated waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
3.3. Final Disposal
The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.
-
Engage a Licensed Waste Disposal Company: The collected waste must be turned over to a licensed and reputable chemical waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.
-
Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer. Available at: [Link]
-
2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810. PubChem. Available at: [Link]
-
2-AMINOPYRIDINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. PubChem. Available at: [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. U.S. Environmental Protection Agency. Available at: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available at: [Link]
-
Registration Review of Pyridine and Pyrimidine Herbicides. U.S. Environmental Protection Agency. Available at: [Link]
-
Citation 959018.015/01001. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. CropLife. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Safely Handling 2-Amino-4-morpholino-6-methylpyrimidine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, substituted pyrimidines form a critical class of heterocyclic compounds, widely explored for their therapeutic potential. This guide provides an in-depth operational and safety framework for handling 2-Amino-4-morpholino-6-methylpyrimidine, a specific derivative that, like its chemical cousins, requires meticulous handling to ensure personnel safety and experimental integrity. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound with the highest degree of safety and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a comprehensive toxicological profile for every new compound is not always available, we can infer potential hazards by examining analogous structures. Structurally related aminopyrimidines are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] Therefore, a proactive and cautious approach to personal protection is not just a regulatory requirement but a scientific necessity to mitigate unforeseen risks. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.
The Core of Protection: A Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it's a dynamic risk assessment. Below, we detail the essential PPE and the rationale for its use when handling this compound.
Eye and Face Protection: The First Line of Defense
Accidental splashes of chemical powders or solutions can have immediate and severe consequences for vision.
-
Mandatory Equipment: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[1][3]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield should be worn in addition to safety goggles.[4][5][6] This provides a broader barrier, protecting the entire face from splashes and airborne particles.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route for chemical exposure. The right gloves are crucial.
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling pyrimidine derivatives.[1] However, it is critical to consult the glove manufacturer's compatibility chart for the specific solvent being used, if any.
-
Glove Integrity: Gloves must be inspected for any signs of degradation or perforation before each use.[4][7] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[4] Always wash hands thoroughly with soap and water after removing gloves.[7][8]
Body Protection: Shielding Against Spills and Contamination
Protecting the skin beyond the hands is equally important to prevent accidental contact.
-
Essential Garb: A flame-resistant lab coat is the standard for any chemical laboratory.[1] For handling this compound, a lab coat that is impervious to chemicals is recommended.[3][7]
-
Full Coverage: Ensure the lab coat is fully buttoned and sleeves are not rolled up. Closed-toe shoes are mandatory; open-toed footwear is never acceptable in a laboratory setting.[9] In situations with a higher risk of significant spills, disposable coveralls ("bunny suits") can provide head-to-toe protection.[5]
Respiratory Protection: Safeguarding Against Inhalation
Fine powders can easily become airborne, posing an inhalation hazard.
-
Engineering Controls First: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[1][7]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during large-scale operations or spill clean-ups, respiratory protection is required. A NIOSH-approved respirator with an appropriate particulate filter is a suitable choice.[3][9] For situations with the potential for high concentrations, a full-face respirator provides both respiratory and eye protection.[3][7]
Summary of Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles (EN 166/NIOSH approved). Face shield for splash hazards.[1][3][4][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact and potential dermal absorption, which may cause skin irritation. |
| Body Protection | Flame-resistant and impervious lab coat. Closed-toe shoes.[1][3][7][9] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a chemical fume hood. NIOSH-approved respirator if ventilation is inadequate.[3][7][9] | Avoids inhalation of dust that may cause respiratory irritation.[10][11] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach is key to minimizing risk during the handling of this compound.
-
Preparation and Pre-Handling Check:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use non-sparking tools to prevent ignition sources.[7]
-
Handle the compound gently to minimize dust generation.
-
-
In-Process Handling:
-
Post-Handling:
-
Clean the work area thoroughly after completion of the task.
-
Decontaminate any equipment used.
-
Remove PPE carefully to avoid cross-contamination and dispose of it in the designated waste stream.
-
Disposal Plan: Responsible Environmental Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Unused or unwanted compound must also be disposed of as hazardous chemical waste.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure waste containers are kept closed and are stored in a designated, well-ventilated hazardous waste accumulation area.
-
-
Regulatory Compliance:
Workflow for Safe Handling and Disposal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
